Saclofen
Description
GABA-A receptor antagonist
Properties
IUPAC Name |
3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLNVJYYQQXNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903970 | |
| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125464-42-8 | |
| Record name | Saclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125464-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saclofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125464428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SACLOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRZ36BCQ1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Saclofen's Mechanism of Action on GABA-B Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Saclofen, a foundational antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. We will delve into its competitive binding, downstream signaling consequences, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Competitive Antagonism
This compound, a sulphonic analogue of the GABA-B agonist baclofen (B1667701), functions as a selective and competitive antagonist at GABA-B receptors.[1][2][3][4] Its primary mechanism involves binding to the orthosteric site on the GABA-B1 (GB1) subunit of the heterodimeric GABA-B receptor.[1] This binding physically obstructs the endogenous ligand, GABA, from accessing its binding pocket, thereby preventing receptor activation.
The GABA-B receptor is a class C G-protein coupled receptor (GPCR) composed of two distinct subunits: GABA-B1 (GB1) and GABA-B2 (GB2).[1][5] For the receptor to be functional, both subunits must form a heterodimer.[1] The GB1 subunit is responsible for binding ligands like GABA, while the GB2 subunit is crucial for G-protein coupling and signal transduction.[1][6] By occupying the binding site on GB1, this compound stabilizes the receptor in an inactive state and prevents the conformational changes necessary for G-protein activation via the GB2 subunit.
Quantitative Pharmacological Data
The antagonist properties of this compound have been quantified in various biological systems. Its potency can vary depending on the tissue preparation and the specific receptor composition. Notably, this compound exhibits weaker activity at certain recombinant human GABA-B receptors compared to native receptors in tissue preparations.[2][7]
| Parameter | Value | Experimental System | Notes |
| IC₅₀ | 7.8 µM | Rat cerebellar membranes | Inhibition of [³H]Baclofen binding.[2][8][9] |
| pA₂ | ~5.3 | Guinea pig ileum & Rat cortical slices | A measure of competitive antagonist potency.[3] |
| Antagonism | Weak / Low | CHO cells expressing human GABA-B1b/B2 | Showed no significant inhibitory effect at concentrations up to 100 µM in a functional assay.[7] |
Impact on Downstream Signaling Pathways
GABA-B receptors are coupled to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[10][11][12] Agonist binding normally triggers the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate several downstream effectors.[12] this compound, by preventing this initial activation step, blocks all subsequent signaling events.
The key pathways inhibited by this compound's antagonism are:
-
Inhibition of Adenylyl Cyclase: Agonist-activated Gαi/o subunits normally inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12] this compound prevents this inhibition, allowing for basal or stimulated adenylyl cyclase activity to proceed.
-
Modulation of Ion Channels: The Gβγ subunit released upon agonist activation directly modulates ion channel activity.[11] this compound's antagonism prevents:
-
Activation of K⁺ Channels: It blocks the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels on postsynaptic membranes.[5][10][13] This prevents the potassium efflux that leads to slow, long-lasting inhibitory postsynaptic potentials (IPSPs) and membrane hyperpolarization.
-
Inhibition of Ca²⁺ Channels: It blocks the inhibition of voltage-gated calcium channels (VGCCs) on presynaptic terminals.[10][11] This restores the normal calcium influx required for neurotransmitter release, thereby preventing the presynaptic inhibition typically mediated by GABA-B receptors.
-
Below are diagrams illustrating the signaling pathways and logical relationships affected by this compound.
Experimental Protocols for Characterization
The antagonist activity of this compound is typically characterized using a combination of radioligand binding assays, functional cellular assays, and electrophysiology.
Radioligand Binding Competition Assay
This assay quantifies this compound's ability to displace a radiolabeled ligand from the GABA-B receptor in a membrane preparation.
Objective: To determine the binding affinity (Ki) or IC₅₀ of this compound.
Methodology:
-
Membrane Preparation:
-
Homogenize whole rat brain or a specific region (e.g., cerebellum) in ice-cold sucrose (B13894) buffer.[14]
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.[14]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000-50,000 x g for 20-30 min) to pellet the membranes.[14][15]
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous GABA.[15]
-
Resuspend the final pellet in a binding buffer (e.g., Tris-HCl with 2.5 mM CaCl₂) to a final protein concentration of ~1 mg/mL.[15]
-
-
Binding Reaction:
-
In assay tubes, combine the membrane preparation (~0.1-0.25 mg protein), a fixed concentration of a GABA-B specific radioligand (e.g., --INVALID-LINK---Baclofen or [³H]CGP54626), and varying concentrations of unlabeled this compound.[15][16]
-
Include control tubes for 'total binding' (no competitor) and 'non-specific binding' (a saturating concentration of an unlabeled agonist like GABA).[14]
-
Incubate the mixture at a defined temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 45-90 minutes).[14][16]
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[16][17]
-
Alternatively, for low-affinity interactions, use centrifugation to pellet the membranes and then aspirate the supernatant.[15]
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[14]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of this compound on agonist-induced ion channel activity in a single neuron.
Objective: To demonstrate this compound's blockade of GABA-B-mediated currents (e.g., GIRK currents).
Methodology:
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing GABA-B receptors.
-
Recording Setup:
-
Using a patch-clamp amplifier and micromanipulator, form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette and the cell membrane.[18]
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp).[18]
-
Hold the neuron at a specific potential (e.g., -70 mV) to record postsynaptic currents.[18]
-
-
Experimental Procedure:
-
Establish a stable baseline recording.
-
Apply a GABA-B agonist (e.g., Baclofen) to the cell via the perfusion system to elicit an outward K⁺ current through GIRK channels.
-
Wash out the agonist and allow the current to return to baseline.
-
Pre-incubate the cell with this compound for several minutes.[19]
-
While still in the presence of this compound, re-apply the agonist. A competitive antagonist will cause a reduction in the amplitude of the agonist-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of this compound.
-
A significant reduction in current amplitude in the presence of this compound demonstrates its antagonistic effect. Constructing a full agonist dose-response curve in the presence of a fixed concentration of this compound will show a rightward shift, characteristic of competitive antagonism.
-
cAMP Accumulation Assay
This functional assay measures the downstream consequence of receptor-G-protein coupling.
Objective: To show that this compound blocks the agonist-induced inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing recombinant GABA-B receptors or primary neuronal cultures.
-
Assay Procedure:
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate adenylyl cyclase with a known activator, such as Forskolin. This will generate a high baseline level of cAMP.[20][21]
-
Add a GABA-B agonist (e.g., GABA or Baclofen) to the cells. In control wells (no this compound), this will inhibit the Forskolin-stimulated cAMP production.[12]
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time Resolved Fluorescence (HTRF), ELISA, or radioimmunoassay.[21]
-
-
Data Analysis:
-
Quantify the amount of cAMP produced under each condition.
-
This compound's antagonistic activity is demonstrated by its ability to reverse the agonist-induced decrease in Forskolin-stimulated cAMP levels in a concentration-dependent manner.
-
Conclusion
This compound acts as a classical competitive antagonist at the GABA-B receptor. It directly competes with GABA for the orthosteric binding site on the GB1 subunit, thereby preventing receptor activation and blocking all downstream Gαi/o- and Gβγ-mediated signaling. This blockade prevents the inhibition of adenylyl cyclase and the modulation of key ion channels, ultimately negating the inhibitory effects of GABA-B receptor activation. The quantitative and qualitative characterization of these actions through binding, electrophysiological, and cellular assays has solidified this compound's role as a vital pharmacological tool for investigating the function of the GABA-B system.
References
- 1. Activation mechanism of the heterodimeric GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. youtube.com [youtube.com]
- 6. Structural basis of GABAB receptor-Gi protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | GABA Receptor | TargetMol [targetmol.com]
- 10. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. sophion.com [sophion.com]
- 20. GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Binding Affinity of Saclofen for the GABA-B Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the binding characteristics of Saclofen, a selective antagonist for the Gamma-aminobutyric acid type B (GABA-B) receptor. It includes quantitative binding data, in-depth experimental methodologies, and visual representations of key biological and experimental processes to serve as a comprehensive resource for scientific research and drug development.
Overview of this compound
This compound, or (RS)-3-Amino-2-(4-chlorophenyl)propylsulfonic acid, is a sulfonic analogue of the GABA-B agonist baclofen (B1667701).[1][2] It functions as a competitive antagonist at GABA-B receptors, making it a crucial tool for elucidating the physiological and pathological roles of this receptor system.[1][3][4] Unlike some other antagonists, this compound's utility is more established in in vitro preparations due to its limited ability to cross the blood-brain barrier.[5]
Quantitative Binding Affinity Data
The affinity of this compound for the GABA-B receptor has been quantified using various experimental paradigms. The following table summarizes the key binding constants reported in the literature.
| Parameter | Value | Species/Tissue | Assay Type | Notes | Reference |
| IC₅₀ | 7.8 µM | Rat cerebellar membranes | Radioligand Binding Assay | Inhibition of [³H]Baclofen binding. | [3][4] |
| pA₂ | 5.3 | Guinea pig ileum & Rat cortical slices | Functional Assay | Measures competitive antagonism against baclofen. | [1] |
Note: The IC₅₀ (half-maximal inhibitory concentration) represents the concentration of this compound required to displace 50% of the radiolabeled agonist. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response, providing a measure of competitive antagonism.[5] Studies on recombinant human GABA-B1b and GABA-B2 heterodimeric receptors have indicated a low sensitivity to this compound.[3]
GABA-B Receptor Signaling Pathway
GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[6][7] They are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[6][8] Upon agonist binding to the GABA-B1 subunit, a conformational change in the GABA-B2 subunit activates the associated Gi/o protein.[6][8] The G-protein then dissociates into its Gαi/o and Gβγ subunits, which mediate downstream effects:
-
Gαi/o Subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Gβγ Subunit: Directly inhibits presynaptic voltage-gated calcium channels (VGCC), reducing neurotransmitter release, and activates postsynaptic G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[6][9]
This compound acts as a competitive antagonist by binding to the orthosteric site on the GABA-B1 subunit, thereby preventing the binding of GABA and subsequent receptor activation.
Experimental Protocols
The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Radioligand Binding Assay for GABA-B Receptors
This protocol is a representative procedure for determining the binding affinity of a GABA-B receptor antagonist like this compound.
1. Membrane Preparation:
-
Euthanize rats or mice according to approved institutional protocols.[10]
-
Rapidly dissect the desired brain region (e.g., cerebellum or cortex) and place it in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Homogenize the tissue in 10-20 volumes (w/v) of buffer using a glass-Teflon homogenizer.[10][11]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[5][10]
-
Collect the supernatant and centrifuge at high speed (e.g., 20,000-40,000 x g for 20 minutes at 4°C) to pellet the membranes.[5][10][12]
-
Wash the pellet by resuspending it in fresh, ice-cold buffer and repeating the high-speed centrifugation step multiple times. This is crucial to remove endogenous GABA.[5][12]
-
Resuspend the final pellet in a known volume of assay buffer to achieve a target protein concentration (typically 0.25-1.0 mg/mL), which should be determined using a standard protein assay (e.g., Bradford or BCA).[12][13]
2. Competitive Binding Assay:
-
Set up assay tubes or a 96-well plate on ice.
-
To each tube/well, add the following components in the specified order:
-
Assay Buffer (e.g., 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4).
-
Varying concentrations of unlabeled this compound (the competitor).
-
A fixed concentration of a suitable radioligand, typically near its dissociation constant (Kd). Common choices include the agonist [³H]Baclofen or an antagonist like [³H]CGP-54626.[12][14]
-
-
Include control conditions:
-
Total Binding: Contains only the radioligand and membrane preparation to measure maximum binding.
-
Non-specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of an unlabeled GABA-B agonist (e.g., 100 µM GABA or baclofen) to define binding to non-receptor sites.[12]
-
-
Initiate the binding reaction by adding the thawed membrane preparation (e.g., 50-120 µg of protein per well).[13]
-
Incubate the mixture for a sufficient duration to reach equilibrium (e.g., 60-90 minutes at 4°C or room temperature).[10][14]
3. Separation and Quantification:
-
Terminate the assay by rapidly separating the bound radioligand from the free radioligand via vacuum filtration through glass fiber filters (e.g., GF/C or GF/B), which trap the membranes.[5][13]
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.[13]
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.[11][13]
4. Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the resulting competition curve using non-linear regression analysis (sigmoidal dose-response model) to determine the IC₅₀ value.[5][13]
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][13]
References
- 1. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
Saclofen: A Technical Guide to a Selective GABA-B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saclofen, or (±)-3-amino-2-(4-chlorophenyl)propylsulfonic acid, is a classical and selective competitive antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. As a structural analog of the GABA-B agonist baclofen (B1667701), this compound has been an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the GABA-B receptor system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.
Core Concepts: Mechanism of Action
This compound exerts its effects by competitively binding to the orthosteric site on the GABA-B receptor, thereby preventing the endogenous ligand GABA from binding and activating the receptor. The GABA-B receptor is a metabotropic G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory Gi/o proteins. This coupling leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits, which in turn modulate downstream effector systems.
The primary consequences of GABA-B receptor activation are inhibitory, leading to a reduction in neuronal excitability. This compound, by blocking this activation, effectively disinhibits the affected neurons. The (R)-enantiomer of this compound is the active form that binds to the GABA-B receptor, while the (S)-enantiomer is inactive[1].
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro preparations. The following tables summarize key quantitative data for this compound.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| IC50 | 7.8 µM | Rat cerebellar membranes | [3H]-Baclofen | [2] |
| pA2 | 5.3 | Guinea pig ileum & Rat cortical slices | - | [3] |
Table 1: Potency of this compound at the GABA-B Receptor
| Receptor/Channel | Effect | Species/Tissue | Comments | Reference |
| GABA-A Receptor | No effect | Guinea pig ileum | Did not affect contractile responses to GABA. | [4] |
| Adenosine Receptor | No effect | Guinea pig ileum | Did not affect depressive responses to adenosine. | [4] |
| Morphine Receptor | No effect | Guinea pig ileum | Did not affect depressive responses to morphine. | [4] |
Table 2: Selectivity Profile of this compound
GABA-B Receptor Signaling Pathway
The GABA-B receptor signaling cascade is a critical pathway for modulating neuronal activity. This compound, by antagonizing this receptor, prevents the initiation of this cascade.
Caption: GABA-B receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a method to determine the binding affinity of this compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a radioligand binding assay to determine this compound's affinity.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate for each concentration of this compound:
-
Total Binding: 50 µL of assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4), 50 µL of radioligand (e.g., [3H]-CGP54626 at a final concentration of 1-5 nM), and 50 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a saturating concentration of a non-labeled GABA-B agonist (e.g., 1 mM GABA or baclofen), 50 µL of radioligand, and 50 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 50 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting competition curve using non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to use whole-cell patch-clamp recordings to investigate the effect of this compound on GABA-B receptor-mediated currents in neurons.
Detailed Methodology:
-
Cell Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus or cortex) or use cultured neurons.
-
Place the slice or coverslip with cultured neurons in a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
-
Pipette and Solutions:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
The intracellular solution should contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 and osmolarity to ~290 mOsm.
-
The aCSF should contain (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
-
Recording Procedure:
-
Visually identify a neuron for recording using differential interference contrast (DIC) optics.
-
Approach the neuron with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV in voltage-clamp mode.
-
-
Drug Application and Data Acquisition:
-
Record a stable baseline current.
-
Apply a GABA-B receptor agonist (e.g., baclofen) to the bath to induce an outward current (mediated by GIRK channels).
-
After observing a stable agonist-induced current, co-apply this compound with the agonist. A competitive antagonist like this compound should reduce the magnitude of the agonist-induced current in a concentration-dependent manner.
-
Wash out the drugs to allow the current to return to baseline.
-
Acquire and digitize the data using appropriate software and an amplifier.
-
-
Data Analysis:
-
Measure the peak amplitude of the outward current induced by the agonist in the absence and presence of different concentrations of this compound.
-
Construct a concentration-response curve for the agonist in the presence of this compound to determine the extent of the rightward shift, which can be used to calculate the pA2 value.
-
In Vivo Microdialysis
This protocol outlines the use of in vivo microdialysis to study the effect of this compound on neurotransmitter levels in the extracellular fluid of a specific brain region in a freely moving animal.
Detailed Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., the hippocampus or prefrontal cortex) based on stereotaxic coordinates.
-
Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples at regular intervals for the desired duration of the experiment.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest (e.g., GABA, glutamate, dopamine) using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in the post-drug samples as a percentage of the average baseline concentration.
-
Use appropriate statistical tests to determine if this compound administration significantly alters the extracellular neurotransmitter levels compared to a vehicle control group.
-
Conclusion
This compound remains a cornerstone tool for the investigation of GABA-B receptor function. Its selectivity and competitive antagonist properties make it suitable for a wide range of in vitro and in vivo applications. This guide provides a comprehensive overview of its pharmacology and detailed protocols to facilitate its effective use in research and drug development. Further characterization of its binding kinetics and a broader selectivity profile would be beneficial for an even more complete understanding of this important pharmacological agent.
References
- 1. GABAB receptor antagonism by resolved (R)-saclofen in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Properties and Profile of Saclofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saclofen is a competitive antagonist of the GABA-B receptor, a G-protein coupled receptor responsible for mediating the slow and prolonged inhibitory effects of GABA in the central nervous system. As a sulfonic acid analogue of the GABA-B agonist baclofen (B1667701), this compound has been a valuable pharmacological tool for elucidating the physiological and pathological roles of the GABA-B system. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding affinity, and effects on downstream signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and drug development.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its effects are mediated by two major classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors are heterodimeric G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.
This compound, a selective and competitive antagonist at GABA-B receptors, has been instrumental in characterizing the function of these receptors since its development.[1] Its ability to block the effects of GABA-B agonists like baclofen allows for the investigation of GABA-B receptor-mediated processes in various physiological and pathological conditions. This guide aims to provide a detailed technical resource on the pharmacological profile of this compound for professionals in the fields of neuroscience, pharmacology, and drug development.
Mechanism of Action
This compound functions as a competitive antagonist at the GABA-B receptor.[2] It binds to the receptor at the same site as the endogenous ligand GABA and agonists like baclofen, but it does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating the downstream signaling cascade.
The GABA-B receptor is coupled to inhibitory G-proteins of the Gi/o family.[3] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate the activity of effector proteins, resulting in:
-
Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][4]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This causes an efflux of potassium ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions into the presynaptic terminal, leading to a decrease in neurotransmitter release.
This compound, by preventing agonist binding, blocks these downstream effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative pharmacological parameters of this compound from various in vitro studies.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Species | Tissue/Preparation | Radioligand | Reference |
| IC50 | 7.8 µM | Rat | Cerebellar membranes | [3H]-Baclofen | [5] |
| pA2 | 5.3 | Guinea Pig | Ileum | - | [2] |
| pA2 | 5.3 | Rat | Cortical slices | - | [2] |
| pKi | 4.22 | Rat | Olfactory bulb membranes | - | [6] |
Note: IC50 is the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKi is the negative logarithm of the inhibitory constant (Ki).
Pharmacokinetic Profile
Detailed pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the literature. Much of the available in vivo pharmacokinetic information is for the GABA-B agonist, baclofen.[7][8][9]
Blood-Brain Barrier Penetration:
This compound has limited ability to cross the blood-brain barrier.[1] This property restricts its utility for in vivo studies targeting the central nervous system when administered peripherally. However, this characteristic can be advantageous for studies focused on peripheral GABA-B receptors. For central effects, direct administration into the central nervous system (e.g., intracerebroventricular injection) is typically required. While quantitative data on the brain-to-plasma concentration ratio for this compound is scarce, studies on the structurally related agonist baclofen have shown a significantly restricted distribution to the brain.[9][10]
Experimental Protocols
Radioligand Binding Assay for GABA-B Receptors
This protocol provides a general framework for determining the binding affinity of this compound for the GABA-B receptor using a competitive binding assay.
Materials:
-
Rat brain tissue (e.g., cerebellum or cortex)
-
Ice-cold 50 mM Tris-HCl buffer (pH 7.4)
-
Radioligand: [3H]-GABA or [3H]-Baclofen
-
Unlabeled ligand for non-specific binding determination (e.g., baclofen or GABA)
-
This compound solutions of varying concentrations
-
Isoguvacine (to block GABA-A receptor binding when using [3H]-GABA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Radioligand (e.g., [3H]-GABA at a final concentration of 10 nM)
-
For total binding: Assay buffer
-
For non-specific binding: A high concentration of unlabeled ligand (e.g., 1 mM baclofen)
-
For competition binding: this compound at various concentrations
-
Membrane preparation
-
-
Incubate the reaction mixture at 4°C for a sufficient time to reach equilibrium (e.g., 20-30 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound and free radioligand.
-
Wash the filters quickly with several volumes of ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Electrophysiological Recording of Inhibitory Postsynaptic Potentials (IPSPs)
This protocol describes how to use this compound to investigate its effect on GABA-B receptor-mediated slow inhibitory postsynaptic potentials (IPSPs) in brain slices.
Materials:
-
Brain slice preparation (e.g., rat hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording electrode (glass micropipette filled with an appropriate internal solution)
-
Stimulating electrode
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
-
This compound stock solution
-
GABA-B receptor agonist (e.g., baclofen)
Procedure:
-
Slice Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome.
-
Allow the slices to recover in oxygenated aCSF for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Using a microscope, position the recording electrode to obtain a whole-cell patch-clamp recording from a neuron.
-
Position the stimulating electrode in a region that provides synaptic input to the recorded neuron.
-
-
IPSP Recording:
-
Evoke synaptic responses by delivering electrical stimuli through the stimulating electrode.
-
Record the postsynaptic potentials. To isolate GABA-B receptor-mediated slow IPSPs, it may be necessary to block GABA-A and glutamate (B1630785) receptors pharmacologically (e.g., with bicuculline (B1666979) and CNQX/AP5, respectively).
-
Establish a stable baseline of evoked slow IPSPs.
-
-
Application of this compound:
-
Bath-apply this compound at a known concentration (e.g., 100-500 µM) to the slice.
-
Continue to evoke and record IPSPs to observe the effect of this compound on the synaptic response. A reduction or blockade of the slow IPSP is expected.
-
To confirm the specificity of the effect, after washing out this compound, apply a GABA-B agonist like baclofen to induce a slow IPSP, and then co-apply this compound to demonstrate its antagonistic action.
-
-
Data Analysis:
-
Measure the amplitude and/or area of the evoked IPSPs before, during, and after the application of this compound.
-
Analyze the data to determine the extent of inhibition and the concentration-response relationship for this compound's antagonism.
-
Adenylyl Cyclase Activity Assay
This protocol outlines a method to assess the effect of this compound on GABA-B receptor-mediated inhibition of adenylyl cyclase activity.
Materials:
-
Cell culture expressing GABA-B receptors (e.g., cultured cerebellar granule cells) or brain tissue homogenates.[3]
-
Assay buffer
-
ATP
-
[α-32P]ATP
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
GABA-B receptor agonist (e.g., baclofen)
-
This compound solutions of varying concentrations
-
Dowex and alumina (B75360) columns for cAMP purification
-
Scintillation counter
Procedure:
-
Cell/Tissue Preparation:
-
Prepare cell lysates or tissue homogenates that contain functional GABA-B receptors and adenylyl cyclase.
-
-
Adenylyl Cyclase Reaction:
-
In reaction tubes, combine the assay buffer, ATP, and [α-32P]ATP.
-
Add forskolin to stimulate adenylyl cyclase activity.
-
Add the GABA-B agonist (baclofen) to induce inhibition of adenylyl cyclase.
-
In test groups, add varying concentrations of this compound to determine its ability to reverse the agonist-induced inhibition.
-
Initiate the reaction by adding the cell/tissue preparation.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes).
-
-
Termination and cAMP Purification:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP).
-
Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential chromatography over Dowex and alumina columns.
-
-
Quantification:
-
Measure the radioactivity of the purified [32P]cAMP fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of adenylyl cyclase inhibition by the agonist in the absence and presence of different concentrations of this compound.
-
Plot the data to determine the potency of this compound in antagonizing the GABA-B receptor-mediated inhibition of adenylyl cyclase.
-
Visualizations
GABA-B Receptor Signaling Pathway and this compound's Point of Intervention
Caption: this compound competitively antagonizes the GABA-B receptor.
Experimental Workflow for Characterizing this compound's Antagonism
Caption: Workflow for in vitro characterization of this compound.
Conclusion
This compound remains a cornerstone pharmacological tool for the investigation of GABA-B receptor function. Its properties as a selective and competitive antagonist have been well-characterized in a variety of in vitro preparations. While its limited blood-brain barrier penetration restricts its use in systemic in vivo studies of the central nervous system, it is a valuable compound for peripheral and direct central administration studies. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to effectively utilize this compound in their experimental endeavors. Further research into the pharmacokinetics of this compound and the development of brain-penetrant analogues could expand its utility in neuroscience research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma aminobutyric acid B receptor-mediated inhibition of adenylate cyclase in cultured cerebellar granule cells: blockade by islet-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAB receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | GABA Receptor | TargetMol [targetmol.com]
- 6. GABA(B) receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder [frontiersin.org]
- 8. The pharmacokinetics of baclofen derived from intestinal infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on brain interstitial fluid distribution and blood-brain barrier transport of baclofen in rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective transport of baclofen across the blood-brain barrier in rats as determined by the unit impulse response methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Saclofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saclofen, a competitive antagonist of the γ-aminobutyric acid type B (GABAB) receptor, serves as a critical tool in neuroscience research for elucidating the physiological and pathological roles of GABAB receptor signaling. This document provides a comprehensive overview of the chemical structure of this compound, a plausible synthetic route based on established organic chemistry principles, and its mechanism of action within the GABAB receptor signaling pathway. Detailed experimental protocols for the proposed synthesis are provided, along with a summary of its known quantitative pharmacological data. Visual diagrams of the synthetic workflow and the signaling cascade are included to facilitate a deeper understanding of this important pharmacological agent.
Chemical Structure of this compound
This compound is the sulfonic acid analog of the GABAB receptor agonist, baclofen.[1][2] Its systematic IUPAC name is 3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid .[3][4] The presence of the sulfonic acid group in place of a carboxylic acid group is a key structural feature that confers its antagonistic properties at the GABAB receptor.
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid | [3][4] |
| Molecular Formula | C9H12ClNO3S | [3][4][5] |
| Molecular Weight | 249.71 g/mol | [2] |
| CAS Number | 125464-42-8 | [3][5][6] |
| Canonical SMILES | C1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl | [2] |
| InChI Key | JYLNVJYYQQXNEK-UHFFFAOYSA-N |
Proposed Synthesis of this compound
Caption: Proposed Synthetic Pathway for this compound.
Detailed Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound. These are based on analogous reactions and may require optimization.
Step 1: Synthesis of 3-carboxy-3-(4-chlorophenyl)propanamide from 2-(4-chlorophenyl)succinic acid
-
Anhydride Formation: A mixture of 2-(4-chlorophenyl)succinic acid and an excess of acetic anhydride is heated at reflux for 2-3 hours. The excess acetic anhydride is then removed under reduced pressure to yield the crude cyclic anhydride.
-
Amidation: The crude anhydride is dissolved in a suitable solvent (e.g., acetone) and cooled in an ice bath. Concentrated aqueous ammonia (B1221849) is added dropwise with stirring. The resulting mixture is stirred at room temperature for several hours. The solvent is then evaporated, and the residue is acidified with dilute HCl to precipitate the succinamic acid derivative. The solid is collected by filtration, washed with cold water, and dried.
Step 2: Hofmann Rearrangement to 3-amino-2-(4-chlorophenyl)propanoic acid
The Hofmann rearrangement converts the primary amide to a primary amine with one less carbon atom.[7][8]
-
A solution of sodium hydroxide (B78521) in water is prepared and cooled in an ice bath.
-
Bromine is added dropwise to the cold NaOH solution to form a solution of sodium hypobromite (B1234621).
-
The 3-carboxy-3-(4-chlorophenyl)propanamide is added portion-wise to the hypobromite solution, keeping the temperature below 10°C.
-
The reaction mixture is slowly warmed to room temperature and then heated to 50-70°C for 1-2 hours.
-
After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the amino acid. The product, 3-amino-2-(4-chlorophenyl)propanoic acid, is collected by filtration, washed, and dried.
Step 3: Reduction of the Carboxylic Acid to 3-amino-2-(4-chlorophenyl)propan-1-ol
-
The 3-amino-2-(4-chlorophenyl)propanoic acid is suspended in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).
-
A reducing agent, such as lithium aluminum hydride (LiAlH4), is added cautiously in portions.
-
The mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
The reaction is quenched by the careful sequential addition of water and aqueous NaOH.
-
The resulting salts are filtered off, and the organic solvent is evaporated to yield the amino alcohol.
Step 4: Sulfonation to this compound
A plausible method for introducing the sulfonic acid group involves converting the alcohol to a good leaving group followed by nucleophilic substitution with a sulfite (B76179). A similar procedure is used for the synthesis of 3-aminopropane-1-sulfonic acid from 3-aminopropanol.[4]
-
Mesylation: The 3-amino-2-(4-chlorophenyl)propan-1-ol is dissolved in a suitable solvent like dichloromethane (B109758) or pyridine and cooled. Methanesulfonyl chloride is added dropwise. The reaction is stirred until completion (monitored by TLC). The mixture is then worked up by washing with dilute acid and brine, and the organic layer is dried and concentrated to give the mesylate.
-
Sulfonation: The crude mesylate is dissolved in an aqueous alcoholic solution, and sodium sulfite is added. The mixture is heated at reflux for several hours. The reaction progress can be monitored by techniques like HPLC. After completion, the solution is cooled, and the pH is adjusted with HCl to precipitate this compound. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Role in GABAB Receptor Signaling
This compound functions as a competitive antagonist at the GABAB receptor.[2] The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[9] It exists as a heterodimer of GABAB1 and GABAB2 subunits.
In the canonical signaling pathway, the binding of an agonist (like GABA or baclofen) to the GABAB receptor activates an associated inhibitory G-protein (Gi/o). This leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.
-
The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit directly modulates ion channels. It inhibits presynaptic voltage-gated Ca2+ channels, which reduces neurotransmitter release. Postsynaptically, it activates G-protein-gated inwardly rectifying K+ (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.
This compound exerts its effect by binding to the GABAB receptor at the same site as agonists but without activating the receptor. By occupying the binding site, it prevents agonists from binding and initiating the downstream signaling cascade.
Caption: GABAB Receptor Signaling and Inhibition by this compound.
Quantitative Data
The primary quantitative measure of this compound's potency as a GABAB receptor antagonist is its IC50 value, which is the concentration required to inhibit 50% of the binding of a radiolabeled agonist, typically [3H]GABA or [3H]baclofen.
| Parameter | Value | Method | Reference |
| IC50 | 7.8 µM | Inhibition of [3H]baclofen binding to rat cerebellar membranes | [5] |
Conclusion
This compound remains an indispensable pharmacological tool for the study of GABAB receptor function. Its distinct chemical structure, characterized by the replacement of a carboxylic acid with a sulfonic acid group, is fundamental to its antagonist activity. While a definitive, published synthesis protocol is elusive, a plausible and robust synthetic pathway can be proposed based on well-understood organic reactions. A thorough understanding of its synthesis and its mechanism of action at the molecular and systems level is crucial for its effective application in research and for the potential development of new therapeutic agents targeting the GABAergic system.
References
- 1. CN101362709B - 3-amino propanesulfonic acid preparation method - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]
- 5. soc.chim.it [soc.chim.it]
- 6. brieflands.com [brieflands.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. pharmdguru.com [pharmdguru.com]
- 9. CN1200929C - Method of preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]
The Discovery and Historical Development of Saclofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saclofen, or 3-amino-2-(4-chlorophenyl)propanesulfonic acid, stands as a cornerstone tool in the pharmacological exploration of the γ-aminobutyric acid type B (GABAB) receptor system. As a competitive antagonist, it has been instrumental in delineating the physiological and pathophysiological roles of GABAB receptors, which are pivotal in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS). This technical guide provides an in-depth overview of the discovery, synthesis, and historical development of this compound, with a focus on the key experiments and quantitative data that have defined its pharmacological profile.
Discovery and Synthesis
This compound emerged from research aimed at developing antagonists for the newly characterized GABAB receptor in the late 1980s. It was designed as a sulfonic acid analogue of the GABAB agonist, baclofen. The seminal work by Kerr, Ong, Johnston, and colleagues, published in 1989, first described this compound as a potent and selective antagonist at GABAB receptors.
Chemical Synthesis
The synthesis of this compound (3-amino-2-(4-chlorophenyl)propanesulfonic acid) was first reported by Abbenante and Prager in the Australian Journal of Chemistry in 1990. The synthesis involves the reaction of 4-chloro-β-nitrostyrene with sodium sulfite (B76179) to form the corresponding sodium β-nitroalkanesulfonate. This intermediate is then catalytically hydrogenated, for example using Raney nickel, to yield this compound. The stereospecificity of this compound's biological activity was later established, with the (R)-enantiomer being the active form that binds to the GABAB receptor.[1]
Pharmacological Characterization
The initial and subsequent pharmacological studies of this compound established it as a competitive antagonist at GABAB receptors. This was demonstrated through its ability to inhibit the binding of GABAB agonists and to block their functional effects in a surmountable manner.
Quantitative Pharmacological Data
The potency and affinity of this compound and related compounds have been determined in various in vitro preparations. The following table summarizes key quantitative data for this compound and other notable GABAB receptor antagonists.
| Compound | Preparation | Assay Type | Parameter | Value | Reference |
| This compound | Rat cerebellar membranes | Radioligand Binding | IC50 (vs. [3H]-Baclofen) | 7.8 µM | [2] |
| This compound | Guinea pig ileum | Functional Antagonism | pA2 | 5.3 | [3] |
| (R)-Saclofen | Guinea pig ileum | Functional Antagonism | pA2 | 5.3 | [1] |
| (S)-Saclofen | Guinea pig ileum | Functional Antagonism | - | Inactive | [1] |
| 2-Hydroxy-saclofen | Guinea pig ileum | Functional Antagonism | pA2 | 5.0 | [3][4] |
| Phaclofen | Guinea pig ileum | Functional Antagonism | pA2 | ~4 | [4] |
Key Experimental Protocols
The characterization of this compound relied on established experimental models for studying GABAB receptor function. Below are detailed methodologies for two of the key assays used.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a representative method for determining the affinity of this compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize rat cerebellar tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).
-
50 µL of radioligand (e.g., [3H]-baclofen or a high-affinity antagonist like [3H]-CGP54626) to a final concentration in the low nanomolar range.
-
50 µL of this compound at various concentrations for the competition curve, buffer for total binding, or a saturating concentration of a non-labeled ligand (e.g., baclofen) for non-specific binding.
-
50 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Determine the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Guinea Pig Ileum Functional Assay (Schild Analysis)
This ex vivo preparation is a classic model for studying presynaptic inhibition of neurotransmitter release mediated by GABAB receptors.
1. Tissue Preparation:
-
Euthanize a guinea pig and dissect a segment of the ileum.
-
Clean the ileum segment and mount a longitudinal muscle strip in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
2. Experimental Setup:
-
Connect the tissue to an isometric force transducer to record muscle contractions.
-
Induce twitch contractions of the smooth muscle by electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration).
3. Agonist Dose-Response Curve:
-
After a stabilization period, obtain a cumulative concentration-response curve for a GABAB agonist (e.g., baclofen) by adding increasing concentrations to the organ bath and measuring the inhibition of the electrically induced twitch contractions.
4. Antagonist Incubation and Schild Plot:
-
Wash out the agonist and allow the tissue to recover.
-
Add a fixed concentration of this compound to the organ bath and allow it to equilibrate with the tissue (e.g., for 30 minutes).
-
Obtain a second agonist concentration-response curve in the presence of this compound.
-
Repeat this procedure with increasing concentrations of this compound.
5. Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).
-
Create a Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB). A slope of 1 is indicative of competitive antagonism.
Visualizing Pathways and Workflows
GABAB Receptor Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the activation of the heterodimeric GABAB receptor.
Caption: GABAB receptor signaling cascade.
Experimental Workflow for a Novel GABAB Antagonist
This diagram outlines a typical workflow for the discovery and characterization of a novel GABAB receptor antagonist, from initial design to preclinical evaluation.
References
The Role of Saclofen in Elucidating Inhibitory Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Saclofen, a foundational pharmacological tool used to investigate the complex mechanisms of inhibitory neurotransmission. As a selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, this compound has been instrumental in dissecting the roles of presynaptic and postsynaptic inhibition, modulating synaptic plasticity, and defining the physiological significance of metabotropic GABAergic signaling.
Introduction to GABA-B Receptors and Inhibitory Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system. Its signaling is mediated by two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects, playing a crucial role in fine-tuning neuronal excitability and synaptic strength. Located on both presynaptic and postsynaptic membranes, they are critical for regulating neurotransmitter release and neuronal membrane potential.
This compound: A Competitive GABA-B Receptor Antagonist
This compound, a sulfonic acid analogue of the GABA-B agonist baclofen (B1667701), was one of the first selective GABA-B receptor antagonists to be developed. It acts as a competitive antagonist, reversibly binding to the GABA-B receptor and blocking the effects of endogenous GABA and exogenous agonists like baclofen.[1][2] Its introduction provided researchers with a vital tool to pharmacologically isolate and study GABA-B receptor-mediated processes, distinguishing them from the faster inhibitory actions of GABA-A receptors.
Mechanism of Action
This compound competes with GABA for the binding site on the GABA-B receptor. By occupying this site without activating the receptor, it prevents the conformational changes necessary for G-protein coupling and the subsequent downstream signaling cascade. This blockade reverses or prevents the canonical effects of GABA-B receptor activation, which include the inhibition of adenylyl cyclase, activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.
Quantitative Data: Potency and Comparative Pharmacology
The efficacy of this compound and other GABA-B antagonists is typically quantified by their IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), or pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response.[3] A higher pA2 value indicates greater potency.[3]
Below is a summary of quantitative data for this compound and other commonly used GABA-B receptor antagonists. It is important to note that these values can vary based on the experimental preparation and tissue type.
| Antagonist | Chemical Class | Potency (Parameter) | Value | Preparation | Reference |
| This compound | Sulphonic Acid Analogue | IC50 | 7.8 µM | Rat Cerebellar Membranes | [4] |
| pA2 | 5.3 | Guinea Pig Ileum | [1][5] | ||
| 2-Hydroxy-saclofen | Sulphonic Acid Analogue | pA2 | 5.0 | Guinea Pig Ileum | [1][6] |
| pA2 | 5.2 | Guinea Pig Ileum ((S)-enantiomer) | [7] | ||
| Phaclofen (B54434) | Phosphonic Acid Analogue | IC50 | 229 µM | Rat Cortical Membranes | [8] |
| CGP 35348 | Phosphinic Acid Analogue | IC50 | 34 µM | Rat Cortical Membranes | [9][10] |
| CGP 55845 | Phosphinic Acid Analogue | Ki | 4.5 nM | Not Specified | [11] |
| IC50 | 5 nM / 6 nM | Not Specified | [12][13] | ||
| pKi | 8.35 | Not Specified | [12] |
Note: this compound and its analogue 2-hydroxy-saclofen are considered micromolar affinity antagonists, while newer compounds like CGP 55845 exhibit much higher, nanomolar affinity.[11][14]
Applications of this compound in Research
This compound's ability to selectively block GABA-B receptors makes it an invaluable tool for a variety of experimental applications.
Differentiating Presynaptic and Postsynaptic Inhibition
GABA-B receptors are located both presynaptically, where they act as autoreceptors to inhibit GABA release or as heteroreceptors to inhibit the release of other neurotransmitters like glutamate, and postsynaptically, where they generate a slow, long-lasting inhibitory postsynaptic potential (IPSP).
-
Presynaptic Actions: Application of this compound can block the inhibitory effect of GABA-B agonists on neurotransmitter release. For example, in hippocampal slices, 2-hydroxy-saclofen at concentrations of 200-500 µM significantly reduces the synaptic depression caused by baclofen, demonstrating its effectiveness at presynaptic heteroreceptors on excitatory terminals.[15]
-
Postsynaptic Actions: this compound is widely used to block the slow IPSP mediated by the activation of postsynaptic GIRK channels. Studies using intracellular recordings in hippocampal neurons have shown that 2-hydroxy-saclofen (50-200 µM) reversibly blocks this late IPSP without affecting the early, GABA-A mediated IPSP.
Investigating Synaptic Plasticity
GABA-B receptors play a modulatory role in synaptic plasticity phenomena such as long-term potentiation (LTP). By inhibiting GABA-B receptors with antagonists, researchers can study their influence on the induction and maintenance of LTP. The use of GABA-B antagonists like phaclofen (1 mM) and CGP 35348 (100 µM) has been shown to facilitate the induction of LTP in the CA1 area of hippocampal slices.
Experimental Protocols
The following section details a generalized protocol for studying the effects of this compound on synaptic transmission in acute hippocampal slices using extracellular field potential recording. This protocol is a synthesis of methodologies commonly reported in the literature.
Preparation of Acute Hippocampal Slices
-
Anesthesia and Euthanasia: Anesthetize an adult mouse or rat (e.g., Sprague-Dawley rat, P17-P28) with isoflurane (B1672236) and euthanize by decapitation, following approved institutional animal care guidelines.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. A common cutting solution contains (in mM): 215 Sucrose, 2.5 KCl, 26 NaHCO3, 1.6 NaH2PO4, 1 CaCl2, 4 MgCl2, 4 MgSO4, and 20 glucose.
-
Slicing: Glue the brain to the stage of a vibratome (e.g., Leica VT1200s) and submerge it in the ice-cold cutting solution. Cut transverse hippocampal slices at a thickness of 350-400 µm.
-
Recovery: Transfer the slices to an incubation chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. The aCSF typically contains (in mM): 125 NaCl, 2.5 KCl, 1.25 KH2PO4, 1.3 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 10 D-glucose. Allow slices to recover for at least 60 minutes at 32-34°C before transferring to room temperature.
Extracellular Electrophysiology
-
Recording Setup: Place a recovered slice in a submerged recording chamber continuously perfused with oxygenated aCSF (1.5-2 ml/minute) at 30-32°C.
-
Electrode Placement: Position a glass recording microelectrode (filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Place a bipolar stimulating electrode (e.g., tungsten) on the Schaffer collateral pathway to evoke synaptic responses.
-
Baseline Recording: Deliver single voltage pulses (e.g., 0.3 ms (B15284909) duration) at a low frequency (e.g., 0.033 Hz). Determine a stimulus intensity that evokes an fEPSP of 40-60% of the maximal response. Record a stable baseline for at least 20-30 minutes.
-
Drug Application: Prepare a stock solution of this compound in water or an appropriate solvent. Dilute the stock solution in aCSF to the final desired concentration (e.g., 100-300 µM). Switch the perfusion to the this compound-containing aCSF.
-
Data Acquisition and Analysis: Record the fEPSP slope or amplitude. The effect of this compound is observed as a change from the stable baseline. To study its antagonist properties, co-apply this compound with a GABA-B agonist like baclofen (e.g., 5-10 µM) and observe the reversal of the agonist's effect. Data can be acquired and analyzed using software such as Clampex (Molecular Devices).
Visualizing a G-Protein Signaling Pathway, Experimental Workflow, & Logical Relationships
The following diagrams, created using the DOT language, illustrate key concepts related to the use of this compound in studying inhibitory neurotransmission.
Caption: GABA-B Receptor Signaling Pathways.
Caption: Typical Electrophysiology Workflow Using this compound.
Caption: Logical Role of this compound in Neurotransmission.
Conclusion
This compound remains a cornerstone pharmacological agent for the functional dissection of GABA-B receptor-mediated inhibitory neurotransmission. Despite the development of higher-affinity antagonists, its well-characterized properties and extensive history of use ensure its continued relevance in both in vitro and peripheral studies. By competitively blocking GABA-B receptors, this compound allows researchers to isolate specific signaling pathways, probe the mechanisms of synaptic plasticity, and ultimately gain a deeper understanding of the delicate balance between excitation and inhibition that governs neural circuit function.
References
- 1. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GABAB receptor antagonism by resolved (R)-saclofen in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The (S)-enantiomer of 2-hydroxythis compound is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The actions of 2-hydroxy-saclofen at presynaptic GABAB receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Saclofen's Differential Effects on Presynaptic Versus Postsynaptic GABA-B Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of saclofen, a competitive antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. It delineates the differential effects of this compound on presynaptic and postsynaptic GABA-B receptors, which are critical for understanding its pharmacological profile and potential therapeutic applications. This document summarizes key quantitative data, details common experimental protocols for studying this compound's activity, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and GABA-B Receptors
This compound is a competitive antagonist of GABA-B receptors, meaning it binds to the receptor at the same site as the endogenous ligand GABA but does not activate it, thereby blocking the action of GABA and other agonists like baclofen (B1667701).[1] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[2]
GABA-B receptors are heterodimers composed of two subunits: GABA-B1 and GABA-B2. The GABA-B1 subunit is responsible for binding GABA and its analogs, while the GABA-B2 subunit is crucial for G-protein coupling and trafficking the receptor to the cell surface. Splice variants of the GABA-B1 subunit, primarily GABA-B1a and GABA-B1b, lead to differential localization and function of the receptors.
-
Presynaptic GABA-B Receptors: These are predominantly autoreceptors on GABAergic terminals and heteroreceptors on glutamatergic and other neurotransmitter terminals. They are often composed of the GABA-B1a subunit.[3] Activation of presynaptic GABA-B receptors inhibits the release of neurotransmitters by reducing calcium influx through voltage-gated calcium channels (N-type and P/Q-type).[4][5]
-
Postsynaptic GABA-B Receptors: Located on the dendrites and soma of neurons, these receptors are typically composed of the GABA-B1b subunit.[3] Their activation leads to hyperpolarization of the neuronal membrane by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4]
Understanding the differential affinity and efficacy of antagonists like this compound for these receptor populations is crucial for developing targeted therapeutics.
Quantitative Data on this compound's Potency
The potency of this compound has been evaluated in various experimental preparations, yielding a range of quantitative values. A direct comparison of its affinity for presynaptic versus postsynaptic receptors is not extensively documented in a single study, but inferences can be drawn from different experimental setups.
| Parameter | Value | Experimental Preparation | Receptor Location | Reference |
| IC50 | 7.8 µM | Rat cerebellar membranes (inhibition of baclofen binding) | Mixed (Presynaptic & Postsynaptic) | [5] |
| pA2 | 5.3 | Guinea pig ileum & Rat cortical slices (antagonism of baclofen-induced responses) | Mixed (Presynaptic & Postsynaptic) | [4] |
| Sensitivity | Low | Recombinant human GABA-B1b and GABA-B2 receptors | Postsynaptic (predominantly) | [6] |
Note: The IC50 value represents the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. The "low sensitivity" observed for recombinant postsynaptic-like receptors suggests that this compound may have a weaker effect at these sites compared to presynaptic receptors, although more direct comparative studies are needed to confirm this.
Signaling Pathways
The differential effects of this compound at presynaptic and postsynaptic sites can be understood by examining the distinct signaling pathways of GABA-B receptors at these locations.
Presynaptic GABA-B Receptor Signaling
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of intracerebroventricular injection of GABA receptors antagonists on morphine-induced changes in GABA and GLU transmission within the mPFC: an in vivo microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Block of gating currents related to K+ channels as a mechanism of action of clofilium and d-sotalol in isolated guinea-pig ventricular heart cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and this compound - PMC [pmc.ncbi.nlm.nih.gov]
interaction of Saclofen with G-protein coupled receptors
An In-depth Technical Guide to the Interaction of Saclofen with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a selective and competitive antagonist of the Gamma-Aminobutyric Acid B (GABA-B) receptor.[1][2] As an analogue of the GABA-B agonist baclofen (B1667701), this compound is a crucial tool in pharmacological research to investigate the physiological and pathological roles of the GABA-B receptor system.[1] This technical guide provides a comprehensive overview of the interaction of this compound with its G-protein coupled receptor (GPCR) target, the GABA-B receptor, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
This compound's Molecular Target: The GABA-B Receptor
The primary molecular target of this compound is the GABA-B receptor, a metabotropic receptor that belongs to the Class C family of G-protein coupled receptors.[1][3] Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, which are linked by a coiled-coil domain in their cytoplasmic tails.[1][4][5] These receptors are widely expressed throughout the central nervous system, where they play a key role in regulating neuronal excitability and synaptic transmission.[6]
GABA-B receptors predominantly couple to the Gi/o class of heterotrimeric G-proteins.[1][7] Upon activation by an agonist like GABA or baclofen, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.[4][8]
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the GABA-B receptor.[1][2][9][10] This means that it binds to the same site on the GABA-B1 subunit as the endogenous ligand GABA and other agonists like baclofen, but it does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating the downstream signaling cascade. The (R)-stereoisomer of this compound is the active enantiomer that binds to the GABA-B receptor.[1][11]
GABA-B Receptor Signaling Pathways Modulated by this compound
By blocking the activation of GABA-B receptors, this compound prevents the G-protein-mediated modulation of several key intracellular signaling pathways and effector proteins. The primary consequences of this compound's antagonism are the disinhibition of adenylyl cyclase and the prevention of ion channel modulation.
The signaling cascade initiated by GABA-B receptor activation, and consequently inhibited by this compound, is as follows:
-
G-protein Dissociation: Agonist binding to the GABA-B1 subunit induces a conformational change, leading to the dissociation of the G-protein into Gαi/o and Gβγ subunits.[4]
-
Modulation of Effector Proteins:
-
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][7]
-
The Gβγ subunit directly interacts with and modulates the activity of ion channels.[1][4] It activates G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and inhibits voltage-gated calcium channels (VGCCs), primarily N-type (CaV2.2) and P/Q-type (CaV2.1).[1][4]
-
The overall effect of GABA-B receptor activation is inhibitory, leading to a reduction in neuronal excitability and neurotransmitter release.[4][6] this compound, by preventing these events, can reverse or block these inhibitory effects.
GABA-B receptor signaling pathway antagonized by this compound.
Quantitative Pharmacological Data
The affinity and potency of this compound have been determined in various experimental systems. The following table summarizes key quantitative data.
| Parameter | Value | Species | Preparation | Notes | Reference |
| IC₅₀ | 7.8 µM | Rat | Cerebellar membranes | Inhibition of baclofen binding. | [2][9][12] |
| pA₂ | 5.3 | Guinea Pig | Ileum | Competitive antagonism of baclofen. | [10] |
| pA₂ | 5.3 | Rat | Cortical slices | Competitive antagonism of baclofen. | [10] |
| pKi | 3.7 - 4.3 | Human | Recombinant receptors | Antagonist action. | |
| pIC₅₀ | 5.4 | Rat | - | Antagonist action. |
-
IC₅₀ (Half maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the specific binding of an agonist (e.g., baclofen).
-
pA₂: The negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. It is a measure of the potency of a competitive antagonist.
-
pKi (Inhibitory constant): The negative logarithm of the Ki value, which represents the binding affinity of an inhibitor.
-
pIC₅₀: The negative logarithm of the IC₅₀ value.
Experimental Protocols
The interaction of this compound with GABA-B receptors is characterized using a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the GABA-B receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC₅₀ and Ki of this compound for the GABA-B receptor.
Materials:
-
Tissue Preparation: Rat brain membranes (e.g., from cerebellum or cortex) expressing GABA-B receptors.[9][13]
-
Radioligand: --INVALID-LINK---Baclofen or a radiolabeled antagonist like [³H]CGP-54626.[13][14]
-
Competitor: this compound at various concentrations.
-
Buffers:
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.[15]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[16]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 140,000 x g) to pellet the membranes.[13][15]
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous GABA.[13]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[16]
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of this compound.
-
Include control wells for:
-
Total Binding: Membranes + radioligand.
-
Non-specific Binding: Membranes + radioligand + a high concentration of a non-labeled agonist (e.g., 10 mM GABA) or antagonist.[15]
-
-
Incubate the plate at a specific temperature (e.g., 4°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 5 - 60 minutes).[13][16]
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[16]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[16]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.[16]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a radioligand binding assay.
Functional Assays
Functional assays measure the downstream consequences of receptor activation or blockade. For this compound, these assays typically involve measuring changes in adenylyl cyclase activity or ion channel currents.
Objective: To demonstrate that this compound antagonizes the agonist-induced inhibition of adenylyl cyclase.
Methodology:
-
Preparation: Use rat brain slices or cultured cells expressing GABA-B receptors.[17]
-
Incubation:
-
Pre-incubate the preparation with varying concentrations of this compound.
-
Stimulate adenylyl cyclase with an agent like forskolin.[17]
-
Add a GABA-B agonist (e.g., baclofen) to induce inhibition of AC. In the presence of this compound, this inhibition should be reduced.
-
The incubation is typically performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of newly synthesized cAMP.[17]
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells/tissue.
-
Measure the intracellular concentration of cAMP using a commercially available kit (e.g., ELISA or radioimmunoassay).
-
-
Data Analysis:
-
Plot the cAMP levels against the agonist concentration in the presence and absence of this compound.
-
This compound should cause a rightward shift in the agonist's dose-response curve, characteristic of competitive antagonism.
-
Objective: To show that this compound blocks the agonist-induced activation of K⁺ channels or inhibition of Ca²⁺ channels.
Methodology:
-
Preparation: Use whole-cell patch-clamp recordings from neurons in brain slices (e.g., hippocampus) or dissociated neuronal cultures.[18][19]
-
Recording:
-
Data Analysis:
-
Measure the amplitude of the ion currents before, during, and after the application of the agonist and antagonist.
-
Quantify the degree of inhibition by this compound on the agonist-induced response.
-
Workflows for key functional assays.
Conclusion
This compound is an indispensable pharmacological tool for the study of GABA-B receptor function. As a selective and competitive antagonist, it allows for the precise dissection of the roles of the GABA-B system in neuronal signaling and its involvement in various physiological and pathological processes. A thorough understanding of its mechanism of action, binding characteristics, and the experimental protocols used for its evaluation is essential for researchers and drug development professionals working in the field of neuroscience and pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Reactome | GABA B receptor activation [reactome.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAB receptor antagonism by resolved (R)-saclofen in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | GABA Receptor | TargetMol [targetmol.com]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. GABAB receptor modulation of adenylate cyclase activity in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The actions of 2-hydroxy-saclofen at presynaptic GABAB receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Baclofen reduces GABAA receptor responses in acutely dissociated neurons of bullfrog dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Saclofen's Impact on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saclofen is a competitive antagonist of the Gamma-aminobutyric acid (GABA) type B receptor (GABAB). As the primary inhibitory neurotransmitter in the central nervous system (CNS), GABA's effects are mediated by both ionotropic GABAA and metabotropic GABAB receptors.[1] GABAB receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in the long-lasting and slow modulation of neuronal excitability.[2] By blocking these receptors, this compound prevents the inhibitory actions of GABA, leading to an increase in neuronal excitability. This guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on neuronal parameters, and the experimental protocols used to elucidate these effects.
Mechanism of Action: Competitive Antagonism at GABAB Receptors
This compound functions as a competitive antagonist at GABAB receptors.[3][4] This means it binds to the same site as the endogenous ligand, GABA, and other agonists like baclofen (B1667701), but does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating the downstream signaling cascade that normally leads to neuronal inhibition. The antagonism is reversible, and its effects can be overcome by increasing the concentration of the agonist.[5] this compound is the direct sulphonic analogue of the potent GABAB agonist, baclofen.[4]
GABAB Receptor Signaling Pathway
GABAB receptors are heterodimers composed of GABAB1 and GABAB2 subunits.[2] Ligand binding to the GABAB1 subunit triggers a conformational change that activates the associated inhibitory G-protein (Gi/o).[2][6] This activation leads to two primary inhibitory mechanisms:
-
Postsynaptic Inhibition: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to K+ efflux, hyperpolarization of the neuronal membrane, and a decreased likelihood of firing an action potential.[7]
-
Presynaptic Inhibition: Inhibition of voltage-gated calcium channels (Cav), which reduces the influx of Ca2+ into the presynaptic terminal. This, in turn, decreases the release of neurotransmitters, including glutamate (B1630785).[7][8][9]
Additionally, the Gi/o protein inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[2][10] this compound blocks these signaling events by preventing the initial receptor activation.
Quantitative Impact on Neuronal Function
This compound's antagonism of GABAB receptors has been quantified across various experimental models. The data highlight its potency and its functional consequences on neuronal excitability and synaptic transmission.
Table 1: Potency and Binding Affinity of this compound
| Parameter | Value | Preparation | Notes | Citation |
| IC50 | 7.8 µM | Rat cerebellar membranes | Concentration inhibiting 50% of baclofen binding. | [3] |
| pA2 | 5.3 | Rat cortical slices | A measure of a competitive antagonist's potency. | [4] |
| pA2 | 5.0 | Guinea pig ileum | Demonstrates activity in peripheral tissues. | [5] |
Table 2: Effects of this compound on Neuronal Excitability and Synaptic Events
| Experimental Model | This compound Concentration | Observed Effect | Notes | Citation |
| Rat Cortical Slices | 10-50 µM (2-OH-Saclofen) | Reversibly elevated spike height. | Antagonized baclofen-induced suppression of ictal discharges. | [5] |
| Rat Hippocampal Slices | 200-500 µM (2-OH-Saclofen) | Significantly reduced the synaptic depressant action of baclofen. | Blocked baclofen's reduction of excitatory postsynaptic potential (EPSP) amplitude. | [11] |
| Rat Striatal Slices | 316 µM (2-OH-Saclofen) | Enhanced GABA overflow by nearly two-fold. | Indicates blockade of presynaptic GABAB autoreceptors. | [12] |
| Rat Trigeminal Ganglion Neurons | 100 µM | Blocked baclofen-induced hyperpolarization. | Prevented the decrease in neuronal input resistance caused by baclofen. | [13] |
Experimental Methodologies
The effects of this compound are primarily investigated using electrophysiological techniques, which allow for the direct measurement of neuronal electrical properties.
In Vitro Brain Slice Electrophysiology
This is a common technique to study the effects of pharmacological agents on neuronal circuits in a controlled environment. The general protocol is as follows:
-
Animal Euthanasia and Brain Extraction: A rodent (typically a rat or mouse) is anesthetized and euthanized according to ethical guidelines. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slicing: The brain is sectioned into thin slices (typically 300-400 µm) using a vibratome. The specific brain region of interest (e.g., hippocampus, cortex) is isolated.[11][14]
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording: A slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.[15]
-
Patch-Clamp: A glass micropipette with a tip diameter of 1-2 µm forms a high-resistance seal with a single neuron's membrane. This allows for whole-cell recordings of postsynaptic potentials/currents (PSPs/PSCs) or action potentials in either voltage-clamp or current-clamp mode.[15][16]
-
Extracellular Field Recordings: A larger electrode is placed in the extracellular space to record the summed activity of a population of neurons, such as population spikes or field EPSPs (fEPSPs).[14]
-
-
Drug Application: this compound, agonists (e.g., baclofen), and other modulators are applied to the slice via the perfusion system at known concentrations.[11]
-
Data Acquisition and Analysis: Electrical signals are amplified, digitized, and recorded.[15] Analysis focuses on changes in membrane potential, firing rate, input resistance, and the amplitude and frequency of synaptic events.
Functional Implications of GABAB Receptor Blockade
By antagonizing GABAB receptors, this compound effectively removes a significant source of inhibition in the CNS. This leads to a net increase in neuronal excitability.
-
Increased Neuronal Firing: By preventing agonist-induced hyperpolarization, this compound makes neurons more likely to reach the threshold for firing an action potential in response to excitatory input.[13]
-
Enhanced Neurotransmitter Release: At presynaptic terminals, this compound blocks GABAB autoreceptors. These autoreceptors normally act as a negative feedback mechanism to reduce GABA release.[12] this compound also blocks presynaptic GABAB heteroreceptors on excitatory terminals, thereby preventing the inhibition of glutamate release.[9][11] The net effect is an increase in the synaptic concentration of various neurotransmitters.
-
Modulation of Synaptic Plasticity: GABAB receptors are known to modulate long-term potentiation (LTP), a cellular correlate of learning and memory. By blocking these receptors, antagonists like this compound can facilitate the induction of LTP.[17]
Conclusion
This compound is an invaluable pharmacological tool for investigating the role of GABAB receptors in neuronal function. As a competitive antagonist, it potently blocks the inhibitory signaling cascade mediated by these receptors. This blockade results in a measurable increase in neuronal excitability, characterized by enhanced neurotransmitter release and increased postsynaptic firing. The data gathered from electrophysiological studies provide a clear quantitative framework for understanding this compound's impact, making it a cornerstone for research into synaptic modulation, neuronal network dynamics, and the development of therapeutics targeting the GABAergic system.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Baclofen acts in the central amygdala to reduce synaptic transmission and impair context fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Activation of GABAB receptors [reactome.org]
- 11. The actions of 2-hydroxy-saclofen at presynaptic GABAB receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endogenous GABA release from rat striatal slices: effects of the GABAB receptor antagonist 2-hydroxy-saclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activaton of GABAB receptor inhibits the excitability of rat small diameter trigeminal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Hydroxy-saclofen causes a phaclofen-reversible reduction in population spike amplitude in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientifica.uk.com [scientifica.uk.com]
- 16. criver.com [criver.com]
- 17. The effects of baclofen and two GABAB-receptor antagonists on long-term potentiation | Semantic Scholar [semanticscholar.org]
Saclofen's Role in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saclofen, a competitive antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, has emerged as a critical pharmacological tool for dissecting the intricate mechanisms of synaptic plasticity. As a sulfonic analogue of the GABA-B agonist baclofen, this compound's ability to selectively block GABA-B receptor-mediated signaling has provided invaluable insights into the modulation of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. This technical guide provides an in-depth exploration of this compound's mechanism of action, its impact on synaptic plasticity, and the experimental protocols utilized to elucidate its function.
Core Mechanism of Action
This compound functions as a competitive antagonist at GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system. It has an IC50 of approximately 7.8 μM for inhibiting the binding of --INVALID-LINK---baclofen to rat cerebellar membranes[1]. By binding to the GABA-B receptor, this compound prevents the endogenous ligand GABA from exerting its inhibitory influence. This disinhibition has profound effects on both presynaptic and postsynaptic compartments, ultimately influencing the likelihood and magnitude of synaptic plasticity.
This compound and Long-Term Potentiation (LTP)
GABA-B receptor activation typically has an inhibitory effect on neuronal excitability and neurotransmitter release. Consequently, antagonism of these receptors by this compound is generally observed to facilitate the induction of LTP. This facilitation is primarily attributed to two main mechanisms:
-
Postsynaptic Disinhibition: Postsynaptic GABA-B receptors, when activated, lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in a slow, long-lasting inhibitory postsynaptic potential (IPSP) that hyperpolarizes the postsynaptic membrane. By blocking these receptors, this compound reduces this hyperpolarization, making it easier for the postsynaptic neuron to depolarize sufficiently to relieve the magnesium block of NMDA receptors, a critical step for the induction of many forms of LTP.
-
Presynaptic Disinhibition: Presynaptic GABA-B autoreceptors on GABAergic interneurons regulate the release of GABA. Antagonism of these autoreceptors by this compound can lead to an increase in GABA release. However, GABA-B heteroreceptors are also present on glutamatergic terminals, where their activation inhibits glutamate (B1630785) release. Blockade of these heteroreceptors by this compound can enhance glutamate release during high-frequency stimulation, further promoting LTP induction.
Quantitative Data on GABAB Antagonist Effects on LTP
| GABAB Receptor Antagonist | Concentration | Stimulation Protocol | Hippocampal Region | Effect on LTP Magnitude (fEPSP slope) | Reference |
| Phaclofen | 1 mM | Tetanic stimulation | CA1 | Facilitated induction | [2][3] |
| CGP 35348 | 100 µM | Tetanic stimulation | CA1 | Facilitated induction | [2][3] |
| 2-OH this compound | 20 µM | Behavioral LTP | Dentate Gyrus | Significantly enhanced population spike amplitude | [4] |
This compound and Long-Term Depression (LTD)
The role of this compound and GABA-B receptor antagonism in LTD is more complex and appears to be dependent on the induction protocol. LTD is often induced by prolonged low-frequency stimulation (LFS). The prevailing model suggests that a modest, prolonged increase in postsynaptic calcium is a key trigger for LTD.
GABA-B receptor activation can influence LTD by modulating both presynaptic glutamate release and postsynaptic excitability. Therefore, the effect of this compound on LTD can be multifaceted:
-
Modulation of Presynaptic Transmitter Release: By blocking presynaptic GABA-B heteroreceptors on glutamatergic terminals, this compound may increase glutamate release during LFS, which could potentially favor the induction of LTD.
-
Alteration of Postsynaptic Calcium Dynamics: By blocking postsynaptic GABA-B receptors and reducing hyperpolarization, this compound could alter the pattern of postsynaptic calcium influx during LFS, thereby influencing the threshold for LTD induction.
Due to a lack of specific quantitative data on the direct effects of this compound on LTD magnitude, a data table for LTD is not included. Further research is required to fully elucidate the dose-dependent effects of this compound on this form of synaptic plasticity.
Signaling Pathways Modulated by this compound
This compound's antagonism of GABA-B receptors directly interferes with their downstream signaling cascades. Understanding these pathways is crucial for interpreting its effects on synaptic plasticity.
Experimental Protocols
The following is a representative protocol for investigating the effect of this compound on LTP in acute hippocampal slices from rats. This protocol is a composite based on standard methodologies in the field.
Preparation of Acute Hippocampal Slices
-
Anesthetize a young adult rat (e.g., Postnatal day 20-45) with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Slicing Solution (in mM): Sucrose 210, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, Glucose 10, MgCl2 7, CaCl2 0.5.
-
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber containing artificial cerebrospinal fluid (ACSF) at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
ACSF (in mM): NaCl 124, KCl 3, NaH2PO4 1.25, NaHCO3 26, Glucose 10, MgSO4 1, CaCl2 2.
-
Electrophysiological Recording
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit an fEPSP with a slope that is 30-50% of the maximum.
Drug Application and LTP Induction
-
Prepare a stock solution of this compound in distilled water or ACSF.
-
After establishing a stable baseline, switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 100-500 µM). Allow the drug to perfuse for at least 20 minutes before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated twice with a 10-second interval).
-
Continue to record fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
References
- 1. genes2cognition.org [genes2cognition.org]
- 2. Paired pulse depression in cultured hippocampal neurons is due to a presynaptic mechanism independent of GABAB autoreceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of intrahippocampal GABAB receptor antagonist treatment on the behavioral long-term potentiation and Y-maze learning performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Saclofen Stock Solution for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saclofen is a potent and selective competitive antagonist of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] It is a crucial tool in neuroscience research for investigating the physiological and pathological roles of the GABA-B receptor signaling pathway. Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro studies.
This compound Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 249.72 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Water: up to 10 mM | [4] |
| DMSO: ~0.3 mg/mL | [3] | |
| 0.1 M NaOH: 10 mg/mL | [3] | |
| IC50 | 7.8 µM for GABA-B receptor | [1][2][3][5][6] |
| Storage (Solid) | Room temperature | [4] |
| Storage (Stock Solution) | -20°C for up to one month | [1] |
Experimental Protocols
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, experimental design, and the concentration of the GABA-B receptor agonist being used. Based on available literature, a starting concentration range of 10 µM to 100 µM is recommended for most cell culture applications. For instance, a concentration of 300 µM has been used to inhibit baclofen-induced effects in brain slices.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Protocol for Preparing a 10 mM this compound Stock Solution in Sterile Water
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water, which is a commonly used solvent.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (cell culture grade)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
-
Personal protective equipment (lab coat, gloves, safety glasses)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For example, to prepare 10 mL (0.01 L) of a 10 mM stock solution: Mass (mg) = 10 mM x 0.01 L x 249.72 g/mol = 24.972 mg
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile conical tube.
-
Dissolution: Add the desired volume of sterile water to the conical tube containing the this compound powder.
-
Vortexing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary.
-
Sterile Filtration: To ensure the sterility of the stock solution, it is essential to filter it through a 0.22 µm sterile syringe filter.[7][8][9] a. Draw the this compound solution into a sterile syringe. b. Attach the 0.22 µm sterile syringe filter to the syringe. c. Dispense the solution through the filter into a new sterile conical tube.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. The stock solution is stable for up to one month when stored properly.[1]
-
Labeling: Clearly label all aliquots with the name of the compound, concentration, date of preparation, and your initials.
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
GABA-B Receptor Signaling Pathway and Site of this compound Action
Caption: this compound competitively antagonizes the GABA-B receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | GABAB Receptors | Tocris Bioscience [tocris.com]
- 5. Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, this compound, 3-aminopropylphosphonic acid and related GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. cobetter.com [cobetter.com]
Application Notes and Protocols: Solubility of Saclofen
Audience: Researchers, scientists, and drug development professionals.
Introduction: Saclofen is a selective and competitive antagonist of the GABA-B receptor, making it a valuable tool in neuroscience research.[1][2][3] As a sulfonic analogue of the neurotransmitter γ-aminobutyric acid (GABA), it is instrumental in studies investigating the functional roles of GABA-B receptors in mediating slow inhibitory postsynaptic potentials in the brain.[4][5] Accurate preparation of this compound solutions is critical for reliable experimental outcomes. These notes provide comprehensive data and protocols regarding the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and various aqueous solutions.
Quantitative Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. The data is summarized below for easy reference and comparison. It is important to note that for batch-specific data, researchers should always consult the Certificate of Analysis provided by the supplier.[2][6]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes | Source(s) |
| Water | 10 mM | ~2.5 mg/mL | - | [1][2][6][7] |
| DMSO | ~0.3 mg/mL | - | [4] | |
| DMSO | ≥2 mg/mL | With sonication | [8] | |
| DMSO | 5.5 mg/mL (22.03 mM) | Sonication is recommended | [5] | |
| 0.1 M NaOH | - | 10 mg/mL | - | [4] |
| Ethanol | Insoluble | - | - | [8] |
Note: The molecular weight of this compound is approximately 249.72 g/mol .[2][6][7] This value should be used for converting between molarity and mass concentration.
Factors Influencing this compound Solubility
While specific studies detailing the effects of various factors on this compound solubility are not prevalent, general principles of chemical solubility can be applied.
-
pH: The solubility of compounds with ionizable groups is highly dependent on the pH of the aqueous solution.[9][10] this compound, being an amino sulfonic acid, has both acidic and basic functional groups. Therefore, its solubility in aqueous buffers like Phosphate-Buffered Saline (PBS) is expected to vary with pH. Generally, solubility is highest when the molecule is in its ionized (salt) form.[11]
-
Temperature: For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic (absorbs heat).[10][11] If a precipitate is observed in a prepared solution upon storage, gentle warming may help redissolve the compound.
-
Sonication: As indicated by some suppliers, mechanical agitation through sonication can aid in the dissolution of this compound, particularly in DMSO.[5][8] This method helps to break down solute aggregates and increase the interaction between the solute and solvent molecules.
Experimental Protocols
Protocol 1: Preparation of a Saturated Stock Solution
This protocol outlines the steps to prepare a saturated stock solution of this compound to ensure the maximum possible concentration is achieved.
Materials:
-
This compound powder
-
Chosen solvent (e.g., DMSO, sterile water)
-
Vortex mixer
-
Sonicator (optional, but recommended for DMSO)
-
Microcentrifuge
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Methodology:
-
Weigh out a precise amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add a small, measured volume of the desired solvent to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
If using DMSO, place the tube in a sonicator bath for 10-15 minutes to aid dissolution.[5]
-
Observe the solution. If all the solid has dissolved, add a small, known additional amount of this compound powder and repeat steps 3-4.
-
Continue this process until a small amount of solid precipitate remains undissolved, indicating that the solution is saturated.
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet the excess, undissolved solid.
-
Carefully collect the supernatant. This is your saturated stock solution.
-
For experimental use, it is often recommended to filter-sterilize the final solution using a 0.22 µm filter, especially for cell-based assays.[12]
Protocol 2: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a standard 10 mM stock solution in water, as this is a commonly cited soluble concentration.[1][6][7]
Materials:
-
This compound powder (MW: 249.72)
-
High-purity, sterile water
-
Volumetric flask or conical tube
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM solution, you will need: Mass = Molarity x Volume x Molecular Weight Mass = (0.010 mol/L) x (0.001 L) x (249.72 g/mol ) = 0.0024972 g = 2.497 mg
-
Weigh out approximately 2.5 mg of this compound powder.
-
Add the powder to a tube containing a final volume of 1 mL of sterile water.
-
Vortex the solution vigorously until the solid is completely dissolved. This may take several minutes. Using a magnetic stirrer at room temperature can also be effective.
-
Once dissolved, the solution is ready for use or for further dilution into working concentrations.
-
Storage: For aqueous solutions, it is recommended to prepare them fresh on the day of use. If storage is necessary, aliquots can be stored at -20°C for up to one month.[1] Before use, thaw the solution and ensure no precipitate has formed.[1]
Visualizations
GABA-B Receptor Signaling and Antagonism by this compound
This compound acts as a competitive antagonist at the GABA-B receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by GABA, inhibits adenylyl cyclase and modulates ion channel activity through its G-protein subunits.[13][14] this compound prevents these downstream effects by blocking GABA from binding.
Caption: this compound competitively antagonizes the GABA-B receptor.
Experimental Workflow for Solubility Determination
The process of determining the solubility of a compound involves systematic steps from preparation to analysis to ensure accurate and reproducible results.
Caption: Workflow for determining the kinetic solubility of a compound.
References
- 1. This compound | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | GABA Receptor | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound, GABAB antagonist (CAS 125464-42-8) | Abcam [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. ijnrd.org [ijnrd.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of Saclofen in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saclofen is a competitive antagonist of the Gamma-aminobutyric acid (GABA) type B (GABAB) receptor.[1] It is a valuable tool in neuroscience research to investigate the physiological and behavioral roles of the GABAB receptor signaling pathway. This document provides detailed application notes and protocols for the intraperitoneal (IP) administration of this compound in mice, intended to guide researchers in designing and executing in vivo studies.
Mechanism of Action: this compound functions by competitively binding to GABAB receptors, thereby blocking the inhibitory effects of GABA.[1] This action prevents the downstream signaling cascade that typically follows GABAB receptor activation, which includes the inhibition of adenylyl cyclase and the modulation of ion channels.[1] By antagonizing these receptors, this compound can alter the excitatory-inhibitory balance within the central nervous system.[1]
Data Presentation
Table 1: Intraperitoneal Administration of Baclofen (B1667701) (GABAB Agonist) in Mice
| Parameter | Value | Reference |
| Dosage Range | 1 - 10 mg/kg | [2] |
| Vehicle | Physiological Saline (0.9% w/v NaCl) | [3] |
| Injection Volume | 0.1 ml / 100 g body weight | [3] |
| Reported Effects | Dose-dependent increase in food intake | [2] |
Table 2: Intraperitoneal Administration of CGP 35348 (GABAB Antagonist) in Mice
| Parameter | Value | Reference |
| Dosage Range | 60 - 100 mg/kg | [4] |
| Effect | Prevention of baclofen-induced antinociception | [4] |
Experimental Protocols
The following protocols are detailed methodologies for the preparation and intraperitoneal administration of this compound in mice. It is important to note that a specific, published protocol for the intraperitoneal administration of this compound in mice was not identified. Therefore, the following protocol is a derived methodology based on standard practices for intraperitoneal injections in mice and information from studies using similar compounds.
Materials
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., sterile 0.1 M NaOH and 0.1 M HCl)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Solution (1 mg/ml)
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mg/ml solution, weigh 1 mg of this compound for each 1 ml of vehicle.
-
Dissolving: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of sterile physiological saline.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming may be required to aid dissolution, but do not overheat.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to a physiological range (~7.4) using sterile 0.1 M NaOH or 0.1 M HCl. This is crucial to minimize irritation at the injection site.
-
Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Storage: Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Before use, bring the solution to room temperature.
Intraperitoneal Administration Procedure
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the required injection volume.
-
Gently restrain the mouse. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger of the non-dominant hand, allowing the tail to be secured with the little finger of the same hand. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Disinfect the injection site with a 70% ethanol wipe.
-
Using a sterile syringe and needle, draw up the calculated volume of the this compound solution.
-
Insert the needle at a 15-20 degree angle into the identified injection quadrant. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If aspiration is clear, slowly and steadily inject the solution into the peritoneal cavity.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress, discomfort, or adverse reactions, such as lethargy, abdominal swelling, or signs of pain.
-
Visualizations
GABAB Receptor Signaling Pathway Antagonism by this compound
Caption: Antagonistic action of this compound on the GABAB receptor signaling pathway.
Experimental Workflow for Intraperitoneal Administration of this compound in Mice
References
- 1. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The effects of intraperitoneal administration of the GABA(B) receptor agonist baclofen on food intake in CFLP and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Saclofen in Hippocampal Slice Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saclofen is a competitive antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, making it a valuable pharmacological tool for investigating the physiological and pathological roles of GABA-B receptors in the central nervous system.[1][2][3] Hippocampal slice preparations are a widely used ex vivo model to study synaptic transmission and plasticity. This document provides detailed application notes and protocols for the use of this compound in acute hippocampal slice preparations, focusing on electrophysiological applications.
Mechanism of Action
GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects in the hippocampus.[4] They are located on both presynaptic and postsynaptic membranes.
-
Presynaptic GABA-B receptors act as autoreceptors on GABAergic terminals to inhibit GABA release and as heteroreceptors on glutamatergic terminals to inhibit glutamate (B1630785) release.[5]
-
Postsynaptic GABA-B receptors are coupled to G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[4][5]
This compound, by blocking these receptors, can prevent the inhibitory effects of endogenous GABA or exogenously applied GABA-B agonists like baclofen (B1667701).[1] This allows for the dissection of GABA-B receptor-mediated components of synaptic transmission and the investigation of their role in various hippocampal functions.
Data Presentation: this compound Concentrations and Effects
The following table summarizes the concentrations of this compound and its analog, 2-hydroxy-saclofen, used in hippocampal slice preparations and their observed effects.
| Compound | Concentration | Preparation | Key Findings | Reference |
| This compound | IC50: 7.8 µM | Rat cerebellar membranes | Competitive antagonist, inhibits baclofen binding.[1][2] | [1][2] |
| 2-hydroxy-saclofen | 200 µM | Rat hippocampal slice | Prevented the slow phase of GABAergic synaptic inhibition. Showed potential partial agonist effects at presynaptic GABA-B receptors.[6] | [6] |
| 2-hydroxy-saclofen | 200-500 µM | Rat hippocampal slice | Effectively antagonized the synaptic depressant action of baclofen at presynaptic GABA-B receptors on excitatory terminals.[7] | [7] |
| 2-hydroxy-saclofen | 316 µM | Rat striatal slices | Enhanced GABA overflow and resulted in reproducible GABA release upon repeated stimulation, indicating a blockade of presynaptic GABA-B autoreceptors.[8] | [8] |
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol is adapted from various sources for preparing viable acute hippocampal slices from rodents for electrophysiological recordings.[9][10][11][12]
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, spatula)
-
Vibratome
-
Incubation chamber
-
Carbogen gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) solutions (see recipes below)
aCSF Recipes:
| Component | Cutting aCSF (in mM) | Recording aCSF (in mM) |
| NaCl | 124 | 124 |
| KCl | 2.5 | 2.5 |
| KH2PO4 | 1.25 | 1.25 |
| MgSO4 | 2 | 2 |
| CaCl2 | 0.5 | 2.5 |
| NaHCO3 | 26 | 26 |
| D-Glucose | 10 | 10 |
| Sucrose | 4 | 0 |
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, quickly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, carbogen-gassed cutting aCSF.
-
Hemisection and Blocking: Hemisect the brain along the midline. For coronal slices, make a transverse cut to create a flat surface for mounting on the vibratome stage.
-
Slicing: Mount the brain block onto the vibratome specimen disc using cyanoacrylate glue. Submerge the block in the vibratome buffer tray filled with ice-cold, carbogenated cutting aCSF. Cut slices at a desired thickness (typically 300-400 µm).
-
Incubation and Recovery: Carefully transfer the slices to an incubation chamber containing recording aCSF continuously bubbled with carbogen. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
Electrophysiological Recording and this compound Application
This protocol describes how to perform field potential recordings in the CA1 region of the hippocampus and apply this compound to study its effects on synaptic transmission.
Materials:
-
Prepared hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Stimulating electrode (e.g., concentric bipolar electrode)
-
Recording electrode (glass micropipette filled with recording aCSF, 1-3 MΩ resistance)
-
Perfusion system
-
This compound stock solution (dissolved in water or a suitable solvent)
Procedure:
-
Slice Placement: Transfer a recovered hippocampal slice to the recording chamber, which is continuously perfused with carbogenated recording aCSF at a rate of 2-3 mL/min.
-
Electrode Placement: Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA1 region) to evoke synaptic responses. Place the recording electrode in the stratum pyramidale of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Obtain a stable baseline recording of fEPSPs for at least 20 minutes before drug application. The stimulation intensity should be set to elicit a response that is approximately 50% of the maximal response.
-
This compound Application: Prepare the desired final concentration of this compound in recording aCSF. Switch the perfusion to the this compound-containing aCSF.
-
Data Acquisition: Record the fEPSPs for the duration of the drug application (typically 15-30 minutes, or until a stable effect is observed).
-
Washout: To determine the reversibility of the drug's effects, switch the perfusion back to the control recording aCSF and continue recording.
Paired-Pulse Facilitation (PPF) Experiment
PPF is a form of short-term synaptic plasticity that is sensitive to manipulations of presynaptic transmitter release. This protocol outlines how to investigate the effect of this compound on PPF.
Procedure:
-
Setup: Follow steps 1 and 2 of the electrophysiological recording protocol.
-
Stimulation Protocol: Deliver pairs of stimuli to the Schaffer collaterals with a short inter-pulse interval (IPI), typically ranging from 20 to 200 ms.
-
Baseline PPF: Record the paired-pulse responses at various IPIs to establish a baseline level of PPF. The PPF ratio is calculated as the amplitude of the second fEPSP divided by the amplitude of the first fEPSP.
-
This compound Application: Apply this compound as described in the previous protocol.
-
Post-drug PPF: After a stable effect of this compound is observed, repeat the paired-pulse stimulation protocol at the same IPIs.
-
Analysis: Compare the PPF ratios before and after this compound application. An increase in the PPF ratio after this compound application would suggest that this compound is blocking presynaptic GABA-B autoreceptors, leading to an increase in glutamate release probability for the second pulse.
Signaling Pathways and Visualizations
GABA-B Receptor Signaling Pathway
Activation of GABA-B receptors in the hippocampus triggers a cascade of intracellular events that ultimately modulate neuronal excitability and synaptic transmission. The following diagram illustrates the canonical GABA-B receptor signaling pathway.
References
- 1. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 2. caymanchem.com [caymanchem.com]
- 3. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. 2-Hydroxy-saclofen causes a phaclofen-reversible reduction in population spike amplitude in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The actions of 2-hydroxy-saclofen at presynaptic GABAB receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous GABA release from rat striatal slices: effects of the GABAB receptor antagonist 2-hydroxy-saclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 11. Hippocampal slice preparation for electrophysiology [protocols.io]
- 12. en.bio-protocol.org [en.bio-protocol.org]
Application Notes and Protocols: Utilizing Saclofen to Antagonize Baclofen-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Saclofen, a competitive GABA(B) receptor antagonist, to block the effects of the GABA(B) receptor agonist, baclofen (B1667701). This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data for effective concentrations, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and Baclofen
Baclofen is a specific agonist for the gamma-aminobutyric acid type B (GABA(B)) receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system (CNS)[1][2]. Its activation leads to a range of physiological effects, including muscle relaxation, for which it is clinically used to treat spasticity. However, its action also serves as a valuable tool in research to probe the function of the GABA(B)ergic system.
This compound, a sulfonic analogue of baclofen, acts as a competitive antagonist at the GABA(B) receptor[3][4]. This property makes it an essential pharmacological tool for elucidating the specific roles of GABA(B) receptor activation by baclofen in various physiological and pathological processes. By competitively binding to the receptor without activating it, this compound effectively blocks baclofen from exerting its effects, allowing researchers to confirm that an observed response is indeed mediated by GABA(B) receptors.
Data Presentation: Quantitative Antagonism of Baclofen by this compound
The following tables summarize the quantitative data for this compound and its analogues in antagonizing baclofen's effects across different experimental models. These values are crucial for designing experiments and interpreting results.
Table 1: In Vitro Antagonism of Baclofen
| Antagonist | Preparation | Agonist | Potency (pA2/IC50) | Reference |
| This compound | Guinea pig ileum | Baclofen | pA2 = 5.3 | [3] |
| This compound | Rat cortical slices | Baclofen | pA2 = 5.3 | [3] |
| 2-Hydroxy-saclofen | Guinea pig ileum | Baclofen | pA2 = 5.0 | [3][4] |
| 2-Hydroxy-saclofen | Rat cortical slices | Baclofen | - | [4] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: Inhibition of --INVALID-LINK---baclofen Binding
| Compound | Preparation | IC50 (µM) | Reference |
| This compound | Rat cerebellar membranes | 7.8 | |
| 2-Hydroxy-saclofen | Rat cerebellar membranes | 5.1 | |
| Phaclofen | Rat cerebellar membranes | 118 |
IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
In Vitro Electrophysiology: Brain Slice Recordings
This protocol describes how to use this compound to block baclofen-induced effects on neuronal activity in acute brain slices, a common method to study synaptic transmission and neuronal excitability.
Objective: To demonstrate that the effects of baclofen on synaptic potentials are mediated by GABA(B) receptors.
Materials:
-
Animal model (e.g., rat or mouse)
-
Vibratome for slicing brain tissue
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, micromanipulators)
-
Glass micropipettes
-
Artificial cerebrospinal fluid (ACSF)
-
Intracellular solution
-
Baclofen
-
This compound
Procedure:
-
Preparation of Acute Brain Slices:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated ACSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Mount the brain on a vibratome and cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus, cortex).
-
Transfer the slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated ACSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic potentials - EPSPs).
-
-
Application of Baclofen and this compound:
-
Establish a stable baseline recording of the synaptic response.
-
Bath-apply baclofen (e.g., 1-25 µM) and observe the expected inhibitory effect on the synaptic response (e.g., reduction in EPSP amplitude)[5].
-
After washing out the baclofen and allowing the response to return to baseline, pre-incubate the slice with this compound (e.g., 10-100 µM) for 10-15 minutes.
-
While continuing to perfuse with this compound, re-apply baclofen at the same concentration. The inhibitory effect of baclofen should be significantly reduced or completely blocked.
-
Wash out both drugs to observe the recovery of the synaptic response.
-
In Vitro Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of this compound for the GABA(B) receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity of this compound for the GABA(B) receptor.
Materials:
-
Rat brain membranes (e.g., from cerebellum or cortex)
-
--INVALID-LINK---baclofen (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize dissected brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of brain membrane preparation.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of --INVALID-LINK---baclofen.
-
Include tubes for determining total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA or baclofen).
-
Incubate the tubes to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
In Vivo Behavioral Assay: Antagonism of Baclofen-Induced Catalepsy
This protocol describes a method to assess the ability of this compound to block the cataleptic effects of baclofen in rodents.
Objective: To demonstrate the in vivo antagonism of a baclofen-induced behavioral effect by this compound.
Materials:
-
Rodents (e.g., rats or mice)
-
Apparatus for measuring catalepsy (e.g., a horizontal bar)
-
Baclofen
-
This compound
-
Vehicle solution (e.g., saline)
Procedure:
-
Animal Habituation:
-
Habituate the animals to the testing room and the catalepsy apparatus for several days before the experiment.
-
-
Drug Administration:
-
Divide the animals into experimental groups (e.g., Vehicle + Vehicle, Vehicle + Baclofen, this compound + Baclofen).
-
Administer this compound (or vehicle) via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the baclofen injection. The dose of this compound will need to be optimized based on preliminary studies.
-
Administer baclofen (e.g., 1-3 mg/kg, i.p.) or vehicle.
-
-
Catalepsy Assessment:
-
At specific time points after baclofen administration (e.g., 15, 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
A common method is the bar test: gently place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time (in seconds) the animal remains in this unnatural posture, up to a maximum cut-off time (e.g., 180 seconds).
-
-
Data Analysis:
-
Compare the catalepsy scores (time on the bar) between the different treatment groups.
-
A significant reduction in the catalepsy score in the this compound + Baclofen group compared to the Vehicle + Baclofen group indicates that this compound antagonized the baclofen-induced catalepsy.
-
Mandatory Visualizations
GABA(B) Receptor Signaling Pathway
Caption: GABA(B) receptor signaling pathway activated by baclofen and blocked by this compound.
Experimental Workflow: In Vitro Brain Slice Electrophysiology
Caption: Workflow for a brain slice electrophysiology experiment to test this compound's antagonism.
Logical Relationship: Competitive Antagonism at the GABA(B) Receptor
Caption: Competitive antagonism between baclofen and this compound at the GABA(B) receptor.
References
- 1. Structures of metabotropic GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The blocking action of baclofen on excitatory transmission in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Saclofen in Studying Long-Term Potentiation (LTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The neurotransmitter gamma-aminobutyric acid (GABA) plays a crucial modulatory role in synaptic plasticity through its ionotropic GABA_A and metabotropic GABA_B receptors. Saclofen is a competitive GABA_B receptor antagonist that has been instrumental in elucidating the role of GABA_B-mediated inhibition in the induction and maintenance of LTP. By blocking the inhibitory influence of GABA_B receptors, this compound can facilitate the induction of LTP, making it a valuable pharmacological tool for studying the intricacies of synaptic plasticity. These application notes provide a comprehensive overview of the use of this compound in LTP research, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
This compound is a selective antagonist of GABA_B receptors.[1] These receptors are G-protein coupled receptors that, upon activation by GABA, lead to a cascade of intracellular events that generally result in neuronal inhibition. Presynaptically, GABA_B receptor activation can inhibit the release of neurotransmitters by modulating calcium channels. Postsynaptically, they can cause hyperpolarization by activating inwardly rectifying potassium (GIRK) channels.
In the context of LTP, GABA_B receptors are thought to act as a brake on synaptic plasticity. By antagonizing these receptors, this compound disinhibits the postsynaptic neuron, thereby lowering the threshold for LTP induction. This facilitation is particularly evident when using certain LTP induction protocols, such as theta-burst stimulation (TBS). The blockade of GABA_B receptors by this compound leads to an enhanced depolarization of the postsynaptic membrane during high-frequency stimulation, which promotes the activation of NMDA receptors, a critical step in the induction of most forms of LTP in the hippocampus.
Data Presentation
The following tables summarize the quantitative effects of GABA_B receptor antagonists on LTP. While specific data for this compound is limited in the literature, data from the more potent and selective antagonist CGP 35348, as well as the related compound 2-OH this compound, provide a strong indication of the dose-dependent effects of this class of drugs on LTP facilitation.
Table 1: Effect of the GABA_B Receptor Antagonist CGP 35348 on LTP in CA1 Hippocampal Slices
| Concentration of CGP 35348 (µM) | LTP Induction Protocol | Average Within-Slice Difference in Potentiation (Control vs. Drug) | Reference |
| 100 | High-Frequency Stimulation (HFS) | 8.6 ± 5.8% | [2] |
| 250 | High-Frequency Stimulation (HFS) | 17.3 ± 5.7% | [2] |
| 500 | High-Frequency Stimulation (HFS) | 26.4 ± 9.0% | [2] |
| 1000 | High-Frequency Stimulation (HFS) | 26.0 ± 6.2% | [2] |
Table 2: Effect of 2-OH this compound on Behavioral LTP in the Dentate Gyrus
| Concentration of 2-OH this compound (µM) | Effect on Population Spike (PS) Amplitude | Effect on Behavioral LTP | Reference |
| 20 | Significant enhancement (dose-dependent) | Evident facilitation | [3] |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro LTP experiment using this compound in acute hippocampal slices.
I. Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction:
-
Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) with an approved anesthetic agent (e.g., isoflurane) until unresponsive to a tail pinch.
-
Perform decapitation and quickly dissect the brain, placing it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF) cutting solution.
-
-
ACSF Composition (in mM):
-
Recording ACSF: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2.5 CaCl₂, 1.3 MgSO₄.
-
Cutting ACSF (low Ca²⁺/high Mg²⁺ to reduce excitotoxicity): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 0.5 CaCl₂, 7 MgSO₄.
-
-
Slicing:
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome in ice-cold, oxygenated cutting ACSF.
-
Transfer the slices to a recovery chamber containing oxygenated recording ACSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature (22-25°C) for at least 1 hour before recording.
-
II. Electrophysiological Recording
-
Slice Placement:
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated recording ACSF (2-3 ml/min) at 30-32°C.
-
-
Electrode Positioning:
-
Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway of the CA3 region.
-
Place a recording electrode (glass micropipette filled with ACSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.1 ms (B15284909) pulse width) every 15-30 seconds at an intensity that elicits an fEPSP of 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
III. Application of this compound and LTP Induction
-
This compound Application:
-
Prepare a stock solution of this compound in distilled water or ACSF.
-
Switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 100-500 µM).
-
Allow the slice to perfuse with the this compound-containing ACSF for at least 20-30 minutes before LTP induction to ensure equilibration.
-
-
LTP Induction:
-
High-Frequency Stimulation (HFS): A common protocol is one or more trains of 100 pulses at 100 Hz.
-
Theta-Burst Stimulation (TBS): A more physiological pattern, for example, 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.
-
-
Post-Induction Recording:
-
Immediately after the induction protocol, resume baseline stimulation and record the fEPSP slope for at least 60 minutes to assess the magnitude and stability of LTP.
-
The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope from the pre-induction baseline.
-
Mandatory Visualizations
GABA_B Receptor Signaling Pathway
Caption: GABA_B receptor signaling pathway and its modulation by this compound.
Experimental Workflow for LTP Study with this compound
Caption: Experimental workflow for an in vitro LTP experiment using this compound.
Logical Relationship: this compound's Effect on LTP
Caption: Logical flow of how this compound facilitates LTP induction.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of intrahippocampal GABAB receptor antagonist treatment on the behavioral long-term potentiation and Y-maze learning performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microinjection of Saclofen into Specific Brain Regions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intracerebral microinjection of Saclofen, a selective GABA-B receptor antagonist. The following protocols and data are intended to facilitate the investigation of the GABA-B system's role in various physiological and pathological processes. This compound, by blocking the action of the endogenous ligand GABA at GABA-B receptors, is a critical tool for elucidating the function of this inhibitory neurotransmitter system in specific neural circuits.
Introduction to this compound
This compound is a competitive antagonist of the GABA-B receptor, effectively blocking the inhibitory effects of GABA and GABA-B agonists like baclofen (B1667701).[1][2] Its use in microinjection studies allows for the precise anatomical and temporal dissection of GABA-B receptor function in vivo. Understanding the impact of this compound in brain regions such as the ventral tegmental area (VTA), nucleus accumbens (NAc), and amygdala is crucial for research into addiction, reward, fear, and anxiety.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the microinjection of GABA-B receptor ligands, primarily the agonist baclofen, which can be adapted for the use of the antagonist this compound. It is important to note that the behavioral effects of this compound are expected to be opposite to those of baclofen.
| Drug | Brain Region | Animal Model | Concentration/Dose | Injection Volume | Key Finding |
| Baclofen | Anterior Ventral Tegmental Area (VTA) | Male C57BL/6J Mice | 0.01 µg & 0.02 µg | 200 nl/side | Reduced binge-like ethanol (B145695) intake.[3] |
| Baclofen | Posterior Ventral Tegmental Area (VTA) | Male C57BL/6J Mice | 0.01 µg & 0.02 µg | 200 nl/side | No effect on binge-like ethanol intake.[3] |
| R(+)-baclofen | Nucleus Accumbens Shell (NAcsh) | Male C57BL/6J Mice | 0.02 µg & 0.04 µg | 200 nl/side | Dose-dependently decreased ethanol consumption.[4] |
| S(-)-baclofen | Nucleus Accumbens Shell (NAcsh) | Male C57BL/6J Mice | 0.08 µg & 0.16 µg | 200 nl/side | High dose increased ethanol consumption.[4] |
| Baclofen | Agranular Insular Cortex (AI) | Mice | 0.06 nmol | 0.2 µl/side | Inhibited morphine-induced conditioned place preference.[5] |
| This compound | Systemic (Intraperitoneal) | Male Wistar Rats | 1 mg/kg | N/A | Prevented the analgesic effect of baclofen (5.2 mg/kg).[6] |
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by GABA or an agonist like baclofen leads to the dissociation of the associated G-protein into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. This compound blocks the initial binding of the agonist, thus preventing these downstream effects.
Caption: GABA-B receptor signaling cascade.
Experimental Workflow for this compound Microinjection
The following diagram outlines the typical workflow for a study involving the microinjection of this compound.
Caption: Experimental workflow for microinjection studies.
Experimental Protocols
Stereotaxic Surgery for Guide Cannula Implantation
This protocol is adapted from established methods for implanting guide cannulas for microinjection into the rodent brain.[3]
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Guide cannulas (sized for the target brain region)
-
Stylets (to keep the cannulas patent)
-
Dental cement
-
Surgical screws
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame. Ensure the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify bregma and lambda.
-
Determine the stereotaxic coordinates for the target brain region (e.g., VTA, NAc) from a rodent brain atlas.
-
Drill small holes in the skull for the guide cannulas and anchor screws.
-
Slowly lower the guide cannulas to the predetermined coordinates.
-
Secure the cannulas to the skull using dental cement and anchor screws.
-
Insert stylets into the guide cannulas to prevent blockage.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral experiments.
Microinjection Protocol
This protocol details the procedure for delivering this compound directly into the targeted brain region.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or sterile saline for dissolving this compound
-
Microinjection pump
-
Hamilton syringes
-
PEEK tubing
-
Internal injection cannulas (extending slightly beyond the tip of the guide cannulas)
Procedure:
-
Prepare the this compound solution at the desired concentration. A dose of 1 mg/kg administered systemically was shown to block the effects of baclofen, suggesting a starting point for intracerebral concentration can be calculated based on estimated diffusion volume.[6]
-
Gently restrain the animal and remove the stylets from the guide cannulas.
-
Connect the internal injection cannulas to the Hamilton syringes via PEEK tubing and fill with the this compound solution, ensuring no air bubbles are present.
-
Insert the internal injection cannulas into the guide cannulas, ensuring they extend to the correct depth to target the desired brain structure.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 100-200 nl/min) to minimize tissue damage and ensure proper diffusion.[3][5]
-
After the infusion is complete, leave the injection cannulas in place for an additional minute to allow for diffusion of the drug away from the cannula tip.[3][5]
-
Slowly withdraw the injection cannulas and replace the stylets.
-
Proceed with the planned behavioral testing.
Histological Verification
Post-mortem verification of the cannula placement is essential for accurate data interpretation.
Procedure:
-
Carefully extract the brain and post-fix it in the same fixative.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Slice the brain into coronal sections using a cryostat or vibratome.
-
Mount the sections on slides and stain (e.g., with cresyl violet) to visualize the cannula tracks.
-
Examine the sections under a microscope to confirm the placement of the injection site within the target brain region.
Conclusion
The microinjection of this compound is a powerful technique for investigating the role of GABA-B receptors in specific brain circuits. By carefully following these protocols and adapting them to the specific research question, scientists can gain valuable insights into the neurobiological basis of a wide range of behaviors and disorders. The provided data and workflows serve as a starting point for the design and execution of these technically demanding but highly informative experiments.
References
- 1. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Site-specific microinjection of baclofen into the anterior ventral tegmental area reduces binge-like ethanol intake in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intra-nucleus accumbens shell injections of R(+)- and S(-)-baclofen bidirectionally alter binge-like ethanol, but not saccharin, intake in C57Bl/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Postretrieval Microinjection of Baclofen Into the Agranular Insular Cortex Inhibits Morphine-Induced CPP by Disrupting Reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
Saclofen for investigating neural circuits in the central nervous system
Application Notes for Saclofen in Neural Circuit Investigation
Introduction
This compound is a potent and selective competitive antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. As a sulfonic analogue of the GABA-B agonist baclofen (B1667701), this compound is an invaluable pharmacological tool for researchers and scientists investigating the physiological and pathological roles of GABA-B receptors in the central nervous system (CNS). These application notes provide comprehensive information and protocols for utilizing this compound to dissect neural circuits and understand the intricate functions of GABAergic signaling.
Mechanism of Action
GABA is the primary inhibitory neurotransmitter in the mature mammalian brain. It exerts its effects through two main receptor types: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.
Presynaptically, activation of GABA-B receptors inhibits the opening of voltage-gated calcium channels (N- and P/Q-type), which in turn reduces the release of neurotransmitters. Postsynaptically, GABA-B receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reducing its excitability.
This compound acts by competitively binding to the GABA-B receptor, thereby blocking the binding of GABA and other agonists like baclofen. This antagonism prevents the downstream signaling cascade, effectively removing the inhibitory influence of GABA-B receptor activation on neuronal activity and neurotransmitter release.
Applications in Neuroscience Research
This compound is widely used to:
-
Elucidate the role of GABA-B receptors in synaptic transmission and plasticity: By blocking GABA-B receptors, researchers can investigate their contribution to processes such as long-term potentiation (LTP) and long-term depression (LTD).
-
Investigate the function of specific neural circuits: this compound can be applied locally in specific brain regions to understand the role of GABA-B-mediated inhibition in behaviors such as learning, memory, anxiety, and pain processing.
-
Study neuronal development and migration: Research has shown that GABA-B receptors are involved in guiding neuronal migration during corticogenesis.
-
Pharmacological profiling of novel compounds: this compound is used as a reference antagonist to characterize the activity of new molecules targeting the GABA-B receptor.
Quantitative Data
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Preparation | Value | Reference |
| IC50 | Rat | Cerebellar Membranes (inhibition of baclofen binding) | 7.8 µM | |
| pA2 | Guinea Pig | Ileum | 5.3 | |
| pA2 | Rat | Cortical Slices | 5.3 |
Table 2: Effective Concentrations of this compound in Experimental Paradigms
| Application | Preparation | Concentration | Effect | Reference |
| Inhibition of Baclofen-induced effects | Rat Suprachiasmatic Nucleus Slices | 300 µM | Inhibits baclofen-induced phase changes in circadian rhythm | |
| Antagonism of Baclofen | Rat Hippocampal CA1 Neurons | 200-500 µM (2-Hydroxy-saclofen) | Significantly reduces the synaptic depressant action of baclofen | |
| Neuronal Migration Study | Embryonic Rat Cortical Slices | Not Specified | Accumulation of BrdU+ cells in the intermediate zone | |
| Anti-inflammatory Effects | Rat (in vivo, i.c. administration) | 50 µg/10 µL | Improves lipopolysaccharide-induced inflammation | |
| Analgesic Effects | Rat (in vivo, i.p. administration) | 1 mg/mL | Prevents pain caused by the GABA-B receptor agonist baclofen |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Acute Hippocampal Slices
This protocol describes how to investigate the effect of this compound on synaptic transmission and plasticity in the CA1 region of the hippocampus.
1. Materials and Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 D-glucose.
-
Sucrose-based cutting solution (ice-cold)
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, micromanipulators, etc.)
-
Glass micropipettes
2. Brain Slice Preparation:
-
Anesthetize a rodent (e.g., Wistar rat) according to approved institutional animal care protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated sucrose-based cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until recording.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 mL/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode (filled with aCSF for field recordings or an appropriate internal solution for patch-clamp) in the stratum radiatum of the CA1 region.
-
Record baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz).
-
After establishing a stable baseline for at least 20 minutes, bath-apply this compound at the desired concentration (e.g., 100-500 µM).
-
Record the synaptic responses in the presence of this compound for at least 30 minutes or until a steady state is reached.
-
To study its effect on long-term potentiation (LTP), induce LTP using a high-frequency stimulation protocol (e.g., 100 Hz for 1 second) in the presence and absence of this compound.
-
Wash out this compound by perfusing with normal aCSF and record the recovery of synaptic responses.
4. Data Analysis:
-
Measure the slope of field EPSPs or the amplitude of EPSCs.
-
Normalize the data to the baseline period.
-
Compare the synaptic responses before, during, and after this compound application using appropriate statistical tests.
Protocol 2: In Vivo Microinjection for Pain Behavior Assessment
This protocol outlines a method to investigate the role of GABA-B receptors in a specific brain region on pain perception using this compound.
1. Materials and Reagents:
-
This compound sterile solution
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump and syringes
-
Guide cannulae and internal injectors
-
Behavioral testing apparatus for pain (e.g., hot plate, von Frey filaments)
2. Surgical Procedure:
-
Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic frame.
-
Surgically implant a guide cannula aimed at the brain region of interest (e.g., periaqueductal gray, rostral ventromedial medulla).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for at least one week.
3. Microinjection and Behavioral Testing:
-
Habituate the animal to the behavioral testing apparatus.
-
On the day of the experiment, gently restrain the animal and insert the internal injector through the guide cannula.
-
Infuse a small volume (e.g., 0.2-0.5 µL) of this compound solution or vehicle (saline) over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
Perform the behavioral pain test at specific time points after the microinjection (e.g., 5, 15, 30, and 60 minutes).
-
Record the behavioral responses (e.g., latency to paw withdrawal, paw withdrawal threshold).
4. Data Analysis:
-
Compare the behavioral responses between the this compound-treated group and the vehicle-treated control group.
-
Use appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the effects.
Protocol 3: Neuronal Migration Assay in Organotypic Cortical Slices
This protocol is designed to study the effect of this compound on the migration of newly born neurons in the developing cerebral cortex.
1. Materials and Reagents:
-
This compound
-
Bromodeoxyuridine (BrdU)
-
Slice culture medium
-
Millicell-CM inserts
-
Dissection tools
-
Vibratome
-
Fixative (e.g., 4% paraformaldehyde)
-
Antibodies for immunohistochemistry (e.g., anti-BrdU)
2. Slice Culture Preparation:
-
Obtain timed-pregnant rodents (e.g., rats at embryonic day 18).
-
Dissect the embryonic brains in ice-cold sterile Hank's Balanced Salt Solution (HBSS).
-
Prepare 300-400 µm thick coronal slices of the cerebral cortex using a vibratome.
-
Incubate the slices in culture medium containing BrdU (e.g., 10 µM) for a short period (e.g., 2-4 hours) to label proliferating cells in the ventricular zone (VZ).
-
Wash the slices and place them on Millicell-CM inserts in a 6-well plate containing culture medium.
3. Treatment and Culture:
-
Add this compound to the culture medium at the desired final concentration.
-
Culture the slices for a period of 2-4 days in a humidified incubator at 37°C with 5% CO2.
4. Analysis:
-
Fix the slices with 4% paraformaldehyde.
-
Perform immunohistochemistry using an anti-BrdU antibody to visualize the labeled cells.
-
Acquire images of the slices using a microscope.
-
Quantify the distribution of BrdU-labeled cells in different cortical layers (ventricular zone/subventricular zone, intermediate zone, cortical plate).
-
Compare the cell distribution between this compound-treated and control slices.
Mandatory Visualizations
Application Notes and Protocols: In Vitro Application of Saclofen in Brain Slice Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saclofen and its derivative, 2-hydroxy-saclofen, are widely used pharmacological tools in neuroscience research. They function as competitive antagonists of the GABA-B (GABAB) receptor, the primary metabotropic receptor for the brain's main inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3] In in vitro brain slice preparations, this compound is invaluable for isolating and studying the physiological roles of GABAB receptors in synaptic transmission, neuronal excitability, and network plasticity. These notes provide detailed protocols for the preparation of acute brain slices and the application of this compound for electrophysiological studies.
Mechanism of Action: GABAB Receptor Signaling
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects.[4][5] They exist as obligatory heterodimers of GABAB1 and GABAB2 subunits.[6][7] Upon GABA binding to the GABAB1 subunit, the receptor couples to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[4][7] These subunits enact downstream effects:
-
Presynaptically: The Gβγ dimer inhibits high voltage-activated Ca2+ channels, reducing neurotransmitter release.[7]
-
Postsynaptically: The Gβγ dimer activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a slow inhibitory postsynaptic potential (IPSP).[7]
-
Intracellularly: The Gαi/o subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[7]
This compound competitively binds to the GABAB1 subunit, preventing GABA from activating these downstream signaling cascades.
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes a generalized method for preparing viable acute brain slices, adapted from several established procedures.[8][9][10][11] The NMDG protective recovery method is highlighted for its effectiveness in enhancing neuronal preservation, especially in adult animals.[9][12]
Materials:
-
Solutions: See Table 1 for recipes. All solutions must be continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15-20 minutes prior to use and have a pH of 7.3-7.4.[11][12]
-
Equipment: Vibrating microtome (vibratome), dissection tools (scissors, forceps, spatula), petri dishes, recovery chamber, recording chamber, carbogen gas tank.
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic. Perform a transcardial perfusion with 20-30 mL of ice-cold, carbogenated NMDG-HEPES aCSF.[12]
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, submerging it in ice-cold NMDG-HEPES aCSF.[10]
-
Blocking and Mounting: Trim the brain to create a flat surface for mounting on the vibratome specimen holder. Secure the tissue block with cyanoacrylate glue.
-
Slicing: Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, carbogenated NMDG-HEPES aCSF. Cut slices at a thickness of 250-400 µm.[11][13] Use a slow blade advancement speed to minimize tissue damage.[11]
-
Recovery (Protective): Immediately transfer the cut slices to a recovery chamber containing NMDG-HEPES aCSF warmed to 32-34°C. Allow slices to recover for 10-15 minutes.[12][13]
-
Recovery (Holding): Carefully transfer the slices to a holding chamber containing HEPES Holding aCSF at room temperature.[12] Slices should be allowed to equilibrate for at least 1 hour before recording begins.[13][14]
Table 1: Solution Compositions for Brain Slice Preparation
| Component | NMDG-HEPES aCSF (mM)[12] | HEPES Holding aCSF (mM)[12] | Standard Recording aCSF (mM)[15] |
|---|---|---|---|
| NMDG | 92 | - | - |
| NaCl | - | 92 | 119 |
| KCl | 2.5 | 2.5 | 2.5 |
| NaH₂PO₄ | 1.25 | 1.25 | 1.25 |
| NaHCO₃ | 30 | 30 | 26.2 |
| HEPES | 20 | 20 | - |
| Glucose | 25 | 25 | 11 |
| Thiourea | 2 | 2 | - |
| Na-ascorbate | 5 | 5 | - |
| Na-pyruvate | 3 | 3 | - |
| CaCl₂ | 0.5 | 2 | 1 |
| MgSO₄/MgCl₂ | 10 (MgSO₄) | 2 (MgSO₄) | 1.3 (MgSO₄) |
Protocol 2: Application of this compound
Stock Solution Preparation:
-
This compound is typically dissolved in distilled water or aCSF to create a concentrated stock solution (e.g., 10-100 mM).
-
Store aliquots of the stock solution at -20°C.
Working Concentration and Application:
-
On the day of the experiment, dilute the stock solution into the recording aCSF to the desired final concentration.
-
Effective concentrations of 2-hydroxy-saclofen to antagonize GABAB receptors typically range from 100 µM to 500 µM.[1][2][16]
-
Apply this compound to the slice via bath perfusion, ensuring the entire slice is exposed to the drug for a sufficient period (typically 10-15 minutes) to reach equilibrium before recording.[17][18]
Protocol 3: Electrophysiological Recordings
A. Field Potential Recordings
Field potential recordings are excellent for studying the effects of this compound on synaptic transmission and plasticity in a neuronal population.[19][20]
Procedure:
-
Slice Placement: Transfer a recovered slice to the recording chamber, continuously perfused with oxygenated recording aCSF (2-3 mL/min) at 30-34°C.[15][17]
-
Electrode Placement: In a hippocampal slice, place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA3) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[21][22]
-
Baseline Recording: Record stable baseline fEPSPs for at least 10-20 minutes. A common paradigm is to deliver a single pulse every 20-30 seconds.[21]
-
This compound Application: Perfuse the slice with aCSF containing this compound and record the effect on the fEPSP.
-
Data Analysis: Analyze changes in fEPSP slope or amplitude. This compound is often used to block the late, slow IPSP that can follow the fEPSP or to investigate the role of GABAB autoreceptors in paired-pulse facilitation (PPF).[19]
B. Whole-Cell Patch-Clamp Recordings
This technique allows for the detailed study of this compound's effects on a single neuron's membrane properties and synaptic currents.[15][23]
Procedure:
-
Slice and Neuron Visualization: Identify a neuron for recording using an upright microscope with DIC optics.[15]
-
Pipette Preparation: Pull a borosilicate glass pipette to a resistance of 3-6 MΩ and fill it with an appropriate internal solution (see Table 2).
-
Seal Formation: Approach the selected neuron and apply gentle suction to form a giga-ohm seal (>1 GΩ).[24]
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.[24][25]
-
Recording:
-
Voltage-Clamp: Clamp the neuron at a specific holding potential (e.g., -70 mV) to record synaptic currents. To study postsynaptic GABAB responses, co-apply a GABAB agonist like baclofen (B1667701) before and during this compound application to observe the antagonism of an outward current (mediated by GIRK channels).
-
Current-Clamp: Record the neuron's membrane potential. Apply baclofen to induce hyperpolarization and observe its reversal by this compound.[1]
-
Table 2: Example Internal Solution for Patch-Clamp
| Component | K-Gluconate Based (mM)[11] |
|---|---|
| K-Gluconate | 145 |
| HEPES | 10 |
| EGTA | 1 |
| Mg-ATP | 2 |
| Na₂-GTP | 0.3 |
| MgCl₂ | 2 |
| pH | 7.3 |
| Osmolarity (mOsm) | 290-300 |
Experimental Workflow and Data Presentation
The general workflow for an experiment involving this compound in brain slices is outlined below.
Quantitative Data Summary
The following table summarizes quantitative data on the effects of 2-hydroxy-saclofen from published studies.
Table 3: Summary of Quantitative Effects of 2-hydroxy-saclofen
| Preparation | Measurement | Concentration | Effect | Reference |
|---|---|---|---|---|
| Rat Dorso-lateral Septal Neurones | Baclofen-induced hyperpolarization | Calculated pA₂ = 4.2 | Competitive antagonism | [1] |
| Rat Dorso-lateral Septal Neurones | Late GABAB-mediated IPSP | 100 µM | 68 ± 3% reduction in amplitude | [1] |
| Rat Striatal Slices | Paired-pulse evoked GABA release (S2/S1 ratio) | 316 µM | Restored S2/S1 ratio from ~0.7 to 1.0 | [16] |
| Rat Hippocampal CA1 | Baclofen-induced depression of EPSPs | 200-500 µM | Significant reduction of baclofen's effect | [2] |
| Rat Hippocampal CA1 | Paired-pulse facilitation of field EPSP (late area) | Not specified | Reduced facilitation | [19] |
| Rat Hippocampal CA1 | Population Spike Amplitude | 200 µM | Significant reduction (suggests partial agonism) |[26] |
Application Notes and Considerations
-
Isolating Synaptic Components: this compound is essential for pharmacologically dissecting synaptic responses. By blocking GABAB receptors, researchers can isolate and study fast GABAA-mediated inhibition and glutamatergic excitation without the confounding influence of slow inhibitory potentials.
-
Pre- vs. Postsynaptic Receptors: this compound can be used to investigate the distinct roles of presynaptic autoreceptors and postsynaptic receptors. For example, its effect on paired-pulse facilitation can reveal the tonic activity of autoreceptors that modulate neurotransmitter release.[19]
-
Potency and Specificity: this compound is a moderately potent antagonist. The concentrations required are in the high micromolar range.[1][2][16] Researchers should be aware of potential off-target effects at very high concentrations.
-
Partial Agonism: Some studies have reported that 2-hydroxy-saclofen may exhibit partial agonist properties at higher concentrations, for instance by causing a reduction in the population spike amplitude in the hippocampus.[26] This effect should be considered when interpreting results, and it may be useful to test a range of concentrations.
-
Washout: As a competitive antagonist, the effects of this compound are generally reversible upon washout, although this can take a significant amount of time depending on the slice thickness and perfusion rate.
References
- 1. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The actions of 2-hydroxy-saclofen at presynaptic GABAB receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA receptor antagonists modulate postmitotic cell migration in slice cultures of embryonic rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. precisionary.com [precisionary.com]
- 9. providence.elsevierpure.com [providence.elsevierpure.com]
- 10. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.providence.org [digitalcommons.providence.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Single cell electrophysiologic recordings in hippocampal slices [protocols.io]
- 16. Endogenous GABA release from rat striatal slices: effects of the GABAB receptor antagonist 2-hydroxy-saclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optogenetic evocation of field inhibitory postsynaptic potentials in hippocampal slices: a simple and reliable approach for studying pharmacological effects on GABAA and GABAB receptor-mediated neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hippocampal neuron firing and local field potentials in the in vitro 4-aminopyridine epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GABAB receptors play a major role in paired-pulse facilitation in area CA1 of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. re-place.be [re-place.be]
- 24. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. 2-Hydroxy-saclofen causes a phaclofen-reversible reduction in population spike amplitude in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Saclofen to Elucidate GABA-B Receptor Function in Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through both ionotropic (GABA-A) and metabotropic (GABA-B) receptors. GABA-B receptors, which are G-protein coupled receptors, play a crucial role in modulating neuronal excitability and synaptic transmission, making them a significant target in the study of pain.[1][2] Saclofen, a competitive GABA-B receptor antagonist, serves as an invaluable pharmacological tool for investigating the role of these receptors in various pain states.[3][4] By selectively blocking GABA-B receptors, this compound allows researchers to probe their function in nociceptive pathways and to characterize the analgesic potential of GABA-B receptor agonists.
These application notes provide detailed protocols for utilizing this compound in established preclinical pain models and present quantitative data to facilitate experimental design and interpretation.
Mechanism of Action of GABA-B Receptors in Pain Modulation
GABA-B receptors are heterodimeric G-protein coupled receptors (GPCRs) composed of GABA-B1 and GABA-B2 subunits.[5] Their activation leads to a cascade of inhibitory downstream effects that modulate pain signaling at both presynaptic and postsynaptic levels.
-
Presynaptic Inhibition: Activation of presynaptic GABA-B receptors inhibits the opening of voltage-gated calcium channels (CaV). This reduction in calcium influx decreases the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, from primary afferent terminals in the spinal cord.[5]
-
Postsynaptic Inhibition: Postsynaptically, GABA-B receptor activation opens G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] The subsequent efflux of potassium hyperpolarizes the neuronal membrane, making it less likely to fire an action potential in response to painful stimuli.
-
Inhibition of Adenylyl Cyclase: GABA-B receptor activation also inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream signaling pathways involved in neuronal excitability.[5]
This compound, as a competitive antagonist, binds to the GABA-B receptor without activating it, thereby preventing the endogenous ligand GABA or exogenous agonists like baclofen (B1667701) from exerting their inhibitory effects.[3][6] This allows for the investigation of the tonic activity of the GABAergic system in pain modulation and the specific contribution of GABA-B receptors to the analgesic effects of test compounds.
Data Presentation: this compound in Preclinical Pain Models
The following tables summarize the quantitative data on the use of this compound in various pain models. The primary application of this compound is as an antagonist to reverse the effects of GABA-B agonists, thereby confirming the receptor's involvement.
| Pain Model | Species | Agonist (Dose) | This compound (Dose) | Administration Route | Effect of this compound | Reference |
| Acetic Acid-Induced Writhing | Rat | Baclofen (2.5 mg/kg) | 1 mg/kg | Intraperitoneal (i.p.) | Prevented the analgesic effect of baclofen. | [1] |
| Hot Plate Test | Mouse | Baclofen (1-3 mg/kg) | 0.3 mg/kg | Intracisternal (i.c.) | Reversed the antinociceptive effect of baclofen. | [7] |
| Hot Plate Test | Mouse | Baclofen (1-3 mg/kg) | 3 mg/kg | Systemic | Reversed the antinociceptive effect of baclofen. | [7] |
Note: Data on the direct analgesic effects of this compound administered alone in these models are limited, as its primary use is to antagonize GABA-B receptor activation.
Experimental Protocols
Acetic Acid-Induced Writhing Test in Rats
This model assesses visceral pain by observing the number of abdominal constrictions ("writhes") following an intraperitoneal injection of acetic acid.[1]
Materials:
-
This compound
-
Baclofen (or other GABA-B agonist)
-
0.9% Sterile Saline
-
1% Acetic Acid solution
-
Male Wistar rats (200-250 g)
-
Observation chambers
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Animal Acclimation: Acclimate rats to the experimental room for at least 1 hour before testing.
-
Drug Preparation:
-
Dissolve this compound in 0.9% sterile saline to the desired concentration (e.g., 1 mg/mL).
-
Dissolve Baclofen in 0.9% sterile saline to the desired concentration (e.g., 2.5 mg/mL).
-
-
Drug Administration:
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle (saline) 15-30 minutes prior to the agonist.
-
Administer Baclofen (e.g., 2.5 mg/kg, i.p.) or vehicle.
-
-
Pain Induction: 30 minutes after the final drug/vehicle injection, administer 1% acetic acid (10 mL/kg, i.p.).
-
Observation: Immediately place the rat in an individual observation chamber and record the number of writhes for a period of 30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Compare the number of writhes between different treatment groups. A significant increase in writhes in the this compound + Baclofen group compared to the Baclofen alone group indicates antagonism.
Hot Plate Test in Mice
This test measures the latency of a thermal pain response and is used to evaluate centrally acting analgesics.[7]
Materials:
-
This compound
-
Baclofen
-
0.9% Sterile Saline
-
Hot plate apparatus (maintained at 55 ± 0.5°C)
-
Plexiglas cylinder to confine the mouse on the hot plate
-
Male Swiss-Webster mice (20-25 g)
-
Syringes and needles for administration
Protocol:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Baseline Latency: Determine the baseline paw withdrawal latency for each mouse by placing it on the hot plate. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Preparation: Prepare this compound and Baclofen solutions in sterile saline as described above.
-
Drug Administration:
-
Administer this compound (e.g., 3 mg/kg, systemic or 0.3 mg/kg, i.c.) or vehicle 15-30 minutes before the agonist.
-
Administer Baclofen (e.g., 1-3 mg/kg, i.p.) or vehicle.
-
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the mouse on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping).
-
Data Analysis: Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the % MPE between treatment groups.
Formalin Test in Mice
This model induces a biphasic pain response (neurogenic and inflammatory) and is useful for differentiating between analgesic mechanisms.[8][9]
Materials:
-
This compound
-
Baclofen
-
0.9% Sterile Saline
-
5% Formalin solution
-
Male Swiss-Webster mice (20-25 g)
-
Observation chambers with mirrors for clear viewing
-
Syringes and needles
Protocol:
-
Animal Acclimation: Acclimate mice to the observation chambers for 30 minutes before the experiment.
-
Drug Preparation: Prepare drug solutions as previously described.
-
Drug Administration: Administer this compound or vehicle, followed by Baclofen or vehicle, with appropriate pre-treatment times.
-
Pain Induction: 30 minutes after the final drug injection, inject 20 µL of 5% formalin into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw during two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Data Analysis: Compare the licking/biting time in each phase across the different treatment groups.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The CCI model is a widely used model of peripheral nerve injury that results in persistent neuropathic pain behaviors, such as mechanical allodynia.[10][11]
Materials:
-
This compound
-
Baclofen
-
0.9% Sterile Saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments for assessing mechanical allodynia
-
Male Sprague-Dawley rats (200-250 g)
Protocol:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Expose the sciatic nerve at the mid-thigh level.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing between them.
-
Close the incision in layers.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain.
-
-
Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
Drug Administration: Administer this compound or vehicle, followed by Baclofen or vehicle, as described in previous protocols.
-
Post-Treatment Measurement: At various time points after drug administration, re-assess the paw withdrawal threshold.
-
Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups. An increase in the withdrawal threshold indicates an anti-allodynic effect. This compound's ability to reverse the anti-allodynic effect of a GABA-B agonist would confirm the receptor's involvement.
Visualizations
Caption: GABA-B receptor signaling pathway in pain modulation.
Caption: General experimental workflow for in vivo pain models.
Caption: Logic of using this compound to confirm GABA-B involvement.
References
- 1. mdpi.com [mdpi.com]
- 2. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced exercise attenuates neuropathic pain in chronic constriction injury of male rat: an investigation of oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ontogeny of neuropathic pain: postnatal onset of mechanical allodynia in rat spared nerve injury (SNI) and chronic constriction injury (CCI) models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Spinal Cord Stimulation Attenuates Mechanical Allodynia and Increases Central Resolvin D1 Levels in Rats With Spared Nerve Injury [frontiersin.org]
- 11. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Saclofen stability in solution at room temperature and -20°C
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of saclofen in solution at room temperature and -20°C. The following information is intended to help troubleshoot experiments and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solutions?
A1: It is highly recommended to prepare this compound solutions fresh on the day of use. Multiple sources indicate that this compound solutions are unstable. If storage is absolutely necessary, solutions can be stored at -20°C for up to one month. For long-term storage, it is best to store this compound in its solid form at room temperature.
Q2: Can I store this compound solutions at room temperature?
Q3: What are the signs of this compound degradation in solution?
A3: Visual signs of degradation can include discoloration of the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, for sensitive applications, the absence of visible changes should not be considered a reliable indicator of stability. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q4: In which solvents can I dissolve this compound?
A4: this compound is soluble in water up to 10 mM. For in vitro experiments, it is common to prepare a stock solution in water and then dilute it to the working concentration in your experimental buffer.
Troubleshooting Guide for this compound Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results with this compound. | Degradation of this compound in solution. | 1. Prepare a fresh solution of this compound for each experiment. 2. If using a previously frozen stock solution, ensure it has not been stored for longer than one month at -20°C and has undergone minimal freeze-thaw cycles. 3. Consider performing a stability check of your this compound solution using HPLC (see proposed protocol below). |
| Precipitate observed in the this compound solution. | Poor solubility at the prepared concentration or degradation. | 1. Ensure the concentration does not exceed the solubility limit in the chosen solvent. 2. If precipitation occurs after storage, it may be a sign of degradation. Discard the solution and prepare a fresh one. |
| Difficulty dissolving this compound. | Reaching solubility limits. | 1. Use sonication to aid dissolution in aqueous solutions. 2. Ensure you are not exceeding the maximum concentration of 10 mM in water. |
Summary of this compound Solution Stability
| Storage Temperature | Solvent | Recommended Storage Duration | Comments |
| Room Temperature | Aqueous Buffer/Water | Not Recommended | Solutions are considered unstable. Prepare fresh for each use. |
| -20°C | Aqueous Buffer/Water | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles. |
Experimental Protocol: Assessing this compound Stability by HPLC
While specific quantitative stability data for this compound is not widely published, a stability-indicating HPLC method can be developed to assess the degradation of this compound in your specific experimental solutions. The following is a proposed protocol adapted from methods used for the structurally similar GABA-B receptor agonist, baclofen.[1][2][3][4]
Objective: To determine the percentage of this compound remaining in a solution over time at room temperature and -20°C.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Phosphate (B84403) buffer components (e.g., potassium dihydrogen phosphate)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Methodology:
-
Preparation of Mobile Phase:
-
Prepare a phosphate buffer (e.g., 20 mM, pH 3.0).
-
A typical mobile phase could be a mixture of the phosphate buffer and acetonitrile or methanol in a specific ratio (e.g., 50:50 v/v). The exact ratio should be optimized for good peak shape and separation from any potential degradants.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in the desired solvent (e.g., water or your experimental buffer) to a known concentration (e.g., 1 mg/mL).
-
-
Stability Study Sample Preparation:
-
Room Temperature: Store an aliquot of the this compound stock solution at room temperature (e.g., 25°C).
-
-20°C: Store another aliquot of the this compound stock solution at -20°C.
-
At specified time points (e.g., 0, 24, 48, 72 hours for room temperature; 0, 1, 2, 4 weeks for -20°C), withdraw a sample from each storage condition.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 220 nm).
-
Inject a standard solution of freshly prepared this compound at a known concentration to determine the initial peak area and retention time.
-
Inject the samples from the stability study.
-
-
Data Analysis:
-
Measure the peak area of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point compared to the initial (time 0) sample using the following formula: % Remaining = (Peak Area at time t / Peak Area at time 0) * 100
-
Visualizations
References
Saclofen Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Saclofen, a competitive GABAB receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive antagonist of GABAB receptors. It acts by binding to the GABAB receptor, thereby preventing the endogenous ligand GABA and other agonists like baclofen (B1667701) from activating the receptor. This blocks the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.
Q2: What are the key differences between this compound and other GABAB antagonists?
This compound is a classic GABAB antagonist, but it's important to be aware of its characteristics compared to other available antagonists. For instance, some newer antagonists like CGP 36742 are orally active and can cross the blood-brain barrier, making them more suitable for in vivo studies targeting the central nervous system.[1] this compound's utility is more established in in vitro preparations and peripheral tissue studies due to its limited brain penetration.[1]
Q3: What is the solubility of this compound and how should I prepare my stock solutions?
This compound is soluble in water up to 10 mM.[2] It is recommended to prepare stock solutions fresh on the day of the experiment. If storage is necessary, solutions can be stored at -20°C for up to one month.[2] Always ensure that any precipitate is fully dissolved by allowing the solution to equilibrate to room temperature and vortexing before use.[2]
Q4: How stable is this compound in solution?
Solutions of this compound are known to be unstable.[3] For this reason, it is strongly recommended to prepare solutions fresh for each experiment.[3] Long-term storage of this compound in solution is not advised as it may lead to degradation and a decrease in potency.
Troubleshooting Guide
This section addresses common problems that may be encountered during experiments using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no observable effect of this compound | 1. Degraded this compound solution: this compound solutions are unstable and lose potency over time. | 1. Always prepare this compound solutions fresh on the day of the experiment. If a stock solution must be used, ensure it has been stored properly at -20°C for no longer than one month. |
| 2. Incorrect concentration: The concentration of this compound may be too low to effectively antagonize the GABAB receptors in your specific experimental system. | 2. Perform a dose-response curve to determine the optimal concentration for your preparation. Typical working concentrations can range from micromolar to millimolar depending on the assay. | |
| 3. Poor solubility: this compound may not be fully dissolved, leading to a lower effective concentration. | 3. Ensure the this compound is completely dissolved in water. Gentle warming and vortexing can aid dissolution. For aqueous stock solutions, it's recommended to filter and sterilize with a 0.22 µm filter before use.[3] | |
| 4. Limited blood-brain barrier penetration (in vivo studies): this compound has poor penetration of the blood-brain barrier. | 4. For in vivo CNS studies, consider direct administration methods (e.g., intracerebroventricular injection) or use a brain-penetrant antagonist like CGP 36742.[1] | |
| Inconsistent or variable results | 1. Precipitation of this compound: If stock solutions are not properly warmed and mixed after being stored at -20°C, precipitation can occur. | 1. Before each use, visually inspect the solution for any precipitates. Allow the solution to fully equilibrate to room temperature and vortex thoroughly. |
| 2. pH of the experimental buffer: The pH of your physiological buffer could affect the charge and conformation of this compound, potentially altering its binding affinity. | 2. Ensure your experimental buffer is maintained at a stable and appropriate physiological pH. | |
| Apparent off-target effects | 1. High concentration of this compound: At very high concentrations, the specificity of this compound may be reduced, leading to interactions with other receptors or channels. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate controls to test for non-specific effects. |
| 2. Interaction with GABAA receptors: While selective for GABAB receptors, extremely high concentrations might have some effect on GABAA receptors, although this is not a commonly reported issue. | 2. To confirm the effect is GABAB-specific, use a GABAA receptor antagonist (e.g., bicuculline) as a control. |
Quantitative Data
The following tables provide a summary of key quantitative data for this compound. Note that values can vary depending on the experimental conditions.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Preparation | Notes | Reference |
| IC50 | 7.8 µM | Rat cerebellar membranes | Inhibition of [3H]-baclofen binding. | [3][4] |
| pA2 | 5.3 | Guinea pig ileum | Competitive antagonism of baclofen-induced responses. | [5] |
Note on IC50 vs. Ki: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme or the binding of a ligand by 50%. The Ki (inhibition constant) is a more absolute measure of binding affinity. The Cheng-Prusoff equation can be used to convert IC50 to Ki, which requires knowledge of the substrate/ligand concentration and its affinity (Km/Kd) for the receptor.
Experimental Protocols
In Vitro Electrophysiology: Brain Slice Preparation
This protocol describes a general procedure for examining the effect of this compound on synaptic transmission in acute brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
GABAB receptor agonist (e.g., baclofen)
-
Vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, micromanipulators)
-
Glass capillaries for recording electrodes
Methodology:
-
Prepare fresh aCSF and saturate with 95% O2 / 5% CO2. The composition can vary, but a typical recipe is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF.
-
Mount the brain on a vibratome and cut slices of the desired thickness (e.g., 300-400 µm).
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs, or inhibitory postsynaptic currents, IPSCs).
-
Apply the GABAB agonist (e.g., baclofen) to induce a response (e.g., inhibition of synaptic transmission).
-
After washing out the agonist, apply this compound at the desired concentration for a sufficient period to allow for equilibration.
-
Co-apply the GABAB agonist and this compound to observe the antagonistic effect of this compound.
-
Wash out all drugs to observe recovery of the synaptic response.
In Vivo Microdialysis
This protocol outlines a general method for in vivo microdialysis to measure the effect of locally administered this compound on neurotransmitter levels.
Materials:
-
This compound
-
Microdialysis probes
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Analytical system for measuring neurotransmitter levels (e.g., HPLC)
Methodology:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery for the appropriate amount of time.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Switch to a perfusion solution containing this compound at the desired concentration (reverse dialysis).
-
Continue to collect dialysate samples to measure changes in neurotransmitter levels in the presence of this compound.
-
At the end of the experiment, perfuse with regular aCSF to observe washout effects.
-
Analyze the collected dialysates using an appropriate analytical method.
Troubleshooting Microdialysis:
-
Low Recovery: The recovery of analytes across the dialysis membrane can be low and variable.[4][6] It is crucial to determine the in vitro recovery of your probe for the analyte of interest before in vivo experiments. Factors affecting recovery include flow rate, membrane length, and temperature.[6]
-
Analyte Degradation: Some neurotransmitters are unstable and can degrade in the collection vials.[4] It may be necessary to add a stabilizing agent to the collection tubes or keep them on ice.
Visualizations
GABAB Receptor Signaling Pathway
Caption: GABAB Receptor Signaling Pathway and the inhibitory action of this compound.
General Experimental Workflow for Testing this compound
Caption: A generalized workflow for testing the antagonistic effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Saclofen Concentration for Effective GABA-B Blockade
Welcome to the technical support center for Saclofen, a competitive GABA-B receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for effective GABA-B blockade in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a competitive antagonist of the GABA-B receptor.[1] This means it binds to the same site on the receptor as the endogenous ligand GABA and agonists like baclofen (B1667701), but it does not activate the receptor. By occupying the binding site, it prevents agonists from binding and initiating downstream signaling cascades. This compound is an analogue of the GABA-B agonist baclofen.[1]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound is approximately 7.8 μM.[1] This value represents the concentration of this compound required to inhibit 50% of the specific binding of an agonist like baclofen to rat cerebellar membranes.
Q3: What is a typical effective concentration range for this compound in experiments?
The effective concentration of this compound can vary significantly depending on the experimental model and the concentration of the GABA-B agonist being used. Based on published studies, a general starting range to consider is:
-
In vitro brain slices: 10 µM to 50 µM has been shown to antagonize baclofen-induced effects.[2] In some preparations, such as rat suprachiasmatic nucleus (SCN) slices, concentrations as high as 300 µM have been used.[1]
-
Cultured cells: A broad range from 0.1 µM to 1 mM has been used to suppress GABA-induced increases in intracellular calcium in CHO cells.[1]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound solutions?
-
Solubility: this compound is soluble in aqueous solutions.
-
Stock Solutions: Prepare a concentrated stock solution in high-purity water or a suitable buffer.
-
Storage: Store stock solutions at -20°C for long-term storage. For daily use, aliquots can be stored at 4°C for a limited time. Avoid repeated freeze-thaw cycles. Always bring the solution to room temperature and ensure it is fully dissolved before use.
Q5: Is this compound selective for GABA-B receptors?
This compound is considered a selective antagonist for GABA-B receptors. Studies have shown that it does not significantly affect responses mediated by GABA-A receptors or other receptors like adenosine (B11128) or acetylcholine (B1216132) receptors.[2] However, at very high concentrations, the possibility of off-target effects should be considered. It is always good practice to include appropriate controls to validate the specificity of the blockade.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or no blockade of GABA-B receptor activation | Insufficient this compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist. | Perform a dose-response curve to determine the optimal concentration needed to antagonize the specific concentration of the agonist used in your experiment. Consider increasing the this compound concentration in increments. |
| Agonist Concentration is Too High: A very high concentration of the GABA-B agonist will require a higher concentration of the competitive antagonist, this compound, to achieve blockade. | If possible, use a lower, physiologically relevant concentration of the agonist. This will make it easier to achieve effective blockade with this compound. | |
| Insufficient Incubation Time: this compound may not have had enough time to equilibrate and bind to the GABA-B receptors. | Increase the pre-incubation time with this compound before applying the agonist. A typical pre-incubation time is 10-15 minutes, but this may need to be optimized for your specific preparation. | |
| Degradation of this compound: Improper storage or prolonged experiments at physiological temperatures without replenishment may lead to degradation of the compound. | Prepare fresh solutions of this compound for each experiment. If the experiment is long, consider perfusing the preparation continuously with fresh this compound-containing solution. | |
| Variability in experimental results | Inconsistent this compound Concentration: Inaccurate dilutions or errors in preparing the working solutions. | Prepare a fresh stock solution and carefully perform serial dilutions. Use calibrated pipettes for accurate measurements. |
| pH of the Experimental Buffer: The pH of the buffer can affect the charge and binding characteristics of both the antagonist and the receptor. | Ensure the pH of your artificial cerebrospinal fluid (aCSF) or other physiological buffer is stable and within the optimal range for your preparation (typically 7.3-7.4). | |
| Suspected off-target effects | This compound Concentration is Too High: Using excessively high concentrations of this compound may lead to non-specific effects. | Use the lowest effective concentration of this compound determined from your dose-response experiments. |
| Lack of Specificity Controls: The observed effect may not be mediated by GABA-B receptors. | Include a control experiment where you apply this compound in the absence of any GABA-B agonist to observe if it has any effect on its own. Additionally, you can test if this compound affects responses mediated by other neurotransmitter systems present in your preparation. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Potency
| Parameter | Value | Experimental System | Reference |
| IC50 | 7.8 µM | Inhibition of baclofen binding to rat cerebellar membranes | [1] |
| pA2 | 5.3 | Guinea pig ileum and rat cortical slices (antagonism of baclofen) | [3] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits the response to an agonist by 50%.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist.
Table 2: Effective Concentrations of this compound in Various Experimental Models
| Experimental Model | This compound Concentration | Observed Effect | Reference |
| Rat Cortical Slices | 10-50 µM | Antagonized baclofen-induced suppression of ictal discharges | [2] |
| Rat Suprachiasmatic Nucleus (SCN) Slices | 300 µM | Inhibited baclofen-induced phase changes in the circadian rhythm | [1] |
| CHO Cells (expressing GABA-B receptors) | 0.1 µM - 1 mM | Suppressed GABA-induced increase in intracellular calcium | [1] |
| Rat Striatal Slices | 316 µM | Enhanced GABA overflow | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve in Electrophysiology (Brain Slices)
This protocol describes how to determine the effective concentration of this compound required to block the effects of a GABA-B receptor agonist (e.g., baclofen) on synaptic transmission in acute brain slices.
Materials:
-
Acute brain slices from the region of interest.
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
GABA-B receptor agonist (e.g., baclofen) stock solution.
-
This compound stock solution.
-
Patch-clamp or field potential recording setup.
Procedure:
-
Prepare Brain Slices: Prepare acute brain slices according to your standard laboratory protocol. Allow slices to recover for at least 1 hour before starting the experiment.
-
Establish a Stable Baseline: Place a slice in the recording chamber and perfuse with aCSF at a constant rate. Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs, or inhibitory postsynaptic currents, IPSCs) for at least 10-15 minutes.
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Apply GABA-B Agonist: Apply a fixed concentration of the GABA-B agonist (e.g., 10 µM baclofen) to the bath. This concentration should be one that produces a submaximal but consistent and measurable effect (e.g., a 30-50% reduction in the synaptic response). Record the response until it reaches a stable plateau.
-
Washout Agonist: Wash out the agonist by perfusing with regular aCSF until the synaptic response returns to the baseline level. This step is crucial to ensure the reversibility of the agonist's effect.
-
Apply this compound (Lowest Concentration): After the response has returned to baseline, perfuse the slice with the lowest concentration of this compound to be tested (e.g., 1 µM) for at least 15 minutes to allow for equilibration.
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Re-apply Agonist in the Presence of this compound: While continuing to perfuse with the this compound-containing aCSF, re-apply the same concentration of the GABA-B agonist. Record the response until it reaches a stable plateau.
-
Washout and Repeat: Wash out both the agonist and this compound with regular aCSF. Once the response has returned to baseline, repeat steps 5 and 6 with increasing concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 300 µM).
-
Data Analysis: For each concentration of this compound, calculate the percentage of inhibition of the agonist-induced effect. Plot the this compound concentration on a logarithmic scale against the percentage of inhibition. Fit the data with a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% inhibition) of this compound for your specific experimental conditions.
Protocol 2: Validating GABA-B Blockade in Cultured Neurons
This protocol provides a method to confirm that the effect of this compound is specific to GABA-B receptors in a cultured neuron model.
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line.
-
Culture medium.
-
GABA-B receptor agonist (e.g., baclofen).
-
This compound.
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Assay for measuring neuronal activity (e.g., calcium imaging, multi-electrode array, or patch-clamp).
Procedure:
-
Culture Preparation: Plate and culture neurons according to your standard protocol.
-
Establish Baseline Activity: Before drug application, record the baseline activity of the neurons using your chosen assay.
-
Agonist Application: Apply a known concentration of a GABA-B agonist (e.g., baclofen) and record the change in neuronal activity. You should observe a characteristic response, such as a decrease in firing rate or a change in intracellular calcium levels.
-
Washout: Wash out the agonist and allow the neurons to return to their baseline activity.
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This compound Incubation: Incubate the culture with an optimized concentration of this compound (determined from a dose-response experiment) for 15-20 minutes.
-
Co-application of Agonist and Antagonist: While maintaining the presence of this compound, re-apply the same concentration of the GABA-B agonist. A specific blockade should result in a significant reduction or complete abolition of the agonist-induced response.
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Specificity Control (GABA-A receptor): To confirm that this compound is not acting on GABA-A receptors, perform a control experiment where you apply a GABA-A receptor agonist (e.g., muscimol) in the presence and absence of this compound. This compound should not block the muscimol-induced response.
-
Washout and Recovery: Wash out all drugs and monitor the neurons to see if they return to their baseline activity.
Visualizations
Diagram 1: GABA-B Receptor Signaling Pathway and Point of this compound Intervention
Caption: this compound competitively blocks the GABA-B receptor.
Diagram 2: Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for this compound dose-response analysis.
Diagram 3: Troubleshooting Logic for Incomplete GABA-B Blockade
Caption: Logic for troubleshooting incomplete this compound blockade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous GABA release from rat striatal slices: effects of the GABAB receptor antagonist 2-hydroxy-saclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Saclofen Technical Support Center: Troubleshooting Off-Target Effects in Neuroscience Research
Welcome to the technical support center for researchers utilizing Saclofen. This resource provides essential information to anticipate and troubleshoot potential off-target effects of this compound in your neuroscience experiments. The following guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals to ensure accurate experimental design and data interpretation.
Quantitative Data Summary
When using this compound, it is crucial to be aware of its binding profile to both its intended target, the GABA-B receptor, and known off-target sites. The following tables summarize the available quantitative data.
Table 1: On-Target Binding Affinity of this compound
| Target | Ligand Displaced | Preparation | Parameter | Value | Reference |
| GABA-B Receptor | --INVALID-LINK---baclofen | Rat cerebellar membranes | IC50 | 7.8 µM | [1][2] |
| GABA-B Receptor | baclofen (B1667701) | Guinea pig ileum | pA2 | 5.3 | [3] |
Table 2: Known Off-Target Interactions of this compound
| Off-Target | Interaction Type | Effect | Parameter | Value | Reference |
| CXCR4 Receptor | Allosteric Modulator | Blocks CXCL12-elicited chemotaxis | Ki / IC50 | Not Reported | [4] |
Note: The binding affinity of this compound to the CXCR4 receptor has not been quantitatively reported in the literature. Researchers should consider empirically determining this value if the CXCR4 pathway is relevant to their experimental system.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, focusing on its known off-target effects and physicochemical properties.
Issue 1: Unexpected Effects on Cell Migration or Chemotaxis
Symptoms:
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Inhibition or alteration of cell migration in response to chemokines, particularly CXCL12.
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Unexpected changes in immune cell trafficking in in vivo or in vitro models.
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Confounding results in studies involving neuronal migration or cancer cell metastasis.
Potential Cause: this compound has been identified as an allosteric modulator of the C-X-C chemokine receptor type 4 (CXCR4).[4] This off-target activity can interfere with the normal signaling of the CXCR4 ligand, CXCL12 (also known as SDF-1), which plays a critical role in cell migration.
Troubleshooting Steps:
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Validate the Presence of CXCR4: Confirm whether your cell type of interest expresses the CXCR4 receptor using techniques like qPCR, western blot, or flow cytometry.
-
Control for CXCR4-Mediated Effects:
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Include a positive control for CXCR4 signaling (e.g., CXCL12) to assess the baseline migratory response.
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Use a known CXCR4 antagonist (e.g., AMD3100) as a separate control to confirm that the observed migratory effects are indeed CXCR4-dependent.
-
-
Dose-Response Analysis: Perform a dose-response curve for this compound's effect on cell migration to understand the concentration at which this off-target effect becomes prominent.
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Consider Alternative GABA-B Antagonists: If the CXCR4-mediated effect is a significant confound, consider using an alternative GABA-B antagonist with a different off-target profile. However, it is essential to validate the selectivity of any alternative compound.
Issue 2: Lack of Efficacy in In Vivo Central Nervous System (CNS) Studies
Symptoms:
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Following systemic administration (e.g., intraperitoneal injection), this compound fails to antagonize the effects of a GABA-B agonist in the brain.
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No observable behavioral changes in paradigms where GABA-B receptor antagonism is expected to have an effect.
Potential Cause: this compound has limited ability to cross the blood-brain barrier (BBB). This physicochemical property restricts its access to GABA-B receptors within the CNS after systemic delivery.
Troubleshooting Steps:
-
Route of Administration: For CNS-targeted studies, consider direct administration into the brain, such as intracerebroventricular (ICV) or intracerebral injections, to bypass the BBB.
-
Confirm Target Engagement in the Periphery: To ensure the compound is active, design a preliminary in vivo experiment to confirm its antagonist activity at peripheral GABA-B receptors.
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Alternative Brain-Penetrant Antagonists: For systemic administration targeting CNS GABA-B receptors, consider using a brain-penetrant antagonist. It is crucial to thoroughly research the selectivity profile of any alternative antagonist.
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Measure Brain and Plasma Concentrations: If feasible, perform pharmacokinetic studies to quantify the concentration of this compound in the brain and plasma following systemic administration to determine the brain-to-plasma ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of the GABA-B receptor.[1] It competes with the endogenous ligand GABA and synthetic agonists like baclofen for binding to this receptor, thereby inhibiting its activation.
Q2: What is the most significant known off-target effect of this compound?
A2: The most well-documented off-target effect of this compound is its allosteric modulation of the CXCR4 chemokine receptor.[4] This can lead to the inhibition of CXCL12-induced cell migration.
Q3: Is this compound suitable for in vivo studies targeting the brain?
A3: Due to its limited penetration of the blood-brain barrier, this compound is not ideal for in vivo studies targeting the central nervous system when administered systemically. Direct CNS administration (e.g., ICV injection) is a more appropriate approach.
Q4: How should I prepare this compound for my experiments?
A4: The solubility of this compound can vary. It is generally soluble in aqueous solutions. Always refer to the manufacturer's instructions for the specific batch you are using. It is recommended to prepare fresh solutions for each experiment.
Q5: Are there different enantiomers of this compound to consider?
A5: this compound is often supplied as a racemic mixture. The biological activity can differ between enantiomers for some compounds. Be aware of the stereochemistry of the product you are using and consider if a specific enantiomer is more appropriate for your research question.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, this compound, 3-aminopropylphosphonic acid and related GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baclofen and other GABAB receptor agents are allosteric modulators of the CXCL12 chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent precipitation of Saclofen in physiological buffers
Welcome to the technical support center for Saclofen. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling and use of this compound in experimental settings, with a specific focus on preventing precipitation in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of this compound in aqueous solutions?
This compound is soluble in water up to a concentration of 10 mM.[1][2][3] Attempting to create solutions with higher concentrations can lead to precipitation, especially when introduced into complex physiological buffers.
Q2: My this compound solution is precipitating upon addition to my physiological buffer. What are the common causes?
Precipitation of this compound in physiological buffers (like aCSF, Krebs, or PBS) is typically due to one or more of the following factors:
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High Concentration: The final concentration of this compound in your buffer exceeds its 10 mM solubility limit.
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Interaction with Divalent Cations: Physiological buffers often contain calcium (Ca²⁺) and magnesium (Mg²⁺) ions. The negatively charged sulfonic acid group of this compound can form insoluble salts with these divalent cations, leading to precipitation.
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Incorrect Order of Reagent Addition: Adding this compound to a buffer that already contains high concentrations of salts and divalent cations increases the likelihood of precipitation.
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pH Shift: Although this compound is a zwitterion at physiological pH, significant deviations from the optimal pH range can alter its charge state and reduce its solubility.
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Temperature Changes: Preparing a saturated solution at room temperature and then using it at a lower temperature can cause the compound to fall out of solution.
Q3: How should I prepare a stock solution of this compound?
The recommended method is to prepare a 10 mM stock solution by dissolving this compound directly in high-purity water.[1][2][3] Using water as the initial solvent ensures that the compound is fully dissolved before it encounters potentially problematic ions in a complex buffer. Solutions are reported to be unstable, so it is best to prepare them fresh.[4]
Q4: Can I use organic solvents like DMSO or ethanol (B145695) to prepare a this compound stock solution?
While it is possible, it is not the recommended procedure. This compound is readily soluble in water. If an organic solvent must be used, it is critical to ensure the final concentration of the organic solvent in the aqueous buffer is insignificant, as it may have its own physiological effects.[5] Improper dilution of a concentrated DMSO stock into an aqueous buffer can also cause the compound to precipitate out.
Q5: What are the recommended storage conditions for this compound solutions?
For maximum efficacy and to avoid issues with solubility, it is strongly recommended to prepare this compound solutions on the same day they will be used.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, the solution must be thawed completely, brought to room temperature, and vortexed to ensure that no precipitate has formed.[1]
Quantitative Data Summary
The table below summarizes the key chemical and solubility properties of this compound.
| Property | Value | Citations |
| Chemical Name | (RS)-3-Amino-2-(4-chlorophenyl)propylsulfonic acid | [1][2] |
| Molecular Weight | 249.72 g/mol | [1][2] |
| Max Solubility in Water | 10 mM (2.5 mg/mL) | [1][2][3] |
| Solubility in 0.1 M NaOH | 10 mg/mL | [4] |
| Solubility in DMSO | 0.3 mg/mL | [4] |
| Solid Storage | Room Temperature or -20°C | [1][2][4][6] |
| Solution Storage | Prepare fresh; up to 1 month at -20°C | [1] |
Experimental Protocols
Protocol 1: Recommended Method for Preparing this compound in Physiological Buffer
This protocol minimizes the risk of precipitation by ensuring this compound is fully dissolved before the introduction of potentially problematic divalent cations.
-
Prepare a Base Buffer Solution: Prepare your desired physiological buffer (e.g., aCSF, Krebs) but omit the calcium and magnesium salts (e.g., CaCl₂ and MgCl₂).
-
Prepare this compound Stock Solution: Weigh the required amount of solid this compound and dissolve it in a small volume of high-purity water to create a stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Add this compound to Base Buffer: Add the this compound stock solution to the base buffer and mix thoroughly to achieve the desired final concentration.
-
Add Divalent Cations: While stirring the solution, slowly add the calcium and magnesium salts from their own stock solutions to reach their final desired concentrations.
-
Final Adjustments: Adjust the pH of the final solution if necessary and bring the total volume to the final target with high-purity water.
-
Filter Sterilization: If required for your experiment, filter the final solution through a 0.22 µm filter before use.[7]
Protocol 2: Direct Dissolution in Simple Buffers
For simple buffers that do not contain divalent cations (e.g., Phosphate-Buffered Saline without Ca²⁺/Mg²⁺), a more direct approach can be used.
-
Prepare Buffer: Prepare the complete physiological buffer.
-
Weigh this compound: Weigh the appropriate amount of solid this compound.
-
Dissolve this compound: Add the solid this compound directly to the buffer.
-
Ensure Complete Dissolution: Vigorously vortex or stir the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, but ensure the solution is returned to the experimental temperature before use.
-
Filter and Use: Filter the solution through a 0.22 µm filter before use.
Visual Guides and Diagrams
This compound's Chemical State at Physiological pH
At a physiological pH of ~7.4, this compound exists primarily as a zwitterion. The strongly acidic sulfonic acid group (pKa < 2) is deprotonated (negative charge), and the basic amino group (pKa ~9-10) is protonated (positive charge). This dual-charge state is critical for its high water solubility.
Recommended Workflow for Solution Preparation
This workflow outlines the critical steps to prevent the precipitation of this compound, particularly in buffers containing divalent cations.
Troubleshooting Precipitation Issues
Use this decision tree to diagnose and resolve common causes of this compound precipitation.
References
- 1. This compound | C9H12ClNO3S | CID 122150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACSF | Artificial Cerebrospinal Fluid | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Electrophysiological Results with Saclofen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected electrophysiological results when using Saclofen, a competitive GABAB receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive antagonist for the GABAB receptor.[1] It is a structural analogue of the GABAB agonist, baclofen (B1667701).[1] Its primary function is to block the inhibitory effects mediated by GABAB receptors. These receptors are G-protein coupled receptors that, when activated, typically lead to the inhibition of voltage-gated calcium channels presynaptically and the activation of inwardly rectifying potassium (Kir) channels postsynaptically, resulting in an overall inhibitory effect on neuronal activity.[1] Only the (R)-stereoisomer of this compound is active at the GABAB receptor.[1][2]
Q2: What is the expected electrophysiological effect of applying this compound?
A2: Typically, applying this compound by itself should have little to no effect on baseline synaptic transmission if there is low ambient GABAergic tone. Its primary role is to block the effects of GABAB receptor activation. Therefore, the expected result is the prevention or reversal of the inhibitory effects induced by a GABAB agonist (like baclofen) or by synaptically released GABA (e.g., during high-frequency stimulation). For example, this compound should block baclofen's ability to reduce the amplitude of excitatory postsynaptic potentials (EPSPs).[3]
Q3: I'm seeing a paradoxical excitatory effect with this compound. Is this possible?
A3: Yes, this is a known, albeit counterintuitive, phenomenon. In certain neural circuits, such as the thalamocortical circuits, strong activation of postsynaptic Kir channels by GABAB receptors can hyperpolarize the neuron to a level that deinactivates T-type calcium channels. This can lower the threshold for firing and lead to an excitatory rebound potential. By blocking this strong hyperpolarization, this compound can paradoxically have an anti-epileptic or stabilizing effect.[1]
Q4: I'm not seeing any effect of this compound, even after applying a GABAB agonist. What could be wrong?
A4: This could be due to several factors ranging from the drug itself to the experimental preparation. See the "No Effect Observed" section in the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions. Common issues include drug degradation, incorrect concentration, or low receptor expression in the chosen cell type. Notably, recombinant human GABAB1b and GABAB2 receptors have been shown to have low sensitivity to this compound, requiring high concentrations for antagonism.[4]
Q5: What is the effective concentration range for this compound?
A5: The effective concentration can vary significantly depending on the preparation. The IC50 (the concentration that inhibits 50% of the response) for this compound inhibiting baclofen binding is approximately 7.8 µM.[5][6][7] However, in functional assays, concentrations can range from 10-50 µM to antagonize baclofen-induced effects in cortical slices, up to 200-500 µM to reduce baclofen's effect on EPSPs in the hippocampus.[3][8] Always perform a dose-response curve in your specific preparation to determine the optimal concentration.
Troubleshooting Guide
Problem 1: No Effect Observed After this compound Application
| Potential Cause | Recommended Solution |
| Drug Inactivity/Degradation | This compound solutions should be prepared fresh from powder for each experiment. Store the stock solution as recommended by the manufacturer. Confirm the activity of your this compound batch by testing it in a well-established positive control preparation. |
| Incorrect Concentration | Double-check all calculations for dilution. The required concentration can be high (up to 500 µM) depending on the tissue and target.[3] Consider performing a concentration-response curve. |
| Low GABAB Receptor Expression/Function | The cell type or brain region under study may have low expression of GABAB receptors. Verify receptor presence using techniques like immunohistochemistry or by referencing literature for your specific preparation. |
| Poor Drug Perfusion | Ensure your perfusion system is working correctly. Check for bubbles, leaks, or blockages in the perfusion lines. Confirm that the solution is reaching the tissue at the correct flow rate.[9] |
| Receptor Subtype Insensitivity | Some recombinant GABAB receptor heterodimers show low sensitivity to this compound.[4] If using a heterologous expression system, consider this possibility. More potent antagonists like CGP 55845 may be more effective.[10][11] |
Problem 2: Unstable Baseline or Artifacts During Drug Application
| Potential Cause | Recommended Solution |
| Mechanical/Electrical Artifact | Noise that coincides directly with the switch of perfusion lines is often an artifact.[9] Ensure the perfusion system is properly grounded. Minimize changes in flow rate or pressure during solution switching.[9][12] |
| Liquid Junction Potential | A change in the ionic composition of the bath solution when the drug is applied can cause a stable offset in the baseline.[9] This can be measured and corrected for during analysis. |
| Solvent Effects | If this compound is dissolved in a solvent like DMSO, the solvent itself may have an effect. Always run a vehicle control (applying the solvent at the same concentration without the drug) to rule this out. |
| General Recording Instability | Drifting baselines can be caused by an unstable reference electrode, temperature fluctuations, or mechanical vibration.[9][12] Check that all components are secure and that the reference electrode is properly chlorinated. |
| Myogenic (Muscle) Artifacts | In recordings from awake animals or certain tissue preparations, muscle contractions can cause large, brief artifacts.[13][14] Ensure the subject is properly sedated (if applicable) and minimize movement. |
Problem 3: Unexpected or Off-Target Effects
| Potential Cause | Recommended Solution |
| Paradoxical Excitation | As described in FAQ 3, this compound can have anti-epileptic or excitatory effects in specific circuits like the thalamocortical system by preventing T-type Ca2+ channel deinactivation.[1] This may be a genuine physiological effect. |
| Modulation of Cell Migration | In developmental studies, this compound has been shown to affect neuronal migration in embryonic cortical slices, suggesting a role for GABAB receptors in histogenesis.[15] This is a specific, non-classical effect. |
| pH Change of Solution | This compound is a sulfonic acid analogue of baclofen.[16] Depending on the concentration and buffering capacity of your recording solution, adding this compound could potentially alter the pH, which can affect channel and receptor function. Always check the pH of your final drug solution. |
Reference Protocols & Data
Protocol: Verifying GABAB Antagonism in Brain Slices
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Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) using standard methods.
-
Recording Setup: Establish a stable whole-cell voltage-clamp or field potential recording.
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Baseline: Record a stable baseline of synaptic activity (e.g., evoked EPSPs or IPSPs) for 5-10 minutes in standard artificial cerebrospinal fluid (aCSF).
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Agonist Application: Perfuse the slice with a known concentration of a GABAB agonist (e.g., 10-20 µM Baclofen). Observe the expected inhibitory effect (e.g., a reduction in EPSP amplitude).[3][8]
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Washout: Wash out the agonist with standard aCSF and allow the synaptic response to return to baseline.
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Antagonist Application: Perfuse the slice with this compound (e.g., 100 µM) for at least 10-15 minutes to ensure equilibration in the tissue.
-
Challenge: While continuing to perfuse with this compound, re-apply the GABAB agonist (e.g., 10-20 µM Baclofen).
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Analysis: A successful antagonism is confirmed if the inhibitory effect of the agonist is significantly reduced or completely blocked in the presence of this compound.
Reference Data: this compound Potency
| Preparation | Parameter | Value | Reference |
| Rat Cerebellar Membranes | IC50 (vs. Baclofen binding) | 7.8 µM | [5] |
| Guinea Pig Ileum | pA2 (vs. Baclofen) | 5.3 | [16] |
| Human Recombinant Receptors (GABAB1b/GABAB2) | Antagonism | Very weak (only at >0.1 mM) | [4] |
| Bullfrog DRG Neurons | Antagonist Potency Rank | CGP 55845A >> CGP 35348 > this compound >> Phaclofen (B54434) | [11] |
Visual Guides
Caption: Canonical GABA-B receptor signaling pathway and points of action.
Caption: Decision tree for troubleshooting unexpected this compound results.
Caption: Standard experimental workflow to validate this compound's antagonism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GABAB receptor antagonism by resolved (R)-saclofen in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The actions of 2-hydroxy-saclofen at presynaptic GABAB receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 8. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GABA-B Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 11. Baclofen reduces GABAA receptor responses in acutely dissociated neurons of bullfrog dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. plexon.com [plexon.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. GABA receptor antagonists modulate postmitotic cell migration in slice cultures of embryonic rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Saclofen Dose-Response Curve Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during Saclofen dose-response curve experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and problems that may arise during your this compound dose-response experiments.
1. Why am I not observing any effect of this compound in my assay?
If this compound appears to be inactive in your dose-response experiment, several factors could be at play. Consider the following potential causes and solutions:
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This compound Degradation: this compound solutions can be unstable. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C for no longer than one month.[1] Always allow solutions to equilibrate to room temperature and ensure there is no precipitate before use.[1]
-
Incorrect Concentration Range: Ensure the concentrations of this compound being tested are appropriate to observe an inhibitory effect. As a competitive antagonist, its apparent potency is dependent on the concentration of the agonist used.
-
Agonist Concentration Too High: In a competitive antagonist assay, a high concentration of the agonist will require a higher concentration of the antagonist to elicit an effect. Consider reducing the agonist concentration, ideally to its EC50 or EC80 value, to increase the sensitivity of the assay to this compound.
-
Inactive Compound: Verify the purity and identity of your this compound stock. If possible, test a new batch of the compound.
-
Cell Health and Receptor Expression: Poor cell health or low expression levels of the GABA-B receptor can lead to a diminished or absent response. Ensure cells are healthy, within a low passage number, and that receptor expression is adequate.
-
Assay Sensitivity: The assay itself may not be sensitive enough to detect the effects of this compound. This could be due to a low signal-to-noise ratio or issues with the detection reagents.
2. My this compound dose-response curve is biphasic (U-shaped or inverted U-shaped). What could be the cause?
A biphasic dose-response curve is a non-monotonic relationship where the response changes direction with increasing concentration.[2] This can be a complex phenomenon with several potential explanations:
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors or cellular targets, leading to an opposing effect.
-
Receptor Subtype Heterogeneity: If your experimental system expresses multiple GABA-B receptor subtypes with different affinities for this compound, you might observe a complex dose-response relationship.
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Biased Agonism/Antagonism: G-protein coupled receptors (GPCRs) like the GABA-B receptor can signal through multiple downstream pathways.[2][3] It's possible that this compound acts as a biased antagonist, inhibiting one pathway at low concentrations while having a different effect on another pathway at higher concentrations.[2][4]
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Experimental Artifact: Ensure that the observed biphasic response is not an artifact of the assay system, such as solvent effects at high concentrations or interference with the detection method.
3. I am seeing high variability between my replicates. How can I improve the consistency of my results?
High variability can obscure real effects and make data interpretation difficult. Here are some common sources of variability and how to address them:
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Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability. Ensure thorough cell mixing before and during plating. To minimize the "edge effect" (where wells on the perimeter of the plate behave differently), consider not using the outer wells for experimental data or filling them with media or sterile water.[5]
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Pipetting Errors: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions, can introduce significant errors. Use calibrated pipettes and practice consistent technique.
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Plate-to-Plate Variation: Differences in incubation times, temperature, or reagent additions between plates can lead to variability.[6][7] Standardize your workflow and consider using a normalization control on each plate.[6]
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Reagent Preparation: Inconsistent reagent preparation, including buffer pH and component concentrations, can affect results. Prepare large batches of reagents where possible to be used across multiple experiments.
-
Cell Health and Passage Number: As mentioned previously, using cells at different passage numbers or with varying health can increase variability. Maintain a consistent cell culture protocol.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design and data interpretation.
| Parameter | Value | Experimental System | Reference |
| IC50 | 7.8 µM | Inhibition of --INVALID-LINK---baclofen binding to rat cerebellar membranes | [1][8] |
| Solubility | 10 mM in water | N/A | [1][9] |
| Storage of Solutions | Up to 1 month at -20°C | N/A | [1] |
Experimental Protocols
Below are detailed methodologies for two common types of experiments used to generate a this compound dose-response curve.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the IC50 of this compound by measuring its ability to displace a radiolabeled GABA-B receptor agonist (e.g., [3H]-GABA or [3H]-Baclofen) from the receptor.
Materials:
-
Cell membranes expressing GABA-B receptors
-
Radiolabeled GABA-B agonist (e.g., [3H]-GABA)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled GABA or Baclofen (for determining non-specific binding)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing GABA-B receptors according to standard laboratory protocols. A critical step is to wash the membranes thoroughly to remove any endogenous GABA.
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled agonist, and assay buffer.
-
Non-specific Binding: Cell membranes, radiolabeled agonist, and a saturating concentration of unlabeled GABA or Baclofen.
-
Competition: Cell membranes, radiolabeled agonist, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Functional Assay (cAMP Inhibition)
This protocol outlines a functional assay to measure the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of GABA-B receptor activation.
Materials:
-
Cells stably expressing GABA-B receptors (e.g., CHO-K1 cells)[10]
-
GABA-B receptor agonist (e.g., GABA or Baclofen)
-
This compound
-
Forskolin (to stimulate cAMP production)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
Procedure:
-
Cell Culture and Plating: Culture the GABA-B receptor-expressing cells and seed them into a 96-well plate at an appropriate density. Allow the cells to adhere overnight.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 20 minutes) at 37°C.[10]
-
Add a fixed concentration of the GABA-B agonist (e.g., EC80) to all wells except the control wells.
-
Add Forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
-
Incubation: Incubate the plate for a time specified by the cAMP detection kit manufacturer (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels using your chosen detection method.
-
Data Analysis:
-
Normalize the data to the response seen with the agonist alone (0% inhibition) and the basal level (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 of this compound.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound dose-response experiments.
Caption: GABA-B receptor signaling pathway and the action of this compound.
Caption: Experimental workflow for a this compound dose-response curve.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Understanding of a Difficult GPCR Aided by DEL and Medicinal Chemistry - X-Chem [x-chemrx.com]
- 5. researchgate.net [researchgate.net]
- 6. An analytical approach to reduce between-plate variation in multiplex assays that measure antibodies to Plasmodium falciparum antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Ensuring Complete and Specific Antagonism of GABA-B Receptors with Saclofen
Welcome to the technical support center for Saclofen, a valuable tool for researchers investigating the role of GABA-B receptors. This guide provides in-depth information, troubleshooting advice, and detailed protocols to help you achieve complete and specific antagonism of GABA-B receptors in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or (RS)-3-Amino-2-(4-chlorophenyl)propylsulfonic acid, is a competitive antagonist of the GABA-B receptor.[1][2] As a sulfonic analogue of the GABA-B agonist baclofen (B1667701), it binds to the GABA-B receptor without activating it, thereby blocking the inhibitory effects of the endogenous ligand, GABA.[3] This antagonism prevents the downstream signaling cascade typically initiated by GABA-B receptor activation, which includes the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels) and the inhibition of adenylyl cyclase.[4][5]
Q2: What are the key differences between this compound and other GABA-B antagonists?
This compound is considered a first-generation, moderately potent GABA-B antagonist. It is often compared with other antagonists such as 2-hydroxy-saclofen, phaclofen (B54434), and the more potent CGP series of compounds. 2-hydroxy-saclofen is generally more potent than this compound.[6][7] Phaclofen is another early antagonist but is considered weaker than this compound.[8] The CGP compounds, such as CGP 55845, are significantly more potent, with affinities in the nanomolar range, compared to the micromolar affinity of this compound.[4] A key practical difference is that this compound has limited ability to cross the blood-brain barrier, making it more suitable for in vitro studies or peripheral applications.[9]
Q3: How should I prepare and store this compound solutions?
For in vitro experiments, this compound can be dissolved in aqueous solutions. Its solubility in water is approximately 10 mg/mL.[8] For electrophysiology, stock solutions are typically prepared in water or a suitable buffer at a concentration of 10-100 mM and stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. On the day of the experiment, the stock solution is diluted to the final working concentration in the artificial cerebrospinal fluid (aCSF) or the appropriate experimental buffer. The stability of baclofen, a related compound, has been shown to be good in aqueous solutions when stored properly, and similar stability can be expected for this compound.[10][11][12]
Q4: What is the typical working concentration for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the experimental preparation and the concentration of the GABA-B agonist being antagonized. Based on its IC50 of approximately 7.8 µM for inhibiting baclofen binding, a common starting concentration for in vitro experiments such as brain slice electrophysiology is in the range of 10-100 µM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Data Presentation: Quantitative Comparison of GABA-B Antagonists
The following table summarizes the binding affinities and potencies of this compound and other commonly used GABA-B receptor antagonists. These values are compiled from various studies and should be used as a guide, as experimental conditions can influence the results.
| Antagonist | Parameter | Value | Species/Preparation | Reference |
| This compound | IC50 | 7.8 µM | Rat cerebellar membranes (vs. Baclofen) | [2] |
| pA2 | 5.3 | Guinea pig ileum | [2][9] | |
| 2-Hydroxy-saclofen | pA2 | 5.0 | Guinea pig ileum | [6][9] |
| Potency vs. This compound | More potent | Central and peripheral nervous system | [6][7] | |
| Phaclofen | Potency vs. This compound | Weaker | - | [8] |
| CGP 55845 | Ki | 4.5 nM | GABA-B Receptor | [5][13] |
| IC50 | 5 nM | GABA-B Receptor | [4][14] | |
| pKi | 8.35 | - | [4][14] |
Mandatory Visualization
GABA-B Receptor Signaling Pathway
Caption: The GABA-B receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Validating this compound Antagonism
Caption: A logical workflow for validating the antagonistic effect of this compound.
Experimental Protocols
Detailed Protocol for Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol provides a step-by-step guide for using this compound to antagonize GABA-B receptor-mediated effects in acute brain slices.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use. The pH should be 7.4.[15][16]
-
Internal Solution (for whole-cell recording): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Store at -20°C.
-
GABA-B Agonist Stock Solution (e.g., Baclofen): Prepare a 10 mM stock solution in deionized water. Store at -20°C.
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature before recording.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.[17][18]
-
Record baseline synaptic activity or membrane potential.
4. Application of this compound and Agonist:
-
Baseline: Record a stable baseline of the parameter of interest (e.g., evoked inhibitory postsynaptic currents, IPSCs).
-
Agonist Application: Apply the GABA-B agonist (e.g., 10 µM Baclofen) to the bath to induce a measurable effect (e.g., reduction in IPSC amplitude).
-
This compound Application: After washing out the agonist, pre-incubate the slice with the desired concentration of this compound (e.g., 50-100 µM) for at least 10-15 minutes.
-
Co-application: While continuing to perfuse with this compound, re-apply the GABA-B agonist. A complete and specific antagonism should block the effect of the agonist.
-
Washout: Wash out both the agonist and this compound to observe the recovery of the agonist-induced effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no antagonism of the GABA-B agonist effect. | 1. Insufficient this compound concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. Degraded this compound solution: Improper storage or repeated freeze-thaw cycles may have reduced the potency of the this compound stock. 3. High concentration of endogenous GABA: In some preparations, high levels of endogenous GABA may require higher concentrations of this compound for effective antagonism. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental conditions. 2. Prepare a fresh stock solution of this compound and store it in single-use aliquots at -20°C. 3. Consider using a GABA uptake inhibitor to reduce the concentration of endogenous GABA, but be aware of potential confounding effects. |
| Variability in the antagonistic effect of this compound. | 1. Inconsistent incubation time: The pre-incubation time with this compound may not be sufficient or consistent across experiments. 2. Fluctuations in perfusion rate: An unstable perfusion rate can lead to inconsistent drug concentrations in the recording chamber. | 1. Ensure a consistent pre-incubation period of at least 10-15 minutes with this compound before applying the agonist. 2. Use a reliable perfusion system and monitor the flow rate to ensure it remains constant throughout the experiment. |
| Apparent non-specific effects of this compound. | 1. Off-target effects: Although generally selective for GABA-B receptors, at very high concentrations, this compound may have effects on other receptors.[6] 2. Changes in pH or osmolarity: The addition of this compound to the experimental buffer may have altered its physicochemical properties. | 1. Use the lowest effective concentration of this compound determined from your dose-response curve. To confirm specificity, test the effect of this compound on responses mediated by other receptors (e.g., GABA-A, glutamate (B1630785) receptors). 2. Check the pH and osmolarity of your final working solution containing this compound to ensure they are within the appropriate physiological range. |
| Precipitation of this compound in the stock or working solution. | 1. Solubility limits exceeded: The concentration of this compound may be too high for the chosen solvent. 2. Improper pH of the solution: The solubility of this compound can be pH-dependent. | 1. Do not exceed the recommended solubility of this compound in aqueous solutions (approx. 10 mg/mL). If a higher concentration is needed, consider using a different solvent, but be mindful of its potential effects on your preparation. 2. Ensure the pH of your stock and working solutions is appropriate to maintain this compound in a soluble state. |
References
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | GABA receptor antagonism elicits feeding in the septohypothalamic nucleus [frontiersin.org]
- 7. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stability of an extemporaneously compounded baclofen oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability Study of Baclofen in an Oral Powder Form Compounded for Pediatric Patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Patch Clamp Protocol [labome.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
Technical Support Center: In Vivo Delivery of Saclofen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Saclofen in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive antagonist of the GABAB receptor.[1] It is a structural analogue of the GABAB agonist, baclofen (B1667701). GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects in the central and peripheral nervous system. By blocking these receptors, this compound can inhibit the effects of endogenous GABA or exogenously applied GABAB agonists.
Q2: What are the key physicochemical properties of this compound?
This compound is a sulfonic analogue of baclofen. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ClNO₃S | |
| Molecular Weight | 249.72 g/mol | |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (HPLC) | |
| IC₅₀ | 7.8 µM (for inhibition of baclofen binding) | [2] |
Q3: How should I prepare this compound for in vivo administration?
This compound is soluble in water up to 10 mM.[3] For in vivo use, it is recommended to dissolve this compound in sterile, pyrogen-free saline or an appropriate buffer. It is advisable to prepare fresh solutions on the day of use.[3] If storage is necessary, solutions can be stored at -20°C for up to one month.[3] Before administration, ensure the solution is at room temperature and free of any precipitates.[3]
Q4: What are the recommended administration routes and dosages for this compound in vivo?
The choice of administration route depends on the experimental question, specifically whether you are targeting central or peripheral GABAB receptors.
-
Intraperitoneal (i.p.) injection: This route is suitable for investigating the systemic or peripheral effects of this compound. A reported dosage for analgesic effects in rats is 1 mg/kg.[2]
-
Intracerebroventricular (i.c.) or intrathecal (i.t.) injection: These routes are necessary to bypass the blood-brain barrier and directly target GABAB receptors in the central nervous system. A reported i.c. dose in rats is 50 µg in a 10 µL volume.[2]
-
Intraplantar (i.pl.) injection: This localized administration is used for studying peripheral effects in specific tissues, such as in pain models. Doses ranging from 12.5 to 100 µg per paw have been used in rats to antagonize the effects of baclofen.[4][5]
Q5: Does this compound cross the blood-brain barrier (BBB)?
Direct experimental data on the BBB permeability of this compound is limited. However, as a structural analogue of baclofen, which is known to have very limited BBB penetration due to active efflux mechanisms, it is highly probable that this compound also has poor BBB permeability.[6] Therefore, for targeting central GABAB receptors, direct administration into the CNS (e.g., i.c. or i.t.) is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in the prepared this compound solution. | - The concentration exceeds the solubility limit in the chosen solvent.- The solution was not properly warmed to room temperature after cold storage. | - Ensure the concentration does not exceed 10 mM in aqueous solutions.- Gently warm the solution and vortex to ensure complete dissolution before use.[3] |
| No observable effect after systemic (e.g., i.p.) administration. | - Insufficient dose to achieve the desired concentration at the target site.- The intended target is within the central nervous system, and this compound is not crossing the BBB.- The experimental model is not sensitive to GABAB receptor antagonism. | - Perform a dose-response study to determine the optimal dose for your model.- If targeting the CNS, use a direct administration route such as i.c. or i.t. injection.- Verify the expression and functionality of GABAB receptors in your experimental model. |
| Variability in experimental results between animals. | - Inconsistent administration technique.- Differences in animal weight leading to variations in the effective dose.- Degradation of this compound in solution. | - Ensure consistent and accurate administration for all animals.- Accurately weigh each animal and adjust the injection volume accordingly.- Prepare fresh solutions for each experiment or use aliquots from a properly stored stock solution.[3] |
| Unexpected or off-target effects observed. | - The dose used is too high, leading to non-specific effects.- Interaction with other receptors at high concentrations. | - Reduce the dose of this compound.- Review the literature for potential off-target effects of this compound at high concentrations. |
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal (i.p.) Injection
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Dissolve this compound: Weigh the calculated amount of this compound and dissolve it in sterile 0.9% saline to the desired final concentration. To aid dissolution, vortexing may be required.
-
Sterile Filtration: For i.p. injections, it is good practice to sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Use the solution immediately. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. For longer-term storage, aliquots can be stored at -20°C for up to one month.[3]
Intracerebroventricular (i.c.) Cannulation and Injection in Rats
This protocol is a general guideline and should be performed under an approved animal use protocol.
-
Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Cannula Implantation: Following sterile surgical procedures, implant a guide cannula aimed at the lateral ventricle. Secure the cannula to the skull with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
Injection Procedure: On the day of the experiment, gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Drug Infusion: Insert an injection cannula connected to a microsyringe pump into the guide cannula. Infuse the this compound solution (e.g., 50 µg in 10 µL of artificial cerebrospinal fluid) over a period of several minutes.
-
Post-injection: Leave the injection cannula in place for a minute following infusion to allow for diffusion and prevent backflow. Replace the dummy cannula.
-
Behavioral Observation: Place the animal in the testing apparatus and begin behavioral observations according to the experimental design.
Visualizations
Caption: this compound antagonizes pre- and postsynaptic GABA-B receptors.
Caption: General workflow for in vivo experiments with this compound.
Caption: Troubleshooting logic for lack of this compound effect in vivo.
References
- 1. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. Baclofen, an agonist at peripheral GABAB receptors, induces antinociception via activation of TEA-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baclofen, an agonist at peripheral GABAB receptors, induces antinociception via activation of TEA-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on brain interstitial fluid distribution and blood-brain barrier transport of baclofen in rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage and Experimental Use of Saclofen
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the long-term storage and effective use of Saclofen in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound is stable for an extended period when stored correctly. For long-term storage, it is recommended to keep the compound at either room temperature or -20°C.[1] Under these conditions, this compound can be stable for at least four years.
Q2: How should I store this compound once it is in a solution?
A2: It is highly recommended to prepare this compound solutions fresh for use on the same day.[2] If storage of a solution is necessary, it should be aliquoted and stored at -20°C for no longer than one month.[2] Before use, the solution should be equilibrated to room temperature, and you should ensure that no precipitate has formed.[2]
Q3: What is the solubility of this compound?
A3: this compound is soluble in water up to a concentration of 10 mM.[3] When preparing stock solutions, it is advisable to use the batch-specific molecular weight found on the product vial and Certificate of Analysis.
Q4: In which solvents can I dissolve this compound?
A4: Water is the recommended solvent for this compound, with a solubility of up to 10 mM.[3] It is also soluble in DMSO.
Q5: Are there any known stability issues with this compound solutions?
A5: Yes, this compound solutions are known to be unstable.[1] For this reason, preparing fresh solutions for each experiment is the best practice to ensure the compound's integrity and activity.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments involving this compound.
Issue 1: Unexpected or Absent Antagonist Effect of this compound
| Possible Cause | Troubleshooting Step |
| Degraded this compound Solution | This compound solutions are unstable and should be prepared fresh. If using a previously frozen stock, its efficacy may be diminished. Prepare a fresh solution and repeat the experiment. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Ensure you are using the correct molecular weight from the product's Certificate of Analysis. Perform a concentration-response curve to determine the optimal antagonist concentration for your specific experimental setup. |
| Low Receptor Expression | The cell line or tissue preparation may have low expression levels of GABAB receptors. Confirm receptor expression using techniques such as Western blot, qPCR, or immunohistochemistry. |
| Receptor Desensitization | Prolonged or repeated application of a GABAB agonist can lead to receptor desensitization, potentially masking the effect of the antagonist. Allow for a sufficient washout period between agonist applications. |
| pH of the Solution | The pH of your experimental buffer can affect the charge and conformation of both the receptor and the ligand. Ensure the pH of your artificial cerebrospinal fluid (aCSF) or other buffers is within the optimal physiological range (typically 7.2-7.4). |
Issue 2: Precipitation of this compound in Solution
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | Do not exceed the recommended maximum concentration of 10 mM in water. If a higher concentration is required, consider using a small amount of DMSO to aid dissolution before diluting in your aqueous buffer. |
| Incorrect Buffer Composition | Components of your buffer (e.g., high concentrations of certain salts) may interact with this compound and cause it to precipitate. When preparing aCSF, ensure all salts are fully dissolved before adding this compound. |
| Low Temperature | If a concentrated stock solution was stored at a low temperature, this compound may precipitate out. Before use, gently warm the solution to room temperature and vortex to ensure it is fully redissolved. Visually inspect for any particulate matter. |
Experimental Protocols
Key Experiment: In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol details the use of this compound to antagonize the effects of a GABAB receptor agonist (e.g., baclofen) on neuronal activity in brain slices.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2.5 CaCl2, 1.3 MgCl2, and 10 D-glucose. The solution should be continuously bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.[1]
-
Intracellular Solution: For whole-cell recordings, a typical intracellular solution may contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with the pH adjusted to 7.3 with KOH.
-
Drug Solutions: Prepare stock solutions of baclofen (B1667701) and this compound in water. On the day of the experiment, dilute the stock solutions in aCSF to the final desired concentrations.
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., a rodent) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer the slices to a holding chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature before recording.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Using infrared differential interference contrast (IR-DIC) microscopy, identify a neuron for recording.
-
Establish a whole-cell patch-clamp recording with a borosilicate glass pipette (3-6 MΩ resistance) filled with the intracellular solution.
-
Record the baseline neuronal activity (e.g., membrane potential or holding current).
4. Drug Application and Data Acquisition:
-
Bath-apply the GABAB receptor agonist (e.g., 10 µM baclofen) and record the resulting change in neuronal activity (e.g., hyperpolarization of the membrane potential or an outward current in voltage-clamp).
-
Wash out the agonist with aCSF until the neuron returns to its baseline activity.
-
Pre-incubate the slice with this compound (e.g., 100 µM) for 10-15 minutes.
-
While continuing to perfuse with this compound, co-apply the GABAB agonist (10 µM baclofen) and record the neuronal response. A successful antagonism by this compound will result in a significant reduction or complete block of the agonist-induced response.
Mandatory Visualizations
GABAB Receptor Signaling Pathway
Caption: GABAB receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vitro Antagonist Screening
Caption: Workflow for testing this compound's antagonist activity in vitro.
References
Saclofen purity and its impact on experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of saclofen in experimental settings. Particular focus is given to the impact of compound purity on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a competitive antagonist of the GABA-B (γ-aminobutyric acid, type B) receptor.[1][2] It is a sulfonic analogue of the inhibitory neurotransmitter GABA and is used to block the effects of GABA-B receptor agonists like baclofen (B1667701).[1] Its primary role in research is to help elucidate the functional significance of GABA-B receptors in mediating slow inhibitory postsynaptic potentials in the brain and peripheral nervous system.[1][3]
Q2: What is the recommended purity level for this compound in different experimental assays? A2: For most in vitro and in vivo experiments, a this compound purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is recommended.[1] For highly sensitive assays, such as radioligand binding studies or quantitative electrophysiology, using a purity of >99% is advisable to minimize confounding effects from impurities.
Q3: How should I properly store this compound powder and its solutions? A3:
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Powder: this compound as a crystalline solid should be stored at -20°C for long-term stability, where it can be stable for ≥ 4 years.[1] Some suppliers suggest room temperature storage is also acceptable for the solid form.[2]
-
Solutions: It is highly recommended to prepare solutions fresh on the day of the experiment.[2] If storage is necessary, aqueous solutions can be stored at -20°C for up to one month.[2] Before use, ensure the solution is fully thawed, equilibrated to room temperature, and checked for any precipitation.[2]
Q4: What are the potential impurities in this compound and how can they affect my results? A4: Potential impurities can arise from the synthesis process or degradation. These may include unreacted starting materials, by-products, or stereoisomers. This compound is a sulfonic analogue of baclofen, and impurities may be structurally related to baclofen impurities.[4][5][6] The presence of impurities can lead to several issues:
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Reduced Potency: Impurities effectively lower the concentration of the active antagonist, leading to an underestimation of its potency (IC50 or pA2 values).
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Off-Target Effects: Impurities may have their own pharmacological activity, potentially interacting with other receptors or cellular targets, leading to misinterpreted results.
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Variability: Batch-to-batch differences in impurity profiles can introduce significant variability in experimental outcomes.
Q5: I am observing inconsistent results between different batches of this compound. What could be the cause? A5: Inconsistent results between batches are often linked to variations in purity and the specific impurity profile. It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the supplier which details the purity determined by methods like HPLC.[7] Molecular weight can also vary between batches due to hydration, which will affect the preparation of stock solutions.
Troubleshooting Guides
Issue 1: Lower than Expected Antagonist Activity in a GABA-B Receptor Binding Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure this compound | 1. Verify the purity from the supplier's Certificate of Analysis (CoA). 2. If purity is <98%, consider sourcing a new batch with higher purity. 3. Perform an in-house purity analysis via HPLC if possible. | Higher purity this compound should exhibit a more potent and consistent inhibition of agonist binding. |
| Incorrect Solution Concentration | 1. Recalculate molarity based on the batch-specific molecular weight provided on the CoA. 2. Ensure the compound is fully dissolved. This compound has limited solubility in water and DMSO.[1] 3. Prepare fresh solutions for each experiment.[2] | Accurate concentration will lead to reliable and reproducible IC50 values. |
| Compound Degradation | 1. Avoid repeated freeze-thaw cycles of stock solutions. 2. Prepare fresh solutions from solid powder for critical experiments. 3. Check for any discoloration or precipitation in the stock solution. | Using fresh, non-degraded this compound will ensure maximal antagonist activity. |
| Assay Conditions | 1. Optimize incubation time to ensure equilibrium is reached. 2. Verify the concentration of the radiolabeled agonist is appropriate (typically at or below its Kd). | Correct assay conditions are essential for accurately determining antagonist affinity.[8] |
Issue 2: Unexpected Electrophysiological Responses
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects of Impurities | 1. Source the highest purity this compound available (>99%). 2. Run control experiments with the vehicle solution to rule out solvent effects. 3. If possible, test for activity at other related receptors (e.g., GABA-A) to check for non-specific effects. | High-purity this compound should selectively antagonize GABA-B mediated currents without affecting other channels or receptors. |
| pH of Solution | 1. This compound is a sulfonic acid analog. Ensure the final pH of your recording solution is buffered and stable after adding this compound. | A stable physiological pH is critical for maintaining cell health and normal receptor function. |
| Solubility Issues | 1. This compound has limited solubility. Ensure it is fully dissolved in the working solution. 2. Use gentle warming or sonication if necessary, but be cautious of degradation. | A homogenous solution ensures consistent delivery of the antagonist to the tissue preparation. |
Data Summary Tables
Table 1: this compound Purity and Technical Data
| Parameter | Value | Source |
| Chemical Name | (RS)-3-Amino-2-(4-chlorophenyl)propylsulfonic acid | [2] |
| Molecular Formula | C₉H₁₂ClNO₃S | [1] |
| Molecular Weight | 249.72 g/mol (may vary by batch) | [1] |
| Typical Purity | ≥98% (HPLC) | [1] |
| IC50 | ~7.8 µM (for inhibition of baclofen binding) | [1][2] |
| Appearance | Crystalline solid | [1] |
Table 2: Solubility Data for this compound
| Solvent | Maximum Concentration | Source |
| Water | 10 mM (2.5 mg/mL) | |
| 0.1 M NaOH | 10 mg/mL | [1] |
| DMSO | 0.3 mg/mL | [1] |
Key Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for GABA-B Receptor
This protocol is designed to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled GABA-B agonist (e.g., [³H]-Baclofen) for binding to receptors in a rat brain membrane preparation.
1. Materials:
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Receptor Source: Rat cortical membrane homogenate.
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Radioligand: [³H]-Baclofen (specific activity ~50-80 Ci/mmol).
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Test Compound: this compound (high purity, >98%).
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Non-specific Binding Control: Unlabeled Baclofen (1 mM).
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Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
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Filtration: GF/B glass fiber filters, vacuum filtration manifold.
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Scintillation Cocktail & Counter.
2. Procedure:
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Prepare this compound Dilutions: Perform a serial dilution of this compound in the assay buffer to create a range of concentrations (e.g., 10⁻⁹ M to 10⁻³ M).
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Assay Setup: In triplicate, add the following to microcentrifuge tubes:
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Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Baclofen (at a final concentration near its Kd), 100 µL membrane homogenate.
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Non-specific Binding (NSB): 50 µL unlabeled Baclofen, 50 µL [³H]-Baclofen, 100 µL membrane homogenate.
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This compound Competition: 50 µL of each this compound dilution, 50 µL [³H]-Baclofen, 100 µL membrane homogenate.
-
-
Incubation: Incubate all tubes at room temperature for 30 minutes to allow the binding to reach equilibrium.
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Termination & Filtration: Rapidly terminate the reaction by adding 4 mL of ice-cold assay buffer to each tube, followed immediately by vacuum filtration through the GF/B filters. Wash the filters three times with 4 mL of ice-cold buffer to separate bound from free radioligand.
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Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours before counting in a liquid scintillation counter.
3. Data Analysis:
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Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB tubes from all other tubes.
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Plot the percentage of specific binding against the log concentration of this compound.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Visualizations
Caption: Canonical GABA-B receptor signaling pathway and point of this compound antagonism.
Caption: Workflow for a competitive radioligand binding experiment using this compound.
Caption: Decision tree for troubleshooting low this compound antagonist activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 3. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baclofen impurities: Facile synthesis and novel environmentally benign chromatographic method for their simultaneous determination in baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an RP-HPLC Method for Organic Impurity Profiling in Baclofen Utilizing Robustness Through a Quality-by-Design (QbD) Approach: A Comprehensive Forced Degradation Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Saclofen Solubility and Solution Preparation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saclofen, a selective GABAB receptor antagonist. The focus of this guide is to address challenges related to its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has limited solubility in water. Published data indicates a maximum concentration of 10 mM in water, which is equivalent to approximately 2.5 mg/mL.[1][2]
Q2: In which organic solvents can I dissolve this compound?
A2: this compound shows better solubility in some organic solvents and alkaline solutions. It is soluble in DMSO and 0.1 M NaOH.[3][4] However, for cell-based assays, it's crucial to keep the final DMSO concentration low (typically below 0.1%) to avoid solvent-induced cellular toxicity.[3]
Q3: Is it necessary to heat or sonicate this compound to dissolve it?
A3: Yes, sonication can help accelerate the dissolution of this compound, especially in solvents like DMSO where it has higher solubility.[3] Gentle warming can also be employed, but care should be taken to avoid degradation of the compound.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare stock solutions in a solvent where this compound has higher solubility, such as DMSO.[3] For example, a stock solution of up to 22.03 mM (approximately 5.5 mg/mL) can be prepared in DMSO with the aid of sonication.[3] For aqueous-based experiments, a stock solution can be prepared in water up to 10 mM.[1][2]
Q5: How stable are this compound solutions and how should they be stored?
A5: Aqueous solutions of this compound are generally unstable and it is recommended to prepare them fresh on the day of use.[2][5] If storage is necessary, solutions can be stored at -20°C for up to one month.[2] Always allow the solution to equilibrate to room temperature and ensure there is no precipitate before use.[2] The solid form of this compound is stable for at least four years when stored at -20°C.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in water. | Limited aqueous solubility of this compound. | - Use a different solvent such as DMSO or 0.1 M NaOH where solubility is higher.[3][4] - If using water, do not exceed a concentration of 10 mM (2.5 mg/mL).[1][2] - Use sonication to aid dissolution.[3] |
| Precipitate forms after diluting a DMSO stock solution into an aqueous buffer. | This compound is precipitating out of the aqueous solution due to its lower solubility. | - Ensure the final concentration in the aqueous buffer does not exceed the aqueous solubility limit (10 mM). - Prepare the final dilution immediately before the experiment. - Consider using a co-solvent system if the experimental design allows.[6][7] |
| Inconsistent experimental results. | Degradation of this compound in solution. | - Always prepare fresh solutions for each experiment.[2][5] - If using a stored frozen solution, ensure it is fully thawed and vortexed before use to redissolve any precipitate.[2] |
| Difficulty seeing the small amount of powder in the vial. | The powder may be a thin film or have dispersed due to static electricity. | - Centrifuge the vial briefly to collect all the powder at the bottom before opening. - Add the solvent directly to the vial to ensure all the compound is dissolved.[3] |
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 2.5 | 10 | [1][2] |
| DMSO | 5.5 | 22.03 | [3] |
| DMSO | 0.3 | ~1.2 | [4] |
| 0.1 M NaOH | 10 | ~40 | [4] |
Note: The molecular weight of this compound is 249.72 g/mol . Batch-specific molecular weights may vary.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
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Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 2.497 mg.
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Add the this compound powder to a sterile microcentrifuge tube.
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Add the desired volume of sterile, deionized water (e.g., 1 mL).
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Vortex the solution vigorously.
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If the powder does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure there are no undissolved particles.
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Use the solution immediately.
Protocol 2: Preparation of a 20 mM DMSO Stock Solution of this compound
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Weigh out the required amount of this compound powder. For 1 mL of a 20 mM solution, you will need 4.994 mg.
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Add the this compound powder to a sterile, chemical-resistant tube.
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Add the desired volume of high-purity DMSO (e.g., 1 mL).
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Vortex the solution until the powder is dissolved. Sonication can be used to expedite this process.[3]
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Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified GABA-B receptor signaling pathway.
References
- 1. This compound | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 3. This compound | GABA Receptor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. ijbpas.com [ijbpas.com]
Validation & Comparative
Saclofen Versus Phaclofen: A Comparative Guide to GABA-B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of saclofen and phaclofen (B54434), two foundational competitive antagonists of the γ-aminobutyric acid type B (GABA-B) receptor. While both have been instrumental in the pharmacological characterization of the GABA-B system, they exhibit significant differences in potency and experimental utility.
GABA-B Receptor Signaling Pathway
GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system.[1][2][3] Upon activation by an agonist like GABA or baclofen (B1667701), the receptor couples to inhibitory Gαi/o proteins.[1] This initiates a signaling cascade involving the dissociation of the Gα and Gβγ subunits, leading to the modulation of downstream effectors.[1] Key effects include the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels; the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization; and the inhibition of voltage-gated calcium channels, which suppresses neurotransmitter release.[1][4] Competitive antagonists like this compound and phaclofen bind to the receptor at the same site as GABA but do not activate it, thereby blocking these downstream inhibitory signals.[2]
Caption: GABA-B receptor signaling pathway and points of antagonism.
Quantitative Data Comparison
Experimental data consistently demonstrates that this compound is a significantly more potent GABA-B antagonist than phaclofen across various preparations. Phaclofen, the phosphonic acid analogue of baclofen, was the first selective GABA-B antagonist discovered but is considered a relatively weak antagonist.[5][6][7] this compound, the sulphonic acid analogue, generally exhibits an order of magnitude greater potency.[8][9]
Table 1: Binding Affinity and Potency
| Compound | Preparation | Assay Type | Value | Reference(s) |
| Phaclofen | Rat Cortical Membranes | [³H]-(-)-Baclofen Binding | IC₅₀ = 229 µM | [10] |
| Rat Cerebellar Membranes | [³H]-(-)-Baclofen Binding | IC₅₀ = 118 µM | [8] | |
| Recombinant Human Receptor | Functional Assay | pIC₅₀ < 4 (Low affinity) | [5] | |
| This compound | Rat Cerebellar Membranes | [³H]-(-)-Baclofen Binding | IC₅₀ = 7.8 µM | [8][11] |
| Guinea Pig Ileum | Functional Assay (pA₂) | pA₂ = 5.3 | [9] | |
| Rat Cortical Slices | Functional Assay (pA₂) | pA₂ = 5.3 | [9] | |
| Recombinant Human Receptor | Functional Assay | pIC₅₀ < 4 (Low affinity) | [5] | |
| 2-Hydroxy-saclofen | Rat Cerebellar Membranes | [³H]-(-)-Baclofen Binding | IC₅₀ = 5.1 µM | [8] |
| Guinea Pig Ileum | Functional Assay (pA₂) | pA₂ = 5.0 | [9][12] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the specific binding of a radioligand. pA₂: The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. pIC₅₀: The negative logarithm of the IC₅₀ value.
Experimental Protocols and Workflows
The quantitative data presented above are primarily derived from two key experimental paradigms: radioligand binding assays and functional electrophysiological or tissue-based assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity (IC₅₀, Kᵢ) of an unlabeled compound (e.g., this compound or phaclofen) by measuring its ability to compete with a radiolabeled ligand for binding to the GABA-B receptor.
Protocol Summary (Adapted from Drew et al., 1990 and others): [8][13][14]
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Membrane Preparation: Rat brains (cortex or cerebellum) are homogenized in an ice-cold buffer. The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA and other interfering substances. The final pellet is resuspended to a specific protein concentration.[14]
-
Binding Reaction: A fixed concentration of a radioligand (e.g., --INVALID-LINK---baclofen) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound or phaclofen).
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed quickly with an ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled agonist (e.g., 1 mM baclofen). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is then determined by plotting the percent inhibition of specific binding against the log concentration of the antagonist.[14]
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiology (Brain Slice Recording)
This functional assay measures the ability of an antagonist to block the physiological effects of a GABA-B agonist on neuronal activity, such as the hyperpolarization caused by the activation of GIRK channels.
Protocol Summary (Adapted from Mott et al., 1999): [15]
-
Slice Preparation: A rat is anesthetized and decapitated. The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Thin slices (e.g., 300-400 µm) of a specific brain region (e.g., hippocampus or cortex) are prepared using a vibratome.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A neuron is visualized, and a glass microelectrode is used to perform whole-cell patch-clamp recording.
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Baseline Measurement: A stable baseline membrane potential is recorded. A GABA-B agonist (e.g., baclofen) is applied to the slice via the perfusion system, which typically causes a hyperpolarization of the neuron.[15]
-
Antagonist Application: The slice is washed to remove the agonist. The antagonist (this compound or phaclofen) is then perfused over the slice for a period, followed by the co-application of the agonist and antagonist.
-
Data Analysis: The magnitude of the agonist-induced hyperpolarization in the absence and presence of the antagonist is measured. The ability of the antagonist to reduce or block the agonist's effect is quantified. By using multiple concentrations of the antagonist, a dose-response curve can be generated and the pA₂ value calculated to determine antagonist potency.[15]
Caption: Workflow for brain slice electrophysiology recording.
Summary of Key Differences
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Potency: this compound is consistently reported to be a more potent GABA-B antagonist than phaclofen. Binding studies show its IC₅₀ value is approximately 15 times lower than that of phaclofen.[8] Functional assays in peripheral and central preparations confirm this higher potency.[9][16]
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Chemical Structure: Phaclofen is a phosphonic acid analogue of baclofen, while this compound is a sulphonic acid analogue. This structural difference is the basis for their differing potencies.
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Blood-Brain Barrier: A significant limitation for both early antagonists is their poor penetration of the blood-brain barrier, which restricts their use in systemic in vivo studies of central GABA-B function.[1][7]
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Selectivity: Both compounds are considered selective for GABA-B receptors over GABA-A receptors.[10][16]
Conclusion
Both this compound and phaclofen have been invaluable tools for the initial characterization of GABA-B receptors. However, for most applications, this compound is the superior choice due to its significantly higher potency. Phaclofen's primary utility today is largely historical and for specific comparative studies where a weaker antagonist is required. Researchers should be aware of the potency differences when designing experiments and interpreting data. For in vivo studies requiring systemic administration, newer, brain-penetrant antagonists (e.g., CGP 35348, CGP 55845) are necessary.[1][15] This guide underscores the importance of selecting the appropriate pharmacological tool based on quantitative data to ensure robust and reproducible experimental outcomes.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. GABA-B Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 4. GABAB receptor - Wikipedia [en.wikipedia.org]
- 5. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phaclofen: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phaclofen - Wikipedia [en.wikipedia.org]
- 8. Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, this compound, 3-aminopropylphosphonic acid and related GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. GABAB receptor antagonism by resolved (R)-saclofen in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Saclofen and 2-hydroxy-saclofen Potency at the GABAʙ Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of two key γ-aminobutyric acid type B (GABAʙ) receptor antagonists: Saclofen and its hydroxylated analog, 2-hydroxy-saclofen. The information presented is collated from experimental studies to assist researchers in selecting the appropriate antagonist for their specific research needs. Both compounds are competitive antagonists at the GABAʙ receptor, but they exhibit notable differences in their potency.
Quantitative Potency Comparison
Experimental data consistently demonstrates that this compound is a more potent GABAʙ receptor antagonist than 2-hydroxy-saclofen. The following table summarizes the available quantitative data from various studies. It is important to consider that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Compound | Assay Type | Preparation | Parameter | Value | Reference |
| This compound | Functional Assay (Baclofen-induced depression of twitch contractions) | Guinea pig ileum & Rat cortical slices | pA2 | 5.3 | [1] |
| Radioligand Binding Assay (Inhibition of [³H]Baclofen binding) | Rat cerebellar membranes | IC50 | 7.8 µM | [2] | |
| 2-hydroxy-saclofen | Functional Assay (Baclofen-induced depression of twitch contractions) | Guinea pig ileum & Rat cortical slices | pA2 | 5.0 | [1][3] |
| Radioligand Binding Assay (Displacement of [³H]Baclofen) | Rat cerebrum | Potency vs. Phaclofen | >10-fold more potent | [4] |
The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a measure of antagonist potency. The higher pA2 value for this compound (5.3) compared to 2-hydroxy-saclofen (5.0) indicates its greater potency in functional assays[1]. In fact, one study explicitly states that this compound is at least twice as potent as 2-hydroxy-saclofen[1]. It is also noteworthy that the biological activity of 2-hydroxy-saclofen resides in its (S)-enantiomer.
GABAʙ Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the GABAʙ receptor and the mechanism of action for competitive antagonists like this compound and 2-hydroxy-saclofen.
Experimental Protocols
The potency of this compound and 2-hydroxy-saclofen is typically determined through functional assays and radioligand binding assays.
Functional Assay: Guinea Pig Ileum Twitch Contraction
This assay measures the ability of an antagonist to reverse the inhibitory effect of a GABAʙ agonist (e.g., baclofen) on muscle contractions.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) and maintained at 37°C, aerated with 95% O₂ and 5% CO₂.
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Stimulation: The tissue is subjected to electrical field stimulation to induce regular "twitch" contractions, which are recorded using an isometric transducer.
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Agonist Administration: A cumulative concentration-response curve for a GABAʙ agonist like baclofen (B1667701) is generated. The agonist inhibits the twitch contractions in a concentration-dependent manner.
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Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or 2-hydroxy-saclofen) for a predetermined period.
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Second Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
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Data Analysis: The potency of the antagonist is determined by the extent of the rightward shift in the agonist's concentration-response curve. The pA2 value is then calculated using a Schild plot analysis[3].
Radioligand Binding Assay
This assay measures the affinity of the antagonist for the GABAʙ receptor by quantifying its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebrum or cerebellum) is homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer[5].
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled GABAʙ agonist (e.g., [³H]baclofen) and varying concentrations of the unlabeled antagonist (this compound or 2-hydroxy-saclofen)[4]. Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity[6].
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to a Ki (inhibition constant) value.
Conclusion
Both this compound and 2-hydroxy-saclofen are valuable tools for studying the GABAʙ receptor system. However, the experimental data clearly indicates that This compound is the more potent antagonist . The choice between these two compounds will depend on the specific requirements of the experiment, including the desired potency and the experimental model being used. For studies requiring a more potent and well-characterized antagonist, this compound would be the preferred choice.
References
- 1. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 2-hydroxy-saclofen, an antagonist of GABAB action, upon the binding of baclofen and other receptor ligands in rat cerebrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Validating the Blockade of Baclofen-Induced Currents by Saclofen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of saclofen's ability to block baclofen-induced currents, supported by experimental data. It is designed to assist researchers in evaluating the antagonistic properties of this compound at the GABA-B receptor.
Executive Summary
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the antagonistic relationship between this compound and baclofen (B1667701) at the GABA-B receptor.
| Parameter | Antagonist | Agonist | Preparation | Value | Reference |
| pA2 | This compound | Baclofen | Guinea pig ileum & Rat cortical slices | 5.3 | [1] |
| pA2 | 2-Hydroxy-saclofen | Baclofen | Guinea pig ileum | 5.0 | [2] |
| IC50 | This compound | --INVALID-LINK---baclofen | Rat cerebellar membranes | 7.8 µM | [3] |
pA2 : A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist. IC50 : The concentration of an inhibitor where the response (or binding) is reduced by half.
Signaling Pathway and Antagonism
Baclofen, an agonist at the GABA-B receptor, initiates a signaling cascade that leads to neuronal inhibition. This is primarily achieved through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane. This compound, as a competitive antagonist, binds to the same site on the GABA-B receptor as baclofen but does not activate the receptor. By occupying the binding site, this compound prevents baclofen from binding and initiating the downstream signaling events.
Experimental Protocols
This section details a standard methodology for validating the blockade of baclofen-induced currents by this compound using whole-cell voltage-clamp electrophysiology.
Whole-Cell Voltage-Clamp Recording of Baclofen-Induced GIRK Currents
1. Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a suitable cell line stably expressing the GABA-B receptor and GIRK channels.
-
Plate cells on glass coverslips treated with an appropriate substrate (e.g., poly-L-lysine) and maintain in a suitable culture medium.
-
Use cells for recording 7-14 days after plating.
2. Electrophysiological Recording Setup:
-
Mount the coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution.
-
Use a patch-clamp amplifier and a data acquisition system.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
3. Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
4. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the membrane potential at -70 mV in voltage-clamp mode.
-
Apply a series of voltage steps to monitor the current-voltage (I-V) relationship.
-
Obtain a stable baseline recording in the external solution.
-
Apply baclofen at its approximate EC₅₀ concentration (e.g., 10 µM) to induce an outward potassium current.
-
After the baclofen-induced current reaches a steady state, co-apply different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) with the same concentration of baclofen.
-
To construct a dose-response curve, apply increasing concentrations of baclofen in the absence and presence of a fixed concentration of this compound.
-
Wash out the drugs with the external solution to allow the current to return to baseline.
5. Data Analysis:
-
Measure the peak amplitude of the baclofen-induced outward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition of the baclofen-induced current by each concentration of this compound.
-
Construct dose-response curves for baclofen in the absence and presence of this compound.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log[antagonist] concentration. The x-intercept of the linear regression will give the pA2 value. A slope of 1 is indicative of competitive antagonism.
Conclusion
The available data from both binding and functional assays, including electrophysiological studies, strongly support the role of this compound as a competitive antagonist at the GABA-B receptor. It effectively blocks the actions of the agonist baclofen, including the induction of GIRK currents. For researchers investigating the GABA-B receptor system, this compound serves as a reliable tool to dissect the physiological and pathological roles of this important neuronal signaling pathway. Further detailed electrophysiological studies, particularly those involving Schild analysis, would provide a more precise quantification of this competitive antagonism at the level of ion channel function.
References
- 1. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to GABA-B Receptor Antagonists: Saclofen vs. CGP 35348
This guide provides a detailed comparison of two widely used γ-aminobutyric acid type B (GABA-B) receptor antagonists: Saclofen and CGP 35348. The information presented herein is compiled from various experimental studies to aid researchers, scientists, and drug development professionals in selecting the appropriate antagonist for their specific experimental needs.
Introduction to GABA-B Receptor Antagonism
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. These receptors are implicated in a variety of physiological and pathological processes, making their antagonists valuable tools for research and potential therapeutic agents. This compound and CGP 35348 are two of the most commonly used competitive antagonists in the study of GABA-B receptor function.
At a Glance: this compound vs. CGP 35348
| Feature | This compound | CGP 35348 |
| Chemical Class | Sulphonic acid analogue of baclofen | Phosphinic acid derivative |
| Primary Action | Competitive GABA-B receptor antagonist | Competitive GABA-B receptor antagonist |
| Affinity | Micromolar range | Micromolar range |
| Blood-Brain Barrier | Limited brain penetration | Brain-penetrant |
| Primary Applications | In vitro preparations (e.g., brain slices, peripheral tissues) | In vivo studies of CNS effects |
Quantitative Comparison: Potency and Affinity
The following table summarizes the available quantitative data for this compound and CGP 35348. It is crucial to note that this data is compiled from different studies using varied experimental conditions (e.g., tissue preparation, radioligand, species). Therefore, a direct comparison of the absolute values should be made with caution.
| Compound | Parameter | Value | Preparation | Reference |
| This compound | IC50 | 7.8 µM | Rat cerebellar membranes | |
| pA2 | 5.3 | Guinea pig ileum | ||
| CGP 35348 | IC50 | 34 µM | Rat cortical membranes | |
| Apparent pA2 | 9.0 - 9.3 | Rat spinal cord (in vivo) |
Note on pA2 values: The pA2 value represents the negative logarithm of the molar concentration of an antagonist required to produce a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Key Differentiators
CGP 35348 is a phosphinic acid derivative known for its ability to penetrate the blood-brain barrier, making it a valuable tool for in vivo studies investigating the role of GABA-B receptors in the central nervous system. Research has highlighted its utility in studying the behavioral effects of GABA-B receptor modulation.
This compound , a sulphonic acid analogue of the GABA-B agonist baclofen, is one of the earlier developed selective GABA-B antagonists. Its use is more established in in vitro preparations, such as brain slices and peripheral tissues, due to its limited ability to cross the blood-brain barrier. It serves as a standard competitive antagonist for elucidating the physiological functions of GABA-B receptors in isolated systems.
Signaling Pathway and Experimental Workflow
To provide a better understanding of the context in which these antagonists are studied, the following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Assessing the Cross-Reactivity of Saclofen with GABA-A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of Saclofen at γ-aminobutyric acid type A (GABA-A) and type B (GABA-B) receptors. The information presented herein is compiled from experimental studies to objectively assess the cross-reactivity of this compound and assist researchers in its appropriate application.
Executive Summary
This compound is a well-established competitive antagonist of GABA-B receptors. Experimental data consistently demonstrate its activity at this receptor subtype. In contrast, there is a lack of evidence for direct interaction or significant functional antagonism by this compound at GABA-A receptors. Studies on closely related analogs, such as 2-hydroxy-saclofen, have shown no effect on GABA-A receptor-mediated responses, further supporting the selectivity of this class of compounds for the GABA-B receptor. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: this compound Activity at GABA Receptors
The following table summarizes the quantitative data available for this compound's activity at GABA-B receptors. No comparable binding affinity or functional inhibition has been reported for GABA-A receptors.
| Receptor Subtype | Ligand | Assay Type | Parameter | Value | Reference |
| GABA-B | This compound | Inhibition of --INVALID-LINK---baclofen binding (rat cerebellar membranes) | IC₅₀ | 7.8 µM | [1] |
| GABA-B | This compound | Functional antagonism of baclofen (B1667701) (guinea pig ileum and rat cortical slices) | pA₂ | 5.3 | [2] |
| GABA-A | This compound | Not reported | - | No significant activity observed | Inferred from selectivity statements and analog data[3] |
Note: The pA₂ value is a measure of the potency of a competitive antagonist. An estimated pA₂ of 5.3 corresponds to a concentration of approximately 5 µM of this compound required to shift the agonist dose-response curve by a factor of two.
Experimental Protocols
Detailed methodologies for assessing the binding and functional activity at GABA-A and GABA-B receptors are crucial for understanding the selectivity of compounds like this compound.
GABA-A Receptor Binding Assay
A standard method to determine the binding affinity of a compound to GABA-A receptors is through a competitive radioligand binding assay using [³H]muscimol, a potent GABA-A agonist.
Objective: To measure the ability of this compound to displace the binding of [³H]muscimol from GABA-A receptors in a brain membrane preparation.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]muscimol (specific activity ~10-30 Ci/mmol)
-
Non-specific binding control: Unlabeled GABA (1 mM) or bicuculline (B1666979) (100 µM)
-
Test compound: this compound at various concentrations
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in binding buffer and centrifugation three times to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.2-0.5 mg/mL.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, [³H]muscimol (final concentration ~1-5 nM), and either binding buffer (for total binding), unlabeled GABA (for non-specific binding), or varying concentrations of this compound.
-
Incubate at 4°C for 20-30 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]muscimol binding) from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GABA-B Receptor Functional Assay
The functional antagonism of this compound at GABA-B receptors can be assessed by measuring its ability to block the effects of a GABA-B agonist, such as baclofen, in a physiological preparation.
Objective: To determine the pA₂ value of this compound as a competitive antagonist at GABA-B receptors in the guinea pig ileum preparation.
Materials:
-
Guinea pig ileum segment
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6), gassed with 95% O₂ / 5% CO₂.
-
GABA-B agonist: Baclofen
-
Test antagonist: this compound
-
Organ bath with an isometric force transducer
Procedure:
-
Tissue Preparation:
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
-
Agonist Dose-Response Curve:
-
Induce twitch contractions of the ileum by electrical field stimulation.
-
Establish a cumulative concentration-response curve for the inhibitory effect of baclofen on these twitch contractions.
-
-
Antagonist Incubation:
-
Wash the tissue to remove the baclofen.
-
Incubate the preparation with a fixed concentration of this compound for 20-30 minutes.
-
-
Second Agonist Dose-Response Curve:
-
In the continued presence of this compound, re-establish the baclofen concentration-response curve.
-
-
Data Analysis:
-
Compare the baclofen dose-response curves in the absence and presence of this compound. A competitive antagonist will cause a parallel rightward shift of the curve without affecting the maximum response.
-
Calculate the dose ratio (the ratio of the EC₅₀ of baclofen in the presence of this compound to the EC₅₀ in its absence).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.
-
The pA₂ value is the x-intercept of the Schild plot, representing the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the original response.
-
Mandatory Visualizations
GABAergic Signaling Pathways
The following diagram illustrates the distinct signaling mechanisms of GABA-A and GABA-B receptors.
Caption: GABA-A and GABA-B receptor signaling pathways.
Experimental Workflow for Assessing Receptor Cross-Reactivity
The following diagram outlines a typical workflow for evaluating the cross-reactivity of a compound like this compound at GABA-A and GABA-B receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Saclofen: A Comparative Guide for In Vitro Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Saclofen, a competitive GABA-B (GABAB) receptor antagonist, with other commonly used antagonists. By examining their performance in in vitro receptor binding assays, this document aims to equip researchers with the necessary data to make informed decisions for their experimental designs. The following sections detail the binding affinities of this compound and its alternatives, provide a comprehensive experimental protocol for receptor binding assays, and illustrate the experimental workflow.
Comparative Analysis of GABAB Receptor Antagonists
This compound is a widely utilized competitive antagonist for the GABAB receptor, exhibiting an IC50 of 7.8 μM in inhibiting the binding of the agonist baclofen (B1667701) to rat cerebellar membranes[1][2]. To ascertain its specificity, it is crucial to compare its binding profile with that of other established GABAB receptor antagonists. This section presents a summary of the binding affinities for this compound and its alternatives.
| Compound | Target Receptor | Parameter | Value (µM) | Species/Tissue |
| This compound | GABAB | IC50 | 7.8 | Rat Cerebellar Membranes [1][2] |
| Phaclofen (B54434) | GABAB | IC50 | 76 - 229 | Rat Cerebellar/Cortical Membranes[3] |
| 2-Hydroxythis compound | GABAB | pA2 | ~10 | Guinea Pig Ileum / Rat Cortical Slices[4][5] |
| CGP 52432 | GABAB | IC50 | 0.085 | Rat Cerebral Cortex[3][6][7][8] |
| CGP 55845 | GABAB | IC50 | 0.005 | N/A[9][10] |
Table 1: Comparative Binding Affinities of GABAB Receptor Antagonists. This table summarizes the reported binding affinities (IC50 or pA2 values) of this compound and alternative antagonists for the GABAB receptor. Lower values indicate higher binding affinity.
Specificity Profile of GABAB Receptor Antagonagons
A critical aspect of a pharmacological tool is its specificity for the intended target. While comprehensive off-target screening data for all compounds is not always publicly available, existing literature provides insights into their selectivity.
-
This compound : While primarily active at GABAB receptors, some studies suggest it has weak antagonistic effects on GABAB1b and GABAB2 heterodimeric recombinant receptors[2].
-
Phaclofen : It has been reported to be inactive at GABAA receptors, indicating a degree of selectivity for the GABAB subtype[11][12][13].
-
2-Hydroxythis compound : Studies have shown that 2-Hydroxythis compound does not affect depressive responses to adenosine (B11128) or morphine, nor contractile responses to GABA (GABAA receptor-mediated), acetylcholine, and carbachol (B1668302) in the ileum, suggesting it does not interact with adenosine, opioid, GABAA, or cholinergic receptors at the tested concentrations[5]. One study also found it to be at least 60-fold more potent at displacing [3H]baclofen from GABAB receptors than ligands for three other neurotransmitter systems[14].
-
CGP 52432 and CGP 55845 : These compounds are often described as potent and selective GABAB receptor antagonists[3][6][7][8][9][10][15]. However, detailed public data from broad receptor screening panels are limited.
Experimental Protocols
To ensure reproducibility and accuracy in assessing the specificity of this compound, a detailed experimental protocol for a competitive radioligand binding assay is provided below.
Objective: To determine the binding affinity (Ki) of this compound and other test compounds for the GABAB receptor.
Materials:
-
Test Compounds: this compound and other GABAB receptor antagonists.
-
Radioligand: [³H]-Baclofen or another suitable high-affinity GABAB receptor radioligand.
-
Membrane Preparation: Crude synaptic membranes prepared from rat cerebellum or another appropriate tissue source rich in GABAB receptors.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl₂.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled GABAB receptor agonist (e.g., 1 mM Baclofen).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebellar tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude synaptic membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Radioligand (at a concentration near its Kd)
-
Increasing concentrations of the test compound (this compound or alternatives) or buffer (for total binding) or non-specific binding control.
-
Membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in a receptor binding assay.
Caption: Workflow of a competitive radioligand receptor binding assay.
Conclusion
This guide provides a comparative overview of this compound's specificity in vitro, supported by quantitative data from receptor binding assays. The presented data and experimental protocol offer a valuable resource for researchers investigating the GABAB receptor system. While this compound is a widely used and effective tool, its micromolar affinity and the potential for off-target effects at high concentrations should be considered when designing and interpreting experiments. For studies requiring higher potency and selectivity, alternatives such as the CGP compounds may be more suitable. The choice of the appropriate antagonist will ultimately depend on the specific experimental context and the desired concentration range.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 9. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phaclofen: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of 2-hydroxy-saclofen, an antagonist of GABAB action, upon the binding of baclofen and other receptor ligands in rat cerebrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo validation of Saclofen's effects on animal behavior models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Saclofen's in vivo effects on animal behavior models, supported by experimental data. This compound is a competitive antagonist of the GABAB receptor, a key player in inhibitory neurotransmission within the central nervous system.
The GABAB Receptor Signaling Pathway
GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[1] Upon activation by GABA or an agonist like baclofen (B1667701), the receptor couples to Gαi/o proteins. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels.[1][2] These actions collectively lead to a decrease in neuronal excitability and neurotransmitter release.[1] this compound competitively blocks the binding of agonists to the GABAB receptor, thereby preventing these downstream signaling events.
In Vivo Efficacy in Pain Perception Models
This compound has demonstrated efficacy in animal models of visceral pain, where it can modulate the analgesic effects of GABAB agonists.
Comparison of this compound and Baclofen in the Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a model of visceral pain used to screen for analgesic compounds.[3][4][5] A study in rats directly compared the effects of this compound and the GABAB agonist baclofen in this paradigm.[6]
| Compound | Dose (mg/kg, i.p.) | Animal Model | Primary Outcome | Result |
| This compound | 1 | Rat | Prevention of baclofen-induced analgesia | Prevented the analgesic effect of baclofen (5.2 mg/kg)[6] |
| Baclofen | 2.5, 5, 10 | Rat | Number of writhes | Dose-dependently reduced the number of abdominal writhes, indicating an analgesic effect[6] |
| This compound + Baclofen | 1 (this compound) + 5.2 (Baclofen) | Rat | Number of writhes | This compound pretreatment blocked the pain-reducing effect of baclofen[6] |
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animals: Adult male Wistar rats (200-250g) or Swiss albino mice (20-25g) are used.[5][6][7] Animals are acclimatized to laboratory conditions before the experiment.
-
Drug Administration: Animals are divided into groups. The test compound (e.g., this compound), a standard analgesic (e.g., Indomethacin), or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30 minutes before the induction of writhing.[7]
-
Induction of Writhing: A 0.7% or 1% solution of acetic acid is injected intraperitoneally (10 ml/kg) to induce visceral pain.[6][7]
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions, trunk twisting, and extension of hind limbs) is counted for a period of 10-15 minutes.[3][5][7]
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of pain inhibition is calculated by comparing the mean number of writhes in the treated groups to the control group.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saspublishers.com [saspublishers.com]
- 6. ijpras.com [ijpras.com]
- 7. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
A Comparative Analysis of Saclofen and Newer GABA-B Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the classic GABA-B antagonist, Saclofen, with several newer agents. This analysis is supported by experimental data to aid in the selection of the most appropriate antagonist for specific research needs.
The development of selective antagonists has been crucial in elucidating the physiological and pathophysiological roles of the γ-aminobutyric acid type B (GABA-B) receptor. This compound, a sulfonic acid analogue of the GABA-B agonist baclofen (B1667701), was one of the first selective antagonists to be developed and has been a valuable tool for in vitro studies. However, its limited ability to cross the blood-brain barrier has restricted its use in vivo. This has spurred the development of newer, more potent, and brain-penetrant antagonists. This guide will compare this compound with prominent newer antagonists: CGP-36742 (also known as SGS-742), CGP-55845, and SCH-50911.
Quantitative Comparison of GABA-B Antagonists
The following table summarizes the in vitro potency of this compound and its newer counterparts. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Chemical Class | Potency (IC50/pA2) | Key Features |
| This compound | Sulphonic acid analogue of baclofen | IC50: 7.8 μM[1][2][3]; pA2: 5.3[4][5] | Limited blood-brain barrier penetration, primarily used in in vitro and peripheral studies.[4] |
| CGP-36742 (SGS-742) | Phosphinic acid derivative | IC50: 36 μM[6] | Orally active and brain-penetrant, suitable for in vivo studies of cognitive enhancement and antidepressant effects.[4][6] |
| CGP-55845 | Phosphinic acid derivative | IC50: 5 nM[3], 6 nM[7][8] | Potent and selective antagonist, approximately three orders of magnitude more potent than older antagonists.[9] |
| SCH-50911 | Morpholine-2S-acetic acid derivative | IC50: 1.1 μM[4]; pA2: 6.0[1] | Selective, competitive, and orally bioavailable.[4][10] |
GABA-B Receptor Signaling Pathway
Activation of the G-protein coupled GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, triggers several downstream signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity, leading to a reduction in neuronal excitability.
References
- 1. The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CGP 55845 HCl | GABAB receptor antagonist | CAS# 149184-22-5 | InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. SCH-50911 - Wikipedia [en.wikipedia.org]
Saclofen's Role in Synaptic Transmission: A Comparative Guide to GABAB Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the nuanced effects of GABAB receptor antagonists on synaptic transmission is critical. This guide provides a comprehensive comparison of Saclofen and its alternatives, focusing on their potency, mechanism of action, and the reproducibility of their effects. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support the critical evaluation of these compounds.
This compound is a competitive GABAB receptor antagonist widely used in research to investigate the role of GABAB receptors in synaptic transmission and plasticity.[1] Its ability to block the inhibitory effects of the endogenous neurotransmitter GABA at these receptors makes it a valuable tool for dissecting neural circuitry. However, the reproducibility of its effects and its potency relative to other available antagonists are key considerations for experimental design. This guide aims to provide an objective comparison to aid in the selection of the most appropriate GABAB receptor antagonist for specific research needs.
Comparative Analysis of GABAB Receptor Antagonists
The potency of GABAB receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower IC50 and a higher pA2 value indicate greater potency.
The following table summarizes the potency of this compound and several common alternatives. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Antagonist | IC50 (µM) | pA2 | Experimental Preparation | Reference(s) |
| This compound | 7.8 | 5.3 | Rat cerebellar membranes (binding assay); Rat cortical slices (electrophysiology) | [2][3] |
| 2-Hydroxythis compound | 5.1 | 5.0 | Rat cerebellar membranes (binding assay); Rat cortical slices (electrophysiology) | [2][3] |
| Phaclofen | 118 | - | Rat cerebellar membranes (binding assay) | [2] |
| CGP 35348 | - | - | Rat hippocampal slices (electrophysiology) | [4] |
| CGP 52432 | - | - | Rat hippocampal slices (electrophysiology) | [4][5] |
| CGP 55845 | 0.005 - 0.006 | 8.35 (pKi) | Rat brain (binding assay); Mouse visual cortex (electrophysiology) | [6][7] |
| CGP 54626 | - | - | Not specified | [8] |
| SCH 50911 | - | - | Not specified | [8] |
As the data indicates, the phosphinic acid-based antagonists, particularly the CGP series, are significantly more potent than the sulfonic acid-based antagonists like this compound and Phaclofen. CGP 55845, with an IC50 in the low nanomolar range, is several orders of magnitude more potent than this compound.[6][7]
Mechanism of Action and Effects on Synaptic Transmission
GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the central nervous system.[9] They are located on both presynaptic and postsynaptic membranes.
-
Presynaptic GABAB receptors act as autoreceptors to inhibit the release of GABA, and as heteroreceptors to inhibit the release of other neurotransmitters, such as glutamate (B1630785).
-
Postsynaptic GABAB receptors mediate a slow inhibitory postsynaptic potential (IPSP) by activating inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.
This compound and other competitive antagonists act by binding to the GABAB receptor at the same site as GABA, thereby preventing the receptor's activation by the endogenous ligand. This blockade of GABAB receptors can lead to:
-
Increased neurotransmitter release: By blocking presynaptic GABAB autoreceptors, antagonists can enhance the release of GABA. Similarly, blocking presynaptic heteroreceptors on excitatory terminals can increase glutamate release.
-
Reduction of slow IPSPs: By antagonizing postsynaptic GABAB receptors, these compounds reduce or abolish the slow inhibitory postsynaptic potential.
The choice of antagonist can be critical depending on the specific research question. While this compound is effective, its lower potency may require higher concentrations, which could lead to off-target effects. The higher potency and selectivity of compounds like CGP 55845 make them preferable for many applications, particularly for in vivo studies where achieving sufficient brain concentrations is a concern.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the GABAB receptor signaling pathway, a typical experimental workflow for studying GABAB receptor antagonists, and a logical comparison of the antagonists.
Caption: GABAB Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Electrophysiological Studies.
Caption: Comparison of GABAB Receptor Antagonist Characteristics.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are representative protocols for radioligand binding assays and electrophysiological recordings to study the effects of this compound and its alternatives on synaptic transmission.
Radioligand Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (IC50 or Ki) of an unlabeled antagonist (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from GABAB receptors in a membrane preparation.
Materials:
-
Rat cortical tissue
-
Ice-cold 50 mM Tris-HCl buffer (pH 7.4)
-
Radioligand (e.g., [3H]-CGP54626)
-
Unlabeled antagonist (this compound or other test compounds)
-
Saturating concentration of a known non-labeled ligand (e.g., baclofen) for determining non-specific binding
-
96-well plate, glass fiber filters, cell harvester, and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending it in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).
-
50 µL of radioligand to a final concentration of 1-5 nM.
-
50 µL of either the unlabeled antagonist at various concentrations (for the competition curve), buffer (for total binding), or a saturating concentration of a known non-labeled ligand (for non-specific binding).
-
50 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Electrophysiological Recording in Acute Brain Slices
Objective: To measure the effect of this compound or other antagonists on synaptic transmission (e.g., excitatory or inhibitory postsynaptic potentials/currents) in a specific brain region.
Materials:
-
Rodent (e.g., rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), carbogen (B8564812) (95% O2 / 5% CO2)
-
Recording chamber and perfusion system
-
Patch-clamp amplifier, data acquisition system
-
Glass micropipettes
-
GABAB receptor agonist (e.g., baclofen) and antagonist (e.g., this compound)
Procedure:
-
Acute Brain Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, carbogenated aCSF.
-
Cut brain slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus) using a vibratome.
-
Transfer the slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity by electrically stimulating afferent fibers and recording the resulting postsynaptic potentials or currents.
-
-
Drug Application:
-
To assess the effect of an antagonist, first establish a stable baseline of synaptic responses.
-
Bath-apply a known concentration of a GABAB receptor agonist (e.g., baclofen) to induce a depression of the synaptic response.
-
After observing the agonist's effect, wash it out to allow the response to return to baseline.
-
Bath-apply the GABAB receptor antagonist (e.g., this compound) for a sufficient period to allow for equilibration.
-
Co-apply the agonist in the continued presence of the antagonist to determine the extent to which the antagonist blocks the agonist-induced depression.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and other parameters of the synaptic responses before, during, and after drug application.
-
Quantify the percentage of inhibition by the agonist and the percentage of blockade by the antagonist.
-
By carefully considering the quantitative data, understanding the underlying mechanisms, and employing rigorous experimental protocols, researchers can confidently select and utilize GABAB receptor antagonists like this compound to advance our understanding of synaptic function and its role in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, this compound, 3-aminopropylphosphonic acid and related GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of antagonist potencies at pre- and post-synaptic GABAB receptors at inhibitory synapses in the CA1 region of the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
The Role of Saclofen as a Negative Control in GABA-B Receptor Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the validity and interpretation of experimental data. In the study of the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory effects in the central nervous system, Saclofen has historically served as a key pharmacological tool. This guide provides an objective comparison of this compound's performance as a negative control with other alternatives, supported by experimental data and detailed protocols.
This compound, a sulphonic acid analogue of the GABA-B agonist baclofen (B1667701), acts as a competitive antagonist at the GABA-B receptor.[1] Its utility as a negative control stems from its ability to specifically block the effects of GABA-B receptor agonists, thereby confirming that the observed physiological or biochemical changes are indeed mediated by this receptor. However, the landscape of GABA-B receptor antagonists has evolved, with newer compounds offering varying potencies, selectivities, and pharmacokinetic properties. This guide will delve into a comparative analysis to aid researchers in selecting the most suitable negative control for their specific experimental needs.
Comparative Analysis of GABA-B Receptor Antagonists
The efficacy of a negative control is defined by its ability to inhibit the receptor of interest without producing off-target effects. The following table summarizes the quantitative data for this compound and a selection of alternative GABA-B receptor antagonists.
| Compound | Chemical Class | Primary Action | IC50 (μM) | pKi / pA2 | Key Characteristics |
| This compound | Sulphonic acid analogue | Competitive GABA-B receptor antagonist | 7.8[2][3] | ~5.3 (pA2)[4] | Limited blood-brain barrier penetration, suitable for in vitro studies.[5] Weak antagonist at recombinant heterodimeric receptors.[2] |
| 2-Hydroxythis compound | Sulphonic acid analogue | Competitive GABA-B receptor antagonist | More potent than this compound[6] | 5.0 - 5.2 (pA2)[4][7] | The (S)-enantiomer is the active antagonist.[7][8] |
| CGP 36742 | Phosphinic acid derivative | Competitive GABA-B receptor antagonist | 36[1] | - | Orally active and penetrates the blood-brain barrier, suitable for in vivo studies.[1] |
| CGP 54626 | Phosphinic acid derivative | Potent, selective GABA-B receptor antagonist | 0.004[9][10] | - | High affinity antagonist. |
| CGP 55845 | Phosphinic acid derivative | Potent, selective GABA-B receptor antagonist | 0.005[11][12][13] | 8.35 (pKi)[11][12][13] | High affinity antagonist. |
| SCH 50911 | Morpholineacetic acid derivative | Selective, competitive GABA-B receptor antagonist | 1.1 | - | Orally bioavailable. |
GABA-B Receptor Signaling Pathway
Understanding the downstream signaling cascade of the GABA-B receptor is crucial for designing and interpreting experiments using negative controls like this compound. Upon agonist binding, the heterodimeric GABA-B receptor (composed of GABA-B1 and GABA-B2 subunits) activates inhibitory Gαi/o proteins. This leads to the dissociation of the G-protein into Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[9][11] The Gβγ subunit directly modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[11][12] This results in postsynaptic hyperpolarization and reduced neurotransmitter release from presynaptic terminals.
Experimental Protocols
The following are representative protocols illustrating the use of this compound as a negative control in key experimental paradigms.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to the GABA-B receptor. This compound is used to define non-specific binding, ensuring that the measured binding of the radioligand is specific to the GABA-B receptor.
Objective: To determine the specific binding of a radiolabeled GABA-B receptor agonist (e.g., [³H]-baclofen) to its receptor in a rat brain membrane preparation.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Radioligand: [³H]-baclofen
-
This compound (for determining non-specific binding)
-
Unlabeled baclofen (for competition curve)
-
Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Membranes + [³H]-baclofen.
-
Non-specific Binding: Membranes + [³H]-baclofen + a high concentration of this compound (e.g., 100 µM).
-
Competition: Membranes + [³H]-baclofen + increasing concentrations of unlabeled baclofen.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competition experiment is used to calculate the IC50 of the unlabeled ligand, and subsequently the Ki, using the Cheng-Prusoff equation.
Second Messenger Assay: cAMP Measurement
This assay measures the functional consequence of GABA-B receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This compound is used to block this effect, demonstrating the specificity of the agonist's action.
Objective: To measure the inhibition of forskolin-stimulated cAMP production by a GABA-B receptor agonist and its reversal by this compound in cultured cells expressing GABA-B receptors.
Materials:
-
Cultured cells expressing GABA-B receptors (e.g., CHO or HEK293 cells)
-
GABA-B receptor agonist (e.g., baclofen)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with this compound (as the negative control) or vehicle for a specified time.
-
Stimulation: Add the GABA-B agonist in the presence of a PDE inhibitor and forskolin.
-
Incubation: Incubate for a time sufficient to allow for changes in cAMP levels (typically 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production should be blocked in the presence of this compound.
Electrophysiology: Whole-Cell Voltage Clamp
This technique allows for the direct measurement of ion channel activity in response to receptor activation. This compound is used to block agonist-induced currents, confirming they are mediated by GABA-B receptors.
Objective: To record baclofen-induced GIRK channel currents in a neuron and demonstrate their blockade by this compound.
Materials:
-
Brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
Baclofen
-
This compound
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Preparation: Prepare brain slices or cultured neurons for patch-clamp recording.
-
Establish Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron.
-
Baseline Recording: Record the baseline membrane current.
-
Agonist Application: Perfuse the cell with a solution containing baclofen to activate GABA-B receptors and induce an outward GIRK current.
-
Antagonist Application: After observing the agonist effect, co-perfuse with baclofen and this compound. This compound should block the baclofen-induced outward current, causing the membrane current to return to baseline.
-
Washout: Wash out the drugs to allow for recovery of the response.
-
Data Analysis: Analyze the amplitude of the baclofen-induced current in the absence and presence of this compound.
Conclusion
This compound remains a valuable tool as a negative control in GABA-B receptor research, particularly for in vitro studies where its limited blood-brain barrier penetration is not a concern. Its competitive antagonist nature allows for the clear demonstration of GABA-B receptor-mediated effects. However, for in vivo experiments or studies requiring higher potency, newer antagonists such as the CGP series of compounds may be more appropriate. The choice of the negative control should be guided by the specific experimental paradigm, the required potency, and the desired pharmacokinetic properties. The provided data and protocols serve as a guide for researchers to make informed decisions in their investigation of the multifaceted roles of the GABA-B receptor.
References
- 1. youtube.com [youtube.com]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. benchchem.com [benchchem.com]
- 6. neurology.org [neurology.org]
- 7. youtube.com [youtube.com]
- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcellular compartment-specific molecular diversity of pre- and postsynaptic GABAB-activated GIRK channels in Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAB receptor modulation of adenylate cyclase activity in rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABAB receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collision coupling in the GABAB receptor-G protein-GIRK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complexities of GABA-B Receptor Antagonism
A Comparative Analysis of Phaclofen (B54434) and 2-Hydroxy-Saclofen at GABA-B Receptors
This guide provides a detailed comparison of phaclofen and 2-hydroxy-saclofen, two prominent antagonists of the GABA-B receptor. The focus is on their differential effects and the notable phaclofen-reversible actions of 2-hydroxy-saclofen, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through both ionotropic GABA-A and metabotropic GABA-B receptors. The antagonists phaclofen and 2-hydroxy-saclofen have been instrumental in characterizing the physiological roles of GABA-B receptors. While both are recognized as competitive antagonists, their pharmacological profiles exhibit significant differences in potency and modulatory effects.
A key finding that distinguishes these two compounds is the observation that certain effects of 2-hydroxy-saclofen can be reversed by phaclofen. This suggests a more complex interaction of 2-hydroxy-saclofen with the GABA-B receptor than that of a simple antagonist. Specifically, studies have indicated that 2-hydroxy-saclofen can exhibit partial agonist properties, which are then blocked by the co-administration of phaclofen.[1]
Quantitative Comparison of Receptor Antagonism
The potency of phaclofen and 2-hydroxy-saclofen as GABA-B receptor antagonists has been evaluated in various preparations, consistently demonstrating the higher potency of 2-hydroxy-saclofen.
| Compound | Preparation | Agonist | pA2 Value | IC50 Value | Reference |
| 2-Hydroxy-saclofen | Guinea pig ileum | Baclofen (B1667701) | 5.0 | - | [2] |
| 2-Hydroxy-saclofen | Guinea pig ileum | Baclofen | 5.0 | - | [3] |
| Saclofen | Guinea pig ileum & Rat cortical slices | Baclofen | 5.3 | - | [3] |
| Phaclofen | Recombinant human GABA-B1b/B2 receptors | Baclofen | - | ~100 µM | [4] |
| This compound | Recombinant human GABA-B1b/B2 receptors | Baclofen | - | ~8 µM | [4] |
| Note: this compound, a closely related analogue, is included for additional context on potency. |
Binding studies have further corroborated the higher affinity of 2-hydroxy-saclofen for the GABA-B receptor. It was found to be at least 10-fold more potent than phaclofen in displacing [3H]baclofen from rat cerebral cortex membranes.[5]
The Phaclofen-Reversible Effect of 2-Hydroxy-Saclofen
A pivotal study using rat hippocampal slices revealed that 2-hydroxy-saclofen, unlike a pure antagonist, can cause a reduction in the population spike amplitude, an effect typically associated with GABA-B receptor agonists like baclofen.[1] This agonist-like effect of 2-hydroxy-saclofen was significantly reversed by the co-application of phaclofen, indicating a partial agonist action of 2-hydroxy-saclofen at the GABA-B receptor.[1]
| Experimental Condition | Observation | Interpretation | Reference |
| Application of Phaclofen (1 mM) | No effect on initial conditioning spike amplitude. | Pure antagonist activity. | [1] |
| Application of 2-Hydroxy-saclofen (200 µM) | Significant reduction in the initial conditioning spike amplitude. | Partial agonist activity. | [1] |
| Co-application of 2-Hydroxy-saclofen (200 µM) and Phaclofen (1 mM) | Prevention of the reduction in conditioning spike amplitude caused by 2-hydroxy-saclofen. | Phaclofen antagonizes the partial agonist effect of 2-hydroxy-saclofen. | [1] |
Experimental Protocols
Electrophysiology in Rat Hippocampal Slices[1]
-
Objective: To investigate the effects of 2-hydroxy-saclofen and phaclofen on synaptic transmission in the rat hippocampus.
-
Preparation: Transverse hippocampal slices (400 µm) were prepared from male Wistar rats and maintained in an interface chamber superfused with artificial cerebrospinal fluid (aCSF).
-
Stimulation: Orthodromic stimuli were delivered to the stratum radiatum of the CA1 region.
-
Recording: Extracellular population spike responses were recorded from the CA1 pyramidal cell layer. Paired-pulse inhibition was used to assess GABAergic synaptic inhibition by delivering two stimuli with varying inter-pulse intervals (IPIs).
-
Drug Application: Phaclofen (1 mM) and 2-hydroxy-saclofen (200 µM) were applied via the superfusion medium.
Isolated Guinea Pig Ileum Preparation[2][3]
-
Objective: To determine the antagonist potency (pA2 value) of 2-hydroxy-saclofen and this compound against the GABA-B agonist baclofen.
-
Preparation: Segments of guinea pig ileum were mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Stimulation: Field stimulation was used to elicit cholinergic twitch contractions.
-
Measurement: The inhibition of twitch contractions by baclofen was measured in the absence and presence of the antagonist.
-
Analysis: Schild analysis was used to calculate the pA2 value, a measure of competitive antagonist potency.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed interaction of these compounds with the GABA-B receptor and the experimental workflow used to investigate their effects.
References
- 1. 2-Hydroxy-saclofen causes a phaclofen-reversible reduction in population spike amplitude in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 2-hydroxy-saclofen, an antagonist of GABAB action, upon the binding of baclofen and other receptor ligands in rat cerebrum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Baclofen and its Thioether Analogues, Phaclofen and Saclofen, at the GABA-B Receptor
A comprehensive guide for researchers and drug development professionals on the pharmacological properties, experimental evaluation, and signaling mechanisms of the GABA-B receptor agonist baclofen (B1667701) and its competitive antagonists, phaclofen (B54434) and saclofen.
This guide provides an objective comparison of baclofen, a widely used muscle relaxant and anti-spastic agent, with its thioether analogues, phaclofen and this compound, which act as competitive antagonists at the GABA-B receptor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the performance of these compounds, supported by experimental data and detailed methodologies.
Introduction to Baclofen and its Analogues
Baclofen is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and functions as a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) involved in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1] Phaclofen and this compound are also analogues of baclofen, but they lack the agonist activity and instead competitively antagonize the effects of baclofen and endogenous GABA at the GABA-B receptor.[2][3] These compounds have been instrumental in elucidating the physiological roles of the GABA-B receptor and in the development of novel therapeutic agents.
Chemical Structures
The chemical structures of baclofen, phaclofen, and this compound are presented below. The key structural difference lies in the substitution of the carboxylic acid group in baclofen with a phosphonic acid group in phaclofen and a sulfonic acid group in this compound.
| Compound | Chemical Structure |
| Baclofen | ![]() |
| Phaclofen | ![]() |
| This compound | ![]() |
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters for baclofen, phaclofen, and this compound, providing a quantitative comparison of their activity at the GABA-B receptor. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially affecting direct comparability.
| Compound | Action | Binding Affinity (Ki) | Antagonist Potency (pA2) | IC50 |
| Baclofen | Agonist | ~0.034 µM ¹ | - | - |
| Phaclofen | Antagonist | - | 4.3 - 5.0 ² | ~100 µM ³ |
| This compound | Antagonist | - | 5.0 - 5.3 ⁴ | 7.8 µM ⁵ |
¹ inhibition of [³H]GABA binding to rat brain membranes ² antagonism of baclofen-induced depression of twitch contractions in guinea pig ileum ³ inhibition of GABA-mediated responses ⁴ antagonism of baclofen in guinea pig ileum and rat cortical slices[2] ⁵ inhibition of baclofen binding to rat cerebellar membranes
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like baclofen initiates a cascade of intracellular events. The receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits coupled to a Gi/o G-protein. Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors. The primary signaling pathways include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, respectively, culminating in an overall inhibitory effect on neuronal excitability.
Caption: GABA-B Receptor Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare the activity of baclofen, phaclofen, and this compound at the GABA-B receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the compounds for the GABA-B receptor.
Objective: To measure the displacement of a radiolabeled ligand from the GABA-B receptor by the test compounds (baclofen, phaclofen, or this compound).
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum)
-
[³H]-GABA or [³H]-baclofen (radioligand)
-
Test compounds: baclofen, phaclofen, this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspension in fresh binding buffer and recentrifugation three more times to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Reaction:
-
In test tubes, add a fixed concentration of the radioligand (e.g., 10 nM [³H]-GABA).
-
Add increasing concentrations of the unlabeled test compound (competitor).
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled GABA (e.g., 1 mM).
-
Add the prepared membrane suspension to each tube to initiate the binding reaction.
-
Incubate the mixture at 4°C for 20-30 minutes.
-
-
Termination and Measurement:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism at GABAB receptors by this compound and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Saclofen: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory management and environmental responsibility. Saclofen, a selective GABAB receptor antagonist, requires careful handling throughout its lifecycle, including its final disposal.[1] While specific disposal instructions for this compound are not extensively detailed in publicly available safety data sheets, a comprehensive procedure can be established by adhering to general principles of hazardous waste management. All laboratory personnel should treat waste chemicals as hazardous unless explicitly confirmed otherwise by their institution's Environmental Health & Safety (EH&S) department.[2][3]
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is paramount. While the Safety Data Sheet (SDS) for this compound may indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to prevent its release into the environment.[4] Therefore, this compound should not be disposed of down the drain or in regular trash.[2]
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE should be worn:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Closed-toe shoes
All handling of solid this compound or concentrated solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach that encompasses the solid compound, solutions, and empty containers. The primary directive is to manage this compound as a chemical waste stream destined for collection by a certified hazardous waste management service, coordinated through your institution's EH&S office.[2][3][5]
1. Solid this compound Waste:
-
Collection: Collect any unused or waste solid this compound in a designated, clearly labeled hazardous waste container.
-
Containerization: The container must be chemically compatible with this compound, in good condition, and have a secure, leak-proof lid.[6]
-
Labeling: The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.[5]
2. This compound Solutions:
-
Aqueous Solutions: Do not dispose of aqueous solutions of this compound down the sink.[2] Collect them in a designated container for aqueous chemical waste.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it should be collected in a container specifically designated for flammable or halogenated waste, depending on the solvent.
-
Segregation: It is critical to segregate different waste streams. Do not mix aqueous solutions with organic solvent solutions.[7]
3. Contaminated Labware and Debris:
-
Solid Waste: Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be collected in a designated solid hazardous waste container.[5]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.[8]
4. Decontamination and Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water for aqueous solutions, or the appropriate organic solvent).[2][9]
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[9]
-
Container Disposal: After triple-rinsing and removal or defacing of the original label, the container may be disposed of as regular trash, provided it is not considered acutely hazardous.[2] Given the lack of specific data for this compound, treating it with a higher level of precaution is recommended.
Waste Storage and Collection
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][7] This area should be inspected weekly for any signs of leakage.[7] Once a waste container is full, or if it has been accumulating for a year (even if not full), a pickup should be scheduled with your institution's EH&S department.[3][7]
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. odu.edu [odu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Saclofen
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Saclofen. It is designed to be a primary resource for laboratory personnel, offering clear, procedural guidance to ensure safe and efficient operations. By adhering to these protocols, researchers can minimize risks and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
There are conflicting safety data sheets regarding the necessary personal protective equipment for handling this compound. While one supplier indicates that this compound is not classified as a hazardous substance, another recommends specific PPE.[1] In the interest of ensuring the highest safety standards in a laboratory setting, it is prudent to adopt the more cautious approach.
Therefore, the following personal protective equipment is recommended when handling this compound in its solid, powdered form:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | with side shields | To protect eyes from airborne particles. |
| Hand Protection | Gloves | Nitrile | To prevent skin contact. |
| Respiratory Protection | Dust Mask | Type N95 (US) or equivalent | To avoid inhalation of fine particles. |
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound, from initial receipt to final disposal.
Receiving and Storage
-
Upon Receipt: Inspect the container for any damage or leaks.
-
Storage of Solid this compound: Store at room temperature in a dry, well-ventilated area.[1]
-
Storage of this compound Solutions: For solutions, store at -20°C. It is recommended to use aqueous solutions on the same day they are prepared.[2]
Preparation of Solutions
-
Engineering Controls: When weighing and preparing solutions, work in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.
-
Donning PPE: Before handling the solid compound, put on your N95 dust mask, safety glasses, and nitrile gloves.
-
Dissolving this compound: this compound is soluble in 0.1 M NaOH at a concentration of approximately 10 mg/ml and in DMSO at approximately 0.3 mg/ml.[2] When preparing solutions, add the solvent to the solid to minimize dust formation.
Handling of Solutions
-
Personal Protective Equipment: When working with solutions of this compound, safety glasses and nitrile gloves are sufficient.
-
General Practices: Avoid direct contact with the solution. Use appropriate laboratory equipment for all transfers and measurements.
Disposal Plan for this compound
As this compound is not classified as a hazardous substance by all suppliers, it can be disposed of following general laboratory guidelines for non-hazardous chemical waste.[1]
Solid Waste
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol) before being discarded in the regular trash. The rinsate should be disposed of as liquid waste.
-
Contaminated Materials: Items such as gloves, weigh boats, and paper towels that are contaminated with this compound powder should be placed in a sealed bag and disposed of in the laboratory's solid waste stream.
Liquid Waste
-
Aqueous Solutions: Small quantities of aqueous solutions of this compound can be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.[3][4]
-
Solvent-Based Solutions: Solutions of this compound in solvents such as DMSO should be collected in a designated non-hazardous waste container for chemical waste. This container should be clearly labeled and sent for appropriate disposal by the institution's environmental health and safety department.
Experimental Workflow and Disposal Diagram
The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



